Digoxoside
Description
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJFVWFSYHOTB-YQIAHCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31539-05-6 | |
| Record name | EINECS 250-687-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGOXOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Digoxoside source and natural occurrence
An In-depth Technical Guide to the Source and Natural Occurrence of Digoxigenin Glycosides
Introduction: The Foxglove's Legacy
For centuries, the foxglove plant (Digitalis sp.) has been a subject of both reverence and caution, known for its potent effects on the heart. The active principles, a class of steroid-like compounds known as cardiac glycosides, are among the oldest cardiovascular medications used today.[1] This guide provides a technical deep-dive into the natural sources, biosynthesis, and extraction of the digoxigenin family of glycosides, with a primary focus on digoxin and its direct biosynthetic precursor, lanatoside C.
It is crucial to clarify the nomenclature used throughout this guide. The core steroid structure is the aglycone (or genin). When this aglycone is attached to a sugar chain, it becomes a glycoside . In the context of digoxin:
-
Digoxigenin is the aglycone.
-
Lanatoside C is the primary glycoside found in the living plant, Digitalis lanata. It consists of digoxigenin attached to a chain of three digitoxose sugars, with an additional glucose molecule and an acetyl group.[2][3]
-
Digoxin is the secondary glycoside, most commonly used in medicine. It is formed from lanatoside C when post-harvest enzymatic activity removes the terminal glucose and acetyl group.[2][4]
This document is intended for researchers, natural product chemists, and drug development professionals, offering a comprehensive overview grounded in established scientific protocols and biosynthetic knowledge.
Section 1: Natural Occurrence and Distribution
The primary commercial source of digoxin and its precursors is the woolly foxglove, Digitalis lanata .[1][4] While other species like the common foxglove, Digitalis purpurea, also produce cardiac glycosides, they are primarily sources of the digitoxin lineage (lacking the C-12 hydroxyl group that defines digoxigenin).[5][6]
Botanical Source and In-Planta Localization
Digoxigenin glycosides are predominantly synthesized and stored in the leaves of D. lanata. The concentration of these compounds is influenced by environmental factors such as carbon dioxide levels and water stress.[4] Within the plant, the native form is the primary glycoside, lanatoside C. The conversion to the more widely known digoxin is a consequence of cellular disruption. Upon tissue damage during harvest or drying, an endogenous plant enzyme, digilanidase, cleaves the terminal glucose from lanatoside C, which is then followed by deacetylation to yield digoxin.[4] This enzymatic conversion is a critical consideration for extraction protocols aiming to isolate a specific glycoside.
Quantitative Distribution
The concentration of primary and secondary glycosides can vary significantly based on the health and handling of the plant material. The native precursor, lanatoside C, is typically found in much higher concentrations than the secondary product, digoxin, in fresh or carefully processed leaves.
| Compound | Botanical Source | Plant Part | Concentration Range | Reference |
| Lanatoside C | Digitalis lanata | Leaves | 55.8 – 153.2 µ g/100 mg | [4] |
| Digoxin | Digitalis lanata | Leaves | 8.6 – 13.2 µ g/100 mg | [4] |
| Total Glycosides | Digitalis purpurea | Leaves | 0.1% – 0.6% (by dry weight) | [5] |
Section 2: The Biosynthetic Pathway of Digoxigenin Glycosides
The formation of cardenolides in Digitalis is a complex, multi-step process that begins with basic sterol precursors.[7] The pathway illustrates a sophisticated modification of the plant's steroid metabolism to produce these potent defensive and medicinal compounds.
From Sterols to the Pregnane Core
The biosynthesis is understood to start from cholesterol or other phytosterols.[8] A key, rate-limiting step is the cleavage of the sterol side chain to form pregnenolone, a C21 steroid. This reaction is catalyzed by a specialized cytochrome P450 enzyme (Sterol Side Chain Cleaving Enzyme).[7][9] Pregnenolone then undergoes a series of enzymatic modifications to become progesterone. A critical enzyme, progesterone 5β-reductase (P5βR), converts progesterone into 5β-pregnane-3,20-dione, establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus, a hallmark of cardenolides.[8][9]
Formation of the Aglycone and Glycosylation
The pregnane core is further modified through a series of hydroxylations. For the digoxigenin backbone, these include hydroxylations at the C-14, C-21, and the defining C-12 positions. The final step in forming the aglycone is the addition of a two-carbon unit (derived from acetate) to C-21, which then cyclizes to form the five-membered unsaturated lactone ring characteristic of cardenolides.[10]
Once the aglycone digoxigenin is formed, glycosyltransferase enzymes sequentially add sugar moieties to the 3β-hydroxyl group. In the formation of lanatoside C, three molecules of a unique sugar, D-digitoxose, are added, followed by acetylation and the addition of a terminal glucose.
Section 3: A Validated Protocol for Extraction and Isolation
The isolation of cardiac glycosides from Digitalis leaves requires a systematic approach to efficiently extract the target compounds while minimizing degradation and removing impurities. The following protocol outlines a robust, field-proven methodology.
Experimental Protocol: From Leaf to Purified Extract
Rationale: This multi-step process is designed to first liberate the glycosides from the plant matrix using a polar solvent, then systematically remove non-polar compounds (like chlorophyll and fats) and other impurities, and finally separate the glycosides using chromatography.
Step 1: Plant Material Preparation
-
Harvesting: Collect healthy leaves from mature Digitalis lanata plants.
-
Drying: Dry the leaves in a well-ventilated area or an oven at a low temperature (40-50°C).[11] Causality: Low-temperature drying is critical to deactivate degradative enzymes while preserving the chemical integrity of the glycosides.
-
Milling: Grind the dried leaves into a fine powder using a mechanical mill. Causality: Powdering the material vastly increases the surface area, ensuring efficient penetration of the solvent for maximum extraction yield.[11][12]
Step 2: Solvent Extraction
-
Maceration: Submerge the powdered leaf material in 70% ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v).[13]
-
Agitation: Stir the mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Filtration: Separate the ethanolic extract from the solid plant material by vacuum filtration.[13]
-
Repeated Extraction: Repeat the maceration and filtration process two more times with fresh solvent on the plant residue to ensure exhaustive extraction.[13] Pool the liquid extracts.
Step 3: Crude Extract Purification
-
Solvent Evaporation: Concentrate the pooled ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.[11]
-
Defatting: Resuspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like hexane or chloroform. Discard the non-polar layer. Causality: This step removes lipids, waxes, and chlorophyll, which would otherwise interfere with subsequent chromatographic separation.
-
Lead Acetate Treatment (Optional): To the aqueous layer, add a 10% lead (II) acetate solution dropwise until precipitation ceases. This removes tannins and other phenolic compounds. Centrifuge and collect the supernatant. Note: This step requires proper handling and disposal of lead waste.
Step 4: Chromatographic Separation
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Loading and Elution: Apply the purified aqueous extract to the top of the column. Elute the column with the solvent system, gradually increasing the polarity.[11]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the glycosides of interest (e.g., lanatoside C and digoxin).[14] Pool the pure fractions and evaporate the solvent to yield the isolated compound.
Section 4: Analytical Techniques for Quantification
Accurate quantification of digoxigenin glycosides is essential for drug development, quality control, and pharmacokinetic studies. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Principle of LC-MS/MS
LC-MS/MS provides exceptional sensitivity and selectivity. The process involves:
-
Chromatographic Separation (LC): The purified extract is injected into an HPLC system. A C18 column is typically used, which separates compounds based on their polarity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the compounds from the column at different times, allowing for their separation.
-
Ionization and Detection (MS/MS): As each compound elutes from the column, it enters the mass spectrometer. It is ionized (e.g., by electrospray ionization), and the mass spectrometer selects the specific ion corresponding to the target molecule (e.g., digoxin). This parent ion is then fragmented, and the instrument detects specific daughter ions. This parent-daughter transition is unique to the target compound, providing extremely high specificity and eliminating interference from other molecules in the sample.
Protocol: Quantitative Analysis by LC-MS/MS
The following table outlines a typical set of parameters for the quantification of digoxin, which can be adapted for other related glycosides.
| Parameter | Description | Rationale / Example |
| Chromatography System | UPLC / HPLC | Provides high-resolution separation of closely related glycosides. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately polar compounds like glycosides. |
| Mobile Phase | Gradient or Isocratic | A typical mobile phase is a mixture of acetonitrile and ammonium formate buffer.[15] |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical-scale columns to ensure good peak shape. |
| Injection Volume | 5 - 10 µL | Standard volume for analytical LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for fragile molecules like glycosides. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring a specific parent ion -> daughter ion transition. |
| Internal Standard | Isotopically Labeled Digoxin (e.g., d3-digoxin) | Used to correct for variations in sample preparation and instrument response, ensuring high accuracy.[15] |
Conclusion
The digoxigenin glycosides, sourced primarily from Digitalis lanata, represent a classic case study in natural product drug discovery. Understanding their natural occurrence as primary glycosides like lanatoside C and their post-harvest conversion to medicinally vital compounds like digoxin is fundamental for their effective exploitation. The biosynthetic pathway, originating from common plant sterols, offers future opportunities for synthetic biology approaches to enhance production.[16] Furthermore, the robust methodologies for extraction, purification, and quantification detailed in this guide provide a solid foundation for researchers aiming to isolate, study, and develop these potent cardiovascular agents.
References
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Müller-Uri, F., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. FEBS Open Bio, 8(9), e925. Available at: [Link]
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Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Journal of Medical Genetics and Clinical Biology, 1(7). Available at: [Link]
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Dr.Oracle. (n.d.). How do the structural differences between digitoxin and digoxin affect their pharmacological profiles?. Available at: [Link]
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International Agency for Research on Cancer. (2016). Exposure Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. NCBI Bookshelf. Available at: [Link]
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Mendiola, A. S., et al. (2021). Cardiac glycosides digoxin and lanatoside C modify inflammation-dependent transcriptional responses in pericytes. ResearchGate. Available at: [Link]
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Rizwani, G. H., & Zahid, H. (2022). DIGITALIS PURPUREA L: AN OVERVIEW ON IMPORTANT MEDICINAL PLANT. ResearchGate. Available at: [Link]
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ResearchGate. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Available at: [Link]
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Max Planck Institute for Chemical Ecology. (2023). Tracking down the formation of cardenolides in plants. Max-Planck-Gesellschaft. Available at: [Link]
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Moore, W. N., & Taylor, L. T. (1996). Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide. Journal of Natural Products, 59(7), 690-693. Available at: [Link]
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Drugs.com. (2025). Digitalis Uses, Benefits & Dosage. Available at: [Link]
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Chen, C. H., et al. (2017). Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Scientific Reports, 7, 46128. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of digitoxin, digoxin and purpureaglycoside A. Available at: [Link]
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ResearchGate. (n.d.). Proposed Biosynthetic Pathway for Cardenolide Formation in Digitalis. Available at: [Link]
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Zahid, H., & Rizwani, G. H. (2016). Digitalis purpurea L.: A Concise Drug Review with Probable Clinical Uses. ResearchGate. Available at: [Link]
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Li, M., et al. (2022). Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma. Frontiers in Oncology, 12, 976356. Available at: [Link]
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Kreis, W., & Müller-Uri, F. (n.d.). Cardenolide Biosynthesis in Foxglove. acgpubs.org. Available at: [Link]
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Stanimirova, I., et al. (2010). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. SciSpace. Available at: [Link]
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St. Andre, A. F. (1971). Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. Available at: [Link]
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Taylor & Francis. (n.d.). Lanatoside C – Knowledge and References. Available at: [Link]
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Navarro, E., et al. (2000). Cardiovascular activity of a methanolic extract of Digitalis purpurea ssp. heywoodii. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Cardenolide Increase in Foxglove after 2,1,3-Benzothiadiazole Treatment Reveals a Potential Link between Cardenolide and Phytosterol Biosynthesis. Plant and Cell Physiology, 63(12), 1838–1850. Available at: [Link]
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An In-Depth Technical Guide to the Isolation of Digoxin from Digitalis lanata
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the isolation of digoxin, a critical cardiac glycoside, from the leaves of Digitalis lanata Ehrh. (woolly foxglove). This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and rationale for the experimental choices, ensuring a self-validating and robust protocol.
Introduction: The Significance of Digitalis lanata and Digoxin
Digitalis lanata is a principal industrial source of cardioactive glycosides, which have been cornerstones in the treatment of heart failure and certain arrhythmias for centuries.[1][2] While the plant contains a complex mixture of over 80 cardenolide compounds, the primary glycosides of interest are the lanatosides, particularly lanatoside C.[1] Through controlled enzymatic hydrolysis, these primary glycosides are converted into more clinically utilized secondary glycosides, most notably digoxin.[3][4]
Digoxin's therapeutic action stems from its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[2] This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility.[1] However, digoxin possesses a narrow therapeutic index, making the isolation of a highly pure and well-characterized product paramount for pharmaceutical applications.[5] This guide will detail a robust workflow for achieving this, from raw plant material to purified active pharmaceutical ingredient.
Part 1: Foundational Principles and Pre-Extraction Strategy
The successful isolation of digoxin hinges on a multi-stage process designed to systematically remove impurities while preserving the target molecule. The overall strategy involves initial extraction from the plant matrix, enzymatic conversion of precursors, purification through partitioning and chromatography, and finally, rigorous analytical characterization.
The Conversion of Lanatoside C to Digoxin
Digitalis lanata leaves are rich in lanatoside C, the primary glycoside precursor to digoxin. The conversion is a two-step enzymatic process:
-
Deglycosylation: The terminal glucose unit of lanatoside C is cleaved.
-
Deacetylation: The acetyl group on the third digitoxose sugar is removed.
This conversion can be achieved through controlled fermentation of the harvested leaves, where endogenous plant enzymes are activated under specific conditions of temperature and humidity.[3] This biotransformation is a critical step as it significantly increases the yield of the desired secondary glycoside, digoxin.[3]
Caption: Enzymatic conversion pathway from Lanatoside C to Digoxin.
Part 2: Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of digoxin.
Stage 1: Plant Material Preparation and Enzymatic Fermentation
Rationale: Proper preparation of the plant material is crucial for maximizing the efficiency of both the enzymatic conversion and the subsequent extraction. Drying prevents degradation by unwanted microbial activity, while grinding increases the surface area for solvent penetration.[2] The fermentation step is a controlled enzymatic process to convert the native lanatosides into digoxin.[3]
Protocol:
-
Harvesting and Drying: Collect fresh leaves of Digitalis lanata. Dry them in a well-ventilated area, shielded from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent thermal degradation of the glycosides.[2]
-
Milling: Grind the dried leaves into a coarse powder to increase the surface area for extraction.[2]
-
Fermentation: Moisten the chopped, dried foliage with water (a plant material to water mass ratio of 1:2 is effective).[3] Homogenize the mixture and incubate in a sealed container at 37°C for approximately 48 hours. This allows endogenous enzymes to convert primary glycosides to secondary glycosides, achieving a conversion yield of 99-100%.[3]
Stage 2: Extraction of Crude Glycosides
Rationale: The choice of solvent is critical for selectively extracting the cardiac glycosides while minimizing the co-extraction of highly polar or non-polar impurities. A hydroalcoholic solution, such as 50-70% ethanol, provides a good balance of polarity to efficiently dissolve the glycosides.[1] Maceration or percolation at room temperature is a gentle method that avoids thermal degradation of the target compounds.[6]
Protocol:
-
Solvent Selection: Prepare a 10% (v/v) aqueous ethanol solution.[6]
-
Extraction by Maceration/Percolation:
-
Submerge the fermented plant material in the extraction solvent.
-
Agitate the mixture periodically for a set duration (e.g., 1 hour per extraction cycle).[3]
-
Separate the liquid extract (macerate or percolate) from the plant solids by vacuum filtration.
-
Repeat the extraction process on the plant material two more times to ensure a high extraction degree (typically >95%).[6]
-
Combine all liquid extracts.
-
Stage 3: Purification of the Crude Extract
This stage involves a series of steps to remove a significant portion of impurities like tannins, chlorophylls, and other ballast materials.[7]
Protocol:
-
Precipitation of Impurities:
-
While stirring, slowly add a solution of lead(II) acetate to the combined crude extract. This will precipitate tannins and other macromolecular impurities.[1]
-
Causality: Lead acetate forms insoluble complexes with tannins and other phenolic compounds, effectively removing them from the solution. The amount added should be sufficient to cause precipitation but not so much as to co-precipitate the glycosides.[7]
-
Allow the precipitate to settle, then remove it by centrifugation or filtration.
-
-
Liquid-Liquid Extraction (Partitioning):
-
Concentrate the clarified extract under reduced pressure to remove most of the ethanol.
-
Perform a liquid-liquid extraction using a water-immiscible organic solvent like chloroform or a mixture of solvents. A system of ethanol:water–chloroform:trichloroethylene (35:15:20:30) has been shown to be highly effective.[3]
-
Causality: This step partitions the moderately polar cardiac glycosides into the organic phase, leaving behind more polar impurities (like sugars and salts) in the aqueous phase. Multiple extractions are performed to ensure a quantitative transfer of the target compounds.[8]
-
Combine the organic phases and wash them with distilled water to remove any remaining water-soluble impurities.
-
-
Solvent Evaporation:
-
Evaporate the washed organic extract to dryness under vacuum using a rotary evaporator to obtain a solid residue enriched with secondary glycosides.[2]
-
Caption: Overall workflow for the isolation of Digoxin from Digitalis lanata.
Stage 4: Chromatographic Separation
Rationale: Column chromatography is a powerful technique for separating individual glycosides from the enriched extract based on their differential adsorption to a stationary phase.[2] Silica gel is a common choice for the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds sequentially.
Protocol:
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., a chloroform-methanol mixture).
-
Sample Loading: Dissolve the enriched glycoside fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., chloroform with a small percentage of methanol). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Causality: Compounds with lower polarity will have a weaker interaction with the silica gel and will elute first. As the mobile phase becomes more polar, it will more effectively displace the more polar compounds (like digoxin) from the stationary phase, causing them to elute.
-
-
Fraction Collection and Monitoring: Collect the eluate in small fractions. Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a digoxin standard.
-
Pooling and Concentration: Combine the fractions containing pure digoxin and evaporate the solvent to yield the purified compound.
Stage 5: Final Isolation by Crystallization
Rationale: Crystallization is the final step to obtain high-purity digoxin. This process relies on the principle that the solubility of a compound decreases in a solvent system in which it is less soluble, leading to the formation of a crystalline solid.
Protocol:
-
Dissolve the purified digoxin from the pooled chromatographic fractions in a minimal amount of a suitable solvent (e.g., hot ethanol).
-
Slowly add a non-solvent (e.g., water) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then at a lower temperature (e.g., 4°C) to promote the formation of crystals.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[7]
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quantity of the isolated digoxin.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final product and for quantification.[5]
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a polar mobile phase (typically a mixture of water and acetonitrile) is used. Digoxin, being a moderately polar molecule, is retained on the column and then eluted, allowing for its separation from other related glycosides and impurities.[5][9]
Typical HPLC-UV Conditions:
| Parameter | Value | Rationale/Reference |
| Column | C18 (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm) | Provides good resolution for cardiac glycosides.[9] |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 72:28 v/v) | A common and effective mobile phase for digoxin analysis.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm | Digoxin has a strong UV absorbance around this wavelength.[9][10] |
| Column Temp. | 20-35°C | Ensures reproducible retention times.[9][11] |
Mass Spectrometry (MS)
Rationale: LC-MS/MS provides definitive structural confirmation and highly sensitive quantification. It measures the mass-to-charge ratio of the molecule and its fragments, providing a unique fingerprint for identification.[11]
Typical MS Conditions:
| Parameter | Value | Rationale/Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes digoxin, often as an ammonium adduct.[11] |
| MRM Transitions | Precursor Ion [M+NH4]+ at m/z 798.5 | Corresponds to the ammonium adduct of digoxin. |
| Product Ion at m/z 651.5 | A characteristic fragment ion used for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most detailed information about the chemical structure of the isolated compound. By analyzing the 1H and 13C NMR spectra, the precise arrangement of atoms and the stereochemistry of the molecule can be confirmed, ensuring there are no structural isomers or unexpected modifications.[12]
Part 4: Yield and Purity Expectations
The yield and purity of digoxin can vary depending on the quality of the plant material and the optimization of the isolation protocol.
Summary of Expected Outcomes:
| Stage | Parameter | Expected Value | Reference |
| Fermentation | Conversion of Lanatoside C | 99-100% | [3] |
| Extraction | Extraction Degree (Maceration) | >95% | [6] |
| Purification | Yield from Liquid-Liquid Extraction | ~98% | [3] |
| Final Product | Purity (by HPLC) | >99.5% | [3] |
| Overall Yield | 0.2 - 0.4% (of dried leaf weight) | [7] |
Conclusion
This guide outlines a robust and scientifically grounded methodology for the isolation of high-purity digoxin from Digitalis lanata. By understanding the causality behind each experimental choice, from the initial enzymatic conversion to the final chromatographic and analytical steps, researchers can implement a self-validating system for producing this vital pharmaceutical compound. The detailed protocols and analytical parameters provided herein serve as a comprehensive resource for drug development professionals and scientists in the field of natural product chemistry.
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Garcia Metz, S. K., et al. (2022). Preclinical Studies with Digitalis Lanata: A Bibliographic Review. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(5). [Link]
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Novković, V. V., et al. (2014). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. Hemijska industrija, 68(2), 161-170. [Link]
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Barroso, M., et al. (2011). Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(5), 287-295. [Link]
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Novković, V. V., et al. (2014). Separation of digoxin by liquid-liquid extraction from extracts of foxglove secondary glycosides. ResearchGate. [Link]
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Pawar, P., et al. (2021). Development and Validation of RP-HPLC Method for Estimation of Digoxin from Moringa concanensis Leaves. ResearchGate. [Link]
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Febrianti, S., et al. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]
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Malone, J., & Hughes, L. (n.d.). An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Group. [Link]
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Febrianti, S., et al. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. [Link]
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Sravani, G. (2024). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. ICONIC RESEARCH AND ENGINEERING JOURNALS, 7(12). [Link]
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O'Connor, N., et al. (2003). An HPLC method for the determination of digoxin in dissolution samples. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 819-825. [Link]
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Payne, B. D., & Lall, N. (2022). The Potential of Microbial Mediated Fermentation Products of Herbal Material in Anti-Aging Cosmetics. In N. Lall (Ed.), Medicinal Plants for Cosmetics, Health and Diseases. Taylor & Francis. [Link]
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Gault, M. H., et al. (1986). Analysis of digoxin at therapeutic concentrations using high-performance liquid chromatography with post-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 200-205. [Link]
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Harvey, D. (2020). The conformational behaviour of the cardiac glycoside digoxin as indicated by NMR spectroscopy and molecular dynamics calculations. PubMed. [Link]
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The Definitive Guide to the Chemical Architecture of Digoxoside: A Stereochemical Deep Dive
Abstract
Digoxoside, a significant cardiac glycoside, presents a formidable challenge in stereochemical elucidation due to its complex three-dimensional architecture. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect the constituent aglycone, digoxigenin, and the tetrasaccharide chain of D-digitoxose, detailing the specific configurations of all stereocenters and the nature of the glycosidic linkages. Furthermore, this guide will illuminate the experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are pivotal in confirming its intricate structure. Through a synthesis of established chemical principles and field-proven analytical insights, this document aims to be an authoritative resource for understanding and working with this complex natural product.
Introduction: The Architectural Complexity of a Cardiac Glycoside
Cardiac glycosides, a class of naturally occurring steroid glycosides, have been utilized for centuries in the treatment of various heart conditions.[1] Their therapeutic efficacy is intrinsically linked to their precise three-dimensional structure, which dictates their binding affinity to the Na+/K+-ATPase pump.[2] this compound, a lesser-known sibling of the well-studied digoxin, is distinguished by the presence of four deoxy sugar units attached to its steroidal core. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any research or development efforts involving this molecule. This guide will deconstruct the molecule into its fundamental components and then reassemble it, highlighting the critical stereochemical features at each juncture.
The Aglycone Core: A Stereochemical Examination of Digoxigenin
The non-sugar portion of a glycoside is termed the aglycone or genin.[3] In the case of this compound, the aglycone is digoxigenin, a cardenolide steroid.[4] The steroid nucleus is characterized by a unique "U-shape" conferred by the cis-trans-cis fusion of its four rings.[5]
The systematic IUPAC name for digoxigenin is 4-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-Trihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]furan-2(5H)-one, which precisely defines the absolute configuration at each of its chiral centers.[6]
Table 1: Stereochemical Configuration of Chiral Centers in Digoxigenin
| Carbon Atom | Configuration |
| C-3 | β (equatorial) |
| C-5 | β |
| C-8 | β |
| C-9 | α |
| C-10 | β |
| C-12 | β (equatorial) |
| C-13 | β |
| C-14 | β |
| C-17 | β |
Note: The α/β notation for steroids indicates the orientation of a substituent relative to the plane of the steroid nucleus. β substituents project above the plane, while α substituents project below.
The fusion of the rings is a critical aspect of its stereochemistry: the A/B and C/D ring junctions are cis, while the B/C ring junction is trans. This specific arrangement is crucial for its biological activity.[5] The hydroxyl groups at C-3 and C-12, and the lactone ring at C-17, are all in the β-orientation.
Caption: Logical relationship of the structural components of the digoxigenin aglycone.
The Glycone Moiety: A Chain of Four D-Digitoxose Sugars
Attached to the 3-β-hydroxyl group of digoxigenin is a tetrasaccharide chain composed of four units of D-digitoxose.[5] Digitoxose is a 2,6-dideoxyhexose, meaning it lacks hydroxyl groups at the C-2 and C-6 positions compared to a standard hexose like glucose.[7]
The systematic name for D-digitoxose is 2,6-Dideoxy-D-ribo-hexose.[3] This name precisely defines its stereochemistry. Being a "D" sugar, the hydroxyl group on the highest numbered chiral carbon (C-5) is on the right in a Fischer projection. The "ribo" configuration indicates that the hydroxyl groups at C-3 and C-4 are on the same side in a Fischer projection.
Table 2: Stereochemical Configuration of Chiral Centers in D-Digitoxose (in its pyranose form)
| Carbon Atom | Configuration |
| C-1 (anomeric) | β (in glycosidic linkage) |
| C-3 | R |
| C-4 | S |
| C-5 | R |
The Glycosidic Linkages: Connecting the Building Blocks
The connection between the sugar units and between the sugar chain and the aglycone is through glycosidic bonds.[3] In this compound, these are O-glycosidic bonds. The stereochemistry of these linkages is critical for the overall shape and biological activity of the molecule.
The four D-digitoxose units are linked to each other via β(1→4) glycosidic bonds .[5] This means the anomeric carbon (C-1) of one digitoxose unit, in its β-configuration, is connected to the hydroxyl group at the C-4 position of the adjacent digitoxose unit. The entire tetrasaccharide chain is attached to the 3-β-hydroxyl group of the digoxigenin aglycone, also through a β-glycosidic linkage.
Caption: Schematic of the glycosidic linkages in this compound.
Experimental Elucidation of Structure and Stereochemistry
The determination of the complex structure of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of complex organic molecules like this compound.[8] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed.
-
¹H NMR: Provides information about the chemical environment of each proton. The anomeric protons of the β-linked sugars typically appear as doublets in a specific region of the spectrum, and their coupling constants can help confirm the β-configuration.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the anomeric carbons are also indicative of the α or β configuration of the glycosidic linkage.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity within each sugar ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one sugar and the carbon at the linkage position of the adjacent sugar (e.g., H-1 of one digitoxose to C-4 of the next).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. For glycosidic linkages, a NOE between the anomeric proton (H-1) and the protons on the aglycone or the adjacent sugar (e.g., H-3' and H-5') can confirm the stereochemistry of the linkage.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of this compound and for sequencing the sugar chain.[9] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[10]
Tandem mass spectrometry (MS/MS) is particularly informative. The molecule is ionized and then fragmented, and the masses of the fragments are analyzed. The glycosidic bonds are relatively labile and tend to cleave during fragmentation. The sequential loss of the sugar units can be observed, with each loss corresponding to the mass of a digitoxose residue (130 Da). This fragmentation pattern confirms the number and type of sugars in the chain.[11]
Caption: Simplified workflow of MS/MS fragmentation for this compound sugar sequencing.
Isolation and Purification Protocols
The isolation of this compound from its natural source, primarily plants of the Digitalis genus, requires a multi-step extraction and purification process.[1] While protocols for the closely related digoxin are more common, the principles are transferable.
Step 1: Extraction
-
Dried and powdered plant material (e.g., Digitalis lanata leaves) is subjected to solid-liquid extraction.
-
A common solvent system is an aqueous solution of a lower alcohol, such as ethanol or methanol.[12]
-
Maceration or percolation techniques can be employed to maximize the extraction of the glycosides.[13]
Step 2: Purification
-
The crude extract is concentrated, and interfering substances like tannins and chlorophylls are removed. This can be achieved by precipitation with agents like lead acetate.[14]
-
Liquid-liquid extraction is then used to partition the glycosides into a water-immiscible organic solvent, such as a mixture of chloroform and trichloroethylene.[15]
-
Further purification is typically achieved using chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to separate this compound from other closely related cardiac glycosides.[1]
Conclusion: A Synthesis of Structure and Function
The chemical structure and stereochemistry of this compound are a testament to the precision of natural product biosynthesis. Its rigid, "U-shaped" aglycone, digoxigenin, with its specific arrangement of hydroxyl groups and ring fusions, provides the foundational scaffold for interaction with its biological target. The tetrasaccharide chain of β(1→4)-linked D-digitoxose units plays a crucial role in modulating the solubility, bioavailability, and binding affinity of the molecule. The elucidation of this intricate architecture is a triumph of modern analytical techniques, with NMR and MS providing the definitive evidence for its connectivity and stereochemistry. For researchers and drug development professionals, a thorough grasp of these structural details is not merely an academic exercise but a prerequisite for understanding its mechanism of action, designing novel analogs, and unlocking its full therapeutic potential.
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Technical Guide: Physicochemical Profiling of Digoxoside
[1][2][3]
Executive Summary & Chemical Identity
This compound (CAS: 31539-05-6), chemically distinct from the pharmacopeial standard Digoxin, is the tetradigitoxoside of digoxigenin.[1][2][3] While Digoxin contains a trisaccharide chain, this compound carries a tetrasaccharide chain (four distinct digitoxose units) attached to the C-3 position of the steroidal aglycone.[1][2][3]
In pharmaceutical development, this compound is primarily encountered as a critical process impurity or a related substance in the isolation of Digitalis lanata glycosides.[1][2][3] Its presence requires rigorous monitoring due to its structural similarity to Digoxin, which complicates chromatographic separation, and its potential impact on potency calculations.[1][2][3]
Chemical Nomenclature & Identifiers
| Identifier | Value |
| Common Name | This compound |
| Systematic Name | Digoxigenin-bis(digitoxoside)-bis(digitoxoside) / Digoxigenin tetradigitoxoside |
| CAS Registry Number | 31539-05-6 |
| Molecular Formula | C₄₇H₇₄O₁₇ |
| Molecular Weight | 911.1 g/mol |
| Aglycone Core | Digoxigenin (3β,12β,14-trihydroxy-5β-card-20(22)-enolide) |
| Sugar Moiety | 4 × 2,6-dideoxy-β-D-ribo-hexopyranose (Digitoxose) |
Physicochemical Properties
The addition of the fourth digitoxose unit significantly alters the physicochemical behavior of this compound compared to Digoxin.[1][2][3] Researchers must account for these shifts when designing purification or formulation strategies.[1][2][3]
Solubility Profile & Partitioning
This compound exhibits amphiphilic properties.[1][2][3] The steroid core is lipophilic, while the oligosaccharide chain adds hydrophilic character.[1][2][3] However, because digitoxose is a dideoxy sugar (lacking hydroxyls at C-2 and C-6), it is significantly less polar than glucose-based glycosides.[1][2][3]
-
Water Solubility: Low.[1][2][3][4] The extended chain of deoxy sugars does not impart high water solubility compared to glucosides.[1][2][3]
-
Organic Solvents: Soluble in methanol, ethanol, and chloroform/methanol mixtures.[1][2][3]
-
LogP (Predicted): ~1.4 – 1.8 (Slightly more lipophilic behavior in certain retention models compared to highly polar metabolites, but the increased molecular size affects transport).[1][2][3]
Stability & Degradation Pathways
This compound is chemically fragile, primarily due to the O-glycosidic bonds linking the digitoxose units.[1][2][3] These bonds are susceptible to acid-catalyzed hydrolysis.[1][2][3]
-
Acid Hydrolysis: Rapidly cleaves the terminal sugars.[1][2][3]
-
Lactone Ring Instability: The unsaturated lactone ring at C-17 (butenolide) is sensitive to basic conditions (pH > 8), leading to ring opening (saponification) and loss of pharmacological activity.[1][2][3]
-
Photostability: Sensitive to UV light; storage in amber vials is mandatory.[1][2][3]
Comparative Properties: this compound vs. Digoxin
| Property | This compound (Target) | Digoxin (Standard) | Implication |
| Sugar Units | 4 (Tetra) | 3 (Tri) | This compound elutes later in reverse-phase systems dominated by size/lipophilicity interaction, or earlier depending on specific column chemistry (e.g., phenyl-hexyl).[1][2][3] |
| Molecular Weight | 911.1 Da | 780.9 Da | Mass shift of +130.1 Da (one digitoxose unit - H₂O).[1][2][3] |
| Melting Point | ~200–210°C (Dec) | 230–265°C (Dec) | Lower thermal stability due to extended glycosidic chain.[1][2][3] |
Analytical Methodologies
Distinguishing this compound from Digoxin requires high-resolution techniques because their UV spectra (dominated by the butenolide ring at ~218-220 nm) are virtually identical.[1][2][3]
HPLC Separation Protocol
-
Column: C18 or Phenyl-Hexyl (e.g., 150mm x 4.6mm, 2.7 µm fused-core particles).[1][2][3]
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection:
Mass Spectrometry (MS) Profiling
The most reliable identification is via the fragmentation pattern.[1][2][3]
Mechanism of Action & Biological Context
While this compound is an impurity, it retains the pharmacophore essential for cardiac activity.[1][2][3]
Na⁺/K⁺-ATPase Inhibition
Like Digoxin, this compound binds to the extracellular face of the alpha-subunit of the Na⁺/K⁺-ATPase enzyme.[1][2][3]
-
Mechanism: Inhibits the active transport of Na⁺ out of the cell
Increased intracellular [Na⁺] Reduced activity of the Na⁺/Ca²⁺ exchanger (NCX) Increased intracellular [Ca²⁺] Positive Inotropy (stronger cardiac contraction).[1][2][3] -
Potency: The tetrasaccharide chain may alter binding kinetics (association/dissociation rates) compared to the trisaccharide Digoxin, potentially affecting the therapeutic index.[1][2][3]
Visualization: Degradation & Hydrolysis Pathway
The following diagram illustrates the stepwise hydrolysis of this compound. This pathway is critical for stability testing, as this compound degrades into the active drug Digoxin, potentially altering the apparent concentration of the active ingredient in stored samples.[1][2][3]
Figure 1: Stepwise hydrolytic degradation of this compound yielding Digoxin and subsequent metabolites.
Handling & Safety Protocols
Warning: this compound is a potent cardiac glycoside.[1][2][3][5] It has a narrow therapeutic index and is extremely toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]
Containment Strategy
-
Engineering Controls: Handle only in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3]
-
Decontamination: Surfaces should be cleaned with an oxidizing agent (e.g., 10% bleach) followed by 70% ethanol to degrade the glycoside structure.[1][2][3]
Storage[1][2][3]
References
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U.S. Food and Drug Administration (FDA). Substance Registration System: this compound (UNII: 5EJ5Y5DB53).[1][2][3] FDA/GSRS.[1][2][3] [Link][1][2][3]
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World Health Organization (WHO). The International Pharmacopoeia: Digoxin Monograph.[1][2][3] (Provides comparative context for glycoside impurities). [Link][1][2][3][5][6][7]
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A Senior Application Scientist's In-Depth Technical Guide to the Structural Differentiation of Digoxin and its Isomer, Gitoxoside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds that have been cornerstones in the treatment of heart conditions for centuries.[1] Extracted from the foxglove plant (Digitalis lanata), these molecules, composed of a steroid core (aglycone) and a sugar moiety (glycone), exert specific effects on the myocardium.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium ions and consequently, enhanced myocardial contractility.[3]
Digoxin is the most prominently used cardiac glycoside in clinical practice.[2] However, its therapeutic window is notoriously narrow, necessitating precise dosing and monitoring to avoid toxicity. The manufacturing and purification processes of Digoxin can yield closely related impurities and isomers, which, despite having the same molecular formula, may exhibit different pharmacokinetic and pharmacodynamic profiles. Understanding the subtle structural distinctions between these molecules is paramount for ensuring drug purity, efficacy, and patient safety. This guide provides a detailed examination of the structural differences between Digoxin and its significant isomer, Gitoxoside (often referred to as Digoxoside or Digoxin Impurity B), and outlines a robust analytical methodology for their differentiation.
Core Structural Analysis: Digoxin vs. Gitoxoside
At a cursory glance, Digoxin and Gitoxoside are remarkably similar. They are isomers, sharing the identical molecular formula, C41H64O14, and a molecular weight of 780.95 g/mol .[1][4] Both molecules consist of the same trisaccharide chain, composed of three digitoxose units, attached to a steroid aglycone at the C-3 position. The defining difference lies in the position of a single hydroxyl (-OH) group on the steroid nucleus.
-
Digoxin: Possesses a hydroxyl group at the C-12 position of the steroid core.[1]
-
Gitoxoside: Features a hydroxyl group at the C-16 position of the steroid core.[4]
This seemingly minor positional isomerism has significant implications for the three-dimensional conformation of the molecule, which in turn can affect its binding affinity to the Na+/K+-ATPase and its metabolic fate.
Comparative Molecular Data
| Feature | Digoxin | Gitoxoside (this compound) |
| Molecular Formula | C41H64O14 | C41H64O14 |
| Molecular Weight | 780.95 g/mol | 780.9 g/mol |
| Aglycone | Digoxigenin | Gitoxigenin |
| Key Structural Feature | Hydroxyl group at C-12 | Hydroxyl group at C-16 |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[5] | 3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[4] |
Visualizing the Structural Divergence
The following diagram, generated using Graphviz, illustrates the core structural difference between Digoxin and Gitoxoside, focusing on the steroid nucleus.
Caption: Core steroid structures of Digoxin and Gitoxoside highlighting the positional difference of the hydroxyl group.
Experimental Protocol for Differentiation: A Self-Validating HPLC-MS/MS Approach
High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is the gold standard for the separation, identification, and quantification of Digoxin and its related substances due to its high sensitivity and specificity.[6][7] The following protocol outlines a robust method for their differentiation.
Rationale for Method Selection
The choice of a reversed-phase HPLC method is based on the hydrophobic nature of the steroid backbone of these molecules. A C18 column provides excellent retention and separation.[8] Coupling this with MS/MS allows for unambiguous identification based on the specific mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns, which will be distinct for Digoxin and Gitoxoside due to the different positions of the hydroxyl group influencing fragmentation.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare stock solutions of Digoxin and Gitoxoside reference standards in methanol at a concentration of 1 mg/mL.
-
Create a series of working standards by serial dilution of the stock solutions with the mobile phase to construct a calibration curve (e.g., 0.1 to 10 ng/mL).
-
Prepare the sample for analysis (e.g., from a drug formulation or biological matrix) by dissolving or extracting it in a suitable solvent, followed by filtration through a 0.22 µm syringe filter.
-
-
HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).[9]
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 70% B over 10 minutes, followed by a 2-minute hold at 70% B, and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Digoxin: Monitor the transition of the parent ion [M+NH4]+ (m/z 798.5) to a specific product ion.
-
Gitoxoside: Monitor the transition of the parent ion [M+NH4]+ (m/z 798.5) to a specific, and likely different, product ion due to the altered fragmentation pattern. The exact product ions should be determined by infusing the individual standards.
-
-
-
Data Analysis and Interpretation:
-
The retention times of Digoxin and Gitoxoside will be different due to the slight difference in polarity conferred by the position of the hydroxyl group.
-
The primary confirmation of identity will be the specific MRM transitions for each compound.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.
-
Experimental Workflow Diagram
Caption: Workflow for the differentiation of Digoxin and Gitoxoside using HPLC-MS/MS.
Conclusion: The Imperative of Structural Scrutiny
The case of Digoxin and Gitoxoside serves as a compelling reminder of the criticality of detailed structural analysis in drug development and quality control. While these molecules are isomeric, the subtle shift of a single hydroxyl group can have profound implications for their biological activity and safety profiles. The robust analytical methodology presented here, centered on HPLC-MS/MS, provides a reliable and self-validating system for the unambiguous differentiation of these closely related cardiac glycosides. For researchers and professionals in the pharmaceutical sciences, a deep understanding of these structural nuances and the analytical tools to dissect them is not merely an academic exercise but a fundamental component of ensuring the delivery of safe and effective medicines.
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Almac Group. An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Group. [Link]
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Dr.Oracle. How do the structural differences between digitoxin and digoxin affect their pharmacological profiles? [Link]
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IUPAC Nomenclature of Organic Chemistry. (2020, February 14). YouTube. [Link]
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Systematic IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry. (2023, August 7). YouTube. [Link]
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Aspen. (2025). Digoxin 0.25 mg Tablets - Summary of Product Characteristics (SmPC). emc. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21117720, Gitoroside. [Link]
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Introduction: From Folk Remedy to Foundational Cardiology
An In-Depth Technical Guide to the History and Science of Digoxoside and Related Cardiac Glycosides
The story of this compound is intrinsically linked to the history of the foxglove plant, Digitalis. For centuries, extracts of this plant were used in traditional European medicine to treat "dropsy," a condition characterized by severe swelling now known as edema.[1][2] The pioneering work of British physician William Withering in 1785, who systematically documented the clinical effects of the purple foxglove (Digitalis purpurea), marked the transition of this herbal remedy into the realm of scientific medicine. It was later understood that the plant's potent effects stemmed from a class of steroid-like compounds known as cardiac glycosides.[1][3]
This guide provides a comprehensive exploration for researchers and drug development professionals into the discovery, isolation, structural elucidation, and pharmacological investigation of cardiac glycosides derived from the woolly foxglove, Digitalis lanata. While digoxin is the most famous compound from this plant, this paper will delve into the broader family of related glycosides, including its precursors, to provide a complete scientific narrative. We will examine the experimental methodologies that unveiled their complex structures, the research that defined their mechanism of action at a molecular level, and the modern investigations that continue to expand their therapeutic potential.
Part 1: The Dawn of a Discovery: Isolation of Cardiac Glycosides
The journey from a crude plant extract to a purified, potent drug required the development of sophisticated extraction and isolation techniques. The initial therapeutic use of powdered foxglove leaves was fraught with danger due to dose variability and the presence of multiple active compounds. The critical turning point was the successful isolation of a pure crystalline glycoside, digoxin, from Digitalis lanata by Sydney Smith in 1930, paving the way for standardized dosing and predictable therapeutic outcomes.[2] This achievement was the culmination of efforts to separate the active principles from the complex chemical matrix of the plant.
Experimental Protocol: General Methodology for Cardiac Glycoside Isolation
The isolation of cardiac glycosides from Digitalis lanata is a multi-step process designed to separate these steroid-based molecules from other plant constituents. The causality behind this workflow is the sequential use of solvents with varying polarities and purification techniques to selectively extract and purify the target compounds.
-
Preparation of Plant Material: The process begins with harvesting and drying the leaves of Digitalis lanata. The dried leaves are then pulverized into a fine powder to maximize the surface area for efficient solvent extraction.[4][5]
-
Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, typically ethanol, often at low temperatures to prevent degradation of the glycosides.[4] This step is designed to draw out the glycosides and other soluble components from the plant matrix.
-
Initial Purification (Precipitation): The crude ethanolic extract contains numerous impurities, including tannins and chlorophyll. Lead acetate is added to the extract, which causes many of these impurities to precipitate out of the solution.[4] The mixture is then centrifuged, and the clear supernatant containing the glycosides is collected.
-
Liquid-Liquid Extraction: The supernatant is then subjected to a liquid-liquid extraction with a non-polar organic solvent, such as chloroform. The cardiac glycosides, being more soluble in chloroform than in the aqueous ethanol phase, are selectively transferred into the chloroform layer.[4] This is a critical step that separates the glycosides from more polar impurities.
-
Concentration: The chloroform extract is concentrated under vacuum. This gentle evaporation method removes the solvent without applying excessive heat, which could degrade the thermally sensitive glycoside structures, yielding a residue rich in cardiac glycosides.[4]
-
Chromatographic Purification: The final and most crucial step is the purification of individual glycosides from the concentrated residue. Column chromatography is employed, where the residue is passed through a solid stationary phase (like silica gel or polyamide).[4][6] Solvents of varying polarities are used to elute the compounds, separating them based on their differential affinities for the stationary and mobile phases, allowing for the isolation of pure this compound and related compounds.
Part 2: Unveiling the Molecular Architecture: Structural Elucidation
Cardiac glycosides are chemically complex, composed of two distinct parts: a steroid nucleus known as the aglycone (or genin) and one or more sugar molecules forming a glycone chain.[3][4] The specific identity and arrangement of these components determine the compound's pharmacological properties. The aglycone portion of this compound is digoxigenin.
The elucidation of these structures evolved with analytical technology. Early methods relied on painstaking chemical degradation studies, where the molecule was broken down into smaller, identifiable fragments. Today, a suite of powerful spectroscopic techniques allows for precise and non-destructive structural determination.
-
Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition of the glycoside, offering the first clue to its chemical formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY and HMBC) experiments are the cornerstone of modern structural elucidation. They allow scientists to map the carbon-hydrogen framework of the molecule and determine how the aglycone and sugar units are connected, revealing the complete three-dimensional structure.[7][8][9]
The primary glycosides in Digitalis lanata are the lanatosides (A, B, and C). Through enzymatic hydrolysis, these are converted into more commonly known compounds like digoxin. Digoxin itself is composed of the aglycone digoxigenin attached to a chain of three digitoxose sugar molecules. The acidic hydrolysis of both Digoxin and Lanatoside C yields the same aglycone, Digoxigenin, demonstrating their close structural relationship.[5]
Part 3: The Molecular Target: Pharmacology and Mechanism of Action
The clinical utility of this compound and its relatives lies in their profound effects on cardiac muscle cells (myocytes). They exhibit a positive inotropic effect, meaning they increase the force of myocardial contraction, and a negative chronotropic effect, slowing the heart rate via a vagomimetic action.[10][11] These dual actions make them valuable in treating heart failure and controlling the ventricular response in arrhythmias like atrial fibrillation.[1]
Mechanism of Action: The Sodium-Potassium Pump
The central mechanism of action is the highly specific inhibition of the Na+/K+-ATPase pump, an enzyme embedded in the membrane of cardiac myocytes.[1][3][12] The choice of this target is fundamental to the drug's effect; by modulating this primary ion pump, a cascade of downstream ionic shifts is initiated.
-
Inhibition of Na+/K+-ATPase: Digoxin binds to and inhibits the Na+/K+-ATPase pump.[12] This pump is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions in.
-
Increased Intracellular Sodium: With the pump inhibited, Na+ is no longer effectively extruded, leading to a rise in the intracellular Na+ concentration.[10][12]
-
Altered Na+/Ca2+ Exchanger Activity: The increase in intracellular Na+ reduces the concentration gradient that drives the sodium-calcium (Na+/Ca2+) exchanger. This secondary transport system normally expels calcium (Ca2+) from the cell in exchange for Na+ moving in. With a less favorable Na+ gradient, the exchanger's activity is diminished.[12]
-
Increased Intracellular Calcium: The reduced expulsion of Ca2+ results in a higher concentration of calcium ions within the myocyte.[10][11]
-
Enhanced Contractility: In cardiac muscle, the force of contraction is directly proportional to the amount of free intracellular Ca2+ available to interact with the contractile proteins (actin and myosin). The elevated Ca2+ levels lead to a more forceful and efficient contraction of the heart muscle, which is the basis of the positive inotropic effect.[10]
-
Vagomimetic Effect: In addition to its direct cardiac effects, digoxin also enhances vagal nerve tone, which acts on the atrioventricular (AV) node of the heart.[1][11] This parasympathomimetic action slows the conduction of electrical impulses through the AV node, reducing the number of impulses that reach the ventricles during rapid atrial arrhythmias and thereby controlling the ventricular rate.[1]
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for its safe and effective use. While specific data for this compound is less common, the extensive research on the closely related Digoxin provides a reliable pharmacokinetic model.
| Parameter | Description | Value/Characteristic | Citation |
| Absorption | Oral bioavailability | ~70-80% absorbed from the small intestine. | [13] |
| Distribution | Volume of Distribution (Vd) | Large Vd, indicating extensive tissue distribution. | [13] |
| Tissue Binding | High concentrations in heart and kidney tissue. Skeletal muscle is the largest reservoir. | [13] | |
| Protein Binding | 20-30% bound to serum albumin. | [13] | |
| Metabolism | Primary Pathway | Largely unmetabolized. | [13] |
| Elimination | Primary Route | Renal excretion of the unchanged drug. | [13] |
| Half-life (t½) | 26-45 hours in healthy individuals. | [13] |
Part 4: The Biological Blueprint: Biosynthesis and Modern Research Frontiers
The intricate structures of cardiac glycosides are assembled through a complex biosynthetic pathway within the Digitalis plant. While the complete pathway remains partially enigmatic, research has established that it begins with cholesterol.[14] This sterol precursor undergoes a series of nine enzyme-catalyzed steps to produce digoxigenin, the aglycone core.[14] Known enzymes in this pathway include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR).[14] The subsequent glycosylation steps, where sugar molecules are attached to the aglycone, are catalyzed by specific glycosyltransferases. Unraveling this pathway is a key goal for metabolic engineering, which aims to improve the production of these valuable compounds.
Modern Research and Future Directions
Current research on cardiac glycosides is branching into exciting new areas beyond cardiology.
-
Improving Production: The cultivation of Digitalis lanata is labor-intensive and time-consuming, taking two years from planting to harvest for a relatively small yield.[15] Research is focused on understanding the biosynthetic pathway to enable production in faster-growing organisms like yeast or to enhance yields in the plant itself through genetic modification.
-
Anticancer Activity: A growing body of evidence has highlighted the potential of cardiac glycosides as anticancer agents.[3] Studies have shown they can induce apoptosis (programmed cell death), inhibit cell proliferation, and trigger immunogenic cell death in various cancer cell lines, leading to clinical trials for this new indication.[3]
Conclusion
The history of this compound and its parent cardiac glycosides is a compelling example of pharmacology's evolution. It represents a journey from the empirical observations of traditional medicine to a deep, molecular-level understanding of a drug's interaction with its biological target. The initial discovery, driven by the need to tame the potent but unpredictable power of the foxglove plant, led to the isolation of pure compounds. Subsequent research elucidated their complex structures and pinpointed their precise mechanism of action—the inhibition of the Na+/K+-ATPase pump. This foundational knowledge transformed the treatment of heart failure and certain arrhythmias. Today, the story continues as modern science explores both the intricate biosynthesis of these molecules and their potential application in new therapeutic areas like oncology, ensuring that the legacy of the foxglove plant will continue to advance human health.
References
- Iisalo, E. (1977). Clinical pharmacokinetics of digoxin. PubMed.
- Li, Y., et al. (2023). A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis.
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- Shah, D., et al. (2024). Digoxin.
- Wang, Y., et al. (2022). Cardiac glycosides from Digitalis lanata and their cytotoxic activities. PubMed Central (PMC) - NIH.
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- Mendell, J., et al. (2012).
- Kubeczka, K. H., & Stahr, V. (2004). Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance). PubMed.
- Strong, J. M., et al. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. PubMed.
- Dr Matt & Dr Mike. (2017). Digoxin - Mechanism of Action. YouTube.
- N/A. (2013). Biosynthesis pathways of ginkgolides. Pharmacognosy Reviews.
- Wang, M., et al. (2000). Isolation and structural elucidation of two new glycosides from sage (Salvia officinalis L.). PubMed.
- N/A. Structural elucidation and isolation of glycoside, purine and flavanoids. Slideshare.
- N/A. (A) Cardiac glycoside extraction from dried plant material of Digitalis...
- Liu, B., et al. (2020). Dissection of the general two-step di-C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants. PubMed.
- N/A.
- Sun, Q., et al. (2021). Isolation and structure elucidation of a new flavonol glycoside from Sabia Parviflora.
- Lee, M. R. (2004). Digitalis and strophanthus—cardiac glycosides. Heart.
- Garcia Metz, S. K., et al. (2022). Preclinical Studies with Digitalis Lanata: A Bibliographic Review. Juniper Publishers.
- Eldahshan, O. A. (2011). Isolation and Structure Elucidation of Phenolic Compounds of Carob Leaves Grown in Egypt.
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Methodological & Application
Application Notes and Protocols for the Extraction of Digoxoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols for the extraction, purification, and quantification of digoxoside from plant materials, primarily targeting species of the Digitalis genus. Emphasizing scientific integrity and practical application, this document delves into the causality behind experimental choices, offering a self-validating system for researchers. The protocols are designed to be robust and reproducible, catering to both academic research and industrial drug development. This guide covers a range of techniques from traditional maceration to modern ultrasonic-assisted extraction, followed by purification strategies and analytical quantification by HPLC-UV and LC-MS/MS.
Introduction: The Significance of this compound
This compound and its derivatives, belonging to the class of cardiac glycosides, have been cornerstones in the treatment of heart conditions for centuries.[1][2] Primarily sourced from the foxglove plant (Digitalis purpurea and Digitalis lanata), these compounds exert their therapeutic effects by inhibiting the Na+/K+-ATPase enzyme in cardiac cell membranes, leading to increased intracellular calcium and consequently, enhanced cardiac contractility.[1][2] The precise extraction and purification of these compounds are paramount for ensuring the safety and efficacy of pharmaceutical preparations.
The this compound molecule consists of a steroidal aglycone (digoxigenin) attached to a chain of sugar moieties. This amphiphilic nature, with both polar (sugar) and non-polar (steroid) regions, governs its solubility and chromatographic behavior, which are critical considerations in the design of extraction and purification protocols.
Pre-Extraction Preparation of Plant Material: The Foundation for High-Yield Extraction
The quality of the final extracted this compound is intrinsically linked to the initial preparation of the plant material.
Harvesting and Drying
The concentration of cardiac glycosides in Digitalis species can vary with the plant's age and the time of year. It is generally recommended to harvest the leaves when the glycoside content is at its peak. Following harvesting, the plant material must be dried to prevent enzymatic degradation of the active compounds.[1][2]
-
Protocol: Air-dry the fresh plant material in a well-ventilated, shaded area or use an oven at a low temperature (40-50°C) until a constant weight is achieved.[1][2] High temperatures should be avoided as they can lead to the degradation of thermolabile glycosides.
Milling
Once dried, the plant material should be ground into a fine powder. This crucial step increases the surface area of the plant material, facilitating more efficient penetration of the extraction solvent and thereby maximizing the yield of this compound.[1][2]
-
Protocol: Use a mechanical grinder to mill the dried plant material into a fine powder (e.g., passing through a 40-mesh sieve). Store the powder in an airtight, light-resistant container to prevent degradation.
Extraction of this compound: Selecting the Optimal Method
The choice of extraction method and solvent is critical and depends on the scale of the operation, the desired purity of the initial extract, and the available equipment.
Solvent Selection: A Matter of Polarity
This compound is a moderately polar molecule due to its steroidal backbone and sugar residues. Therefore, polar solvents are the most effective for its extraction.
| Solvent | Polarity Index | Advantages | Disadvantages |
| Ethanol | 5.2 | Effective, low toxicity, readily available. | Co-extracts a wide range of compounds. |
| Methanol | 6.6 | Highly effective due to its high polarity. | More toxic than ethanol. |
| Water | 9.0 | Inexpensive, non-toxic. | Can promote enzymatic degradation if not properly handled. |
| Ethanol/Water Mixtures | Variable | Highly versatile, can be tuned for optimal selectivity. | Requires optimization of the solvent ratio. |
A common and effective choice is a mixture of ethanol and water (e.g., 70-80% ethanol), which provides a good balance of polarity for extracting cardiac glycosides while minimizing the co-extraction of highly non-polar compounds.[3][4]
Extraction Protocols
Maceration involves soaking the powdered plant material in a suitable solvent at room temperature. It is a simple and scalable method, though it can be time-consuming.
-
Protocol:
-
Place 100 g of powdered plant material in a large flask.
-
Add 1 L of 70% ethanol.
-
Seal the flask and allow it to stand at room temperature for 3-7 days with occasional shaking.[1][2]
-
Filter the mixture through a sintered glass funnel to separate the extract from the plant residue.[4]
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Soxhlet extraction provides a continuous extraction process, which is generally more efficient than maceration. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Protocol:
-
Place 50 g of powdered plant material in a cellulose thimble.
-
Place the thimble in the chamber of a Soxhlet apparatus.
-
Fill the round-bottom flask with 500 mL of 80% ethanol.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.[1][2][5]
-
Allow the apparatus to cool and then collect the extract.
-
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, leading to a more rapid and efficient extraction process.[6]
-
Protocol:
-
Place 50 g of powdered plant material in a flask.
-
Add 500 mL of 70% methanol.
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 40°C).[1][2]
-
Filter the extract and repeat the process on the plant residue.
-
Combine the filtrates.
-
Purification of the Crude Extract: Isolating this compound
The crude extract contains a mixture of compounds, including chlorophyll, tannins, and other glycosides like saponins.[3][7] A multi-step purification process is necessary to isolate this compound.
Initial Work-up: Removing Interfering Substances
-
Solvent Evaporation: The first step is to concentrate the crude extract by removing the extraction solvent using a rotary evaporator at a temperature below 45°C to prevent degradation.[1][2]
-
Lead Acetate Precipitation (for removal of tannins and saponins):
-
Dissolve the concentrated extract in water.
-
Add a 10% solution of lead (II) acetate dropwise until precipitation is complete.[4] This will precipitate tannins and some saponins.
-
Centrifuge the mixture and collect the supernatant.
-
To the supernatant, add a 10% solution of sodium phosphate or sodium sulfate to precipitate the excess lead.
-
Centrifuge and collect the supernatant containing the cardiac glycosides.
-
Liquid-Liquid Extraction (LLE): Partitioning for Purity
LLE is a powerful technique to separate compounds based on their differential solubility in two immiscible liquid phases.
-
Protocol:
-
The aqueous extract from the previous step is subjected to sequential extraction with solvents of increasing polarity.
-
First, extract with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll.[3]
-
Next, extract with a solvent of intermediate polarity, such as chloroform or ethyl acetate, in which this compound will preferentially dissolve.[8]
-
A study on digoxin extraction demonstrated high purity (99.8%) using a four-component two-phase system of ethanol:water–chloroform:trichloroethylene (35:15:20:30).[8]
-
Collect the organic phase and evaporate the solvent to obtain a purified extract enriched in this compound.
-
Column Chromatography: High-Resolution Purification
Column chromatography is a highly effective method for isolating individual compounds from a mixture.[9]
-
Stationary Phase: Silica gel is a common choice for the stationary phase due to its polarity.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used as the mobile phase. A common starting point is a mixture of a non-polar solvent like chloroform or ethyl acetate and a more polar solvent like methanol. The ratio is gradually changed to increase the polarity and elute the compounds in order of increasing polarity.
-
Protocol:
-
Pack a glass column with silica gel slurry.
-
Load the concentrated extract onto the top of the column.
-
Begin elution with a non-polar mobile phase (e.g., chloroform:methanol 98:2).
-
Gradually increase the polarity of the mobile phase (e.g., to chloroform:methanol 90:10).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Quantification of this compound: Analytical Validation
Accurate quantification of the extracted this compound is essential for both research and pharmaceutical applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of this compound.
-
Protocol:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[12][13]
-
Protocol:
-
Column: UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).[12]
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate (70:30).[12]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification. For digoxin, a transition of m/z 779.395 → 649.500 has been reported.[13]
-
Workflow Visualization
The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.
Caption: Workflow for this compound Extraction and Purification.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the successful extraction, purification, and quantification of this compound from plant sources. By understanding the chemical principles behind each step, researchers can adapt and optimize these methods to suit their specific needs, ensuring the acquisition of high-purity this compound for further research and development.
References
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Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]
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ResearchGate. (2025). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting total cardiac glycosides from oleander leaves.
-
ResearchGate. (2014). Separation of digoxin by liquid-liquid extraction from extracts of foxglove secondary glycosides. Retrieved from [Link]
-
SlideShare. (n.d.). GLYCOSIDES Cardio active glycosides. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 10.4: Geometry and Molecular Polarity. Retrieved from [Link]
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PubMed. (n.d.). Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide. Retrieved from [Link]
-
MDPI. (2015). Ionic Liquid-Based Ultrasonic-Assisted Extraction of Secoisolariciresinol Diglucoside from Flaxseed (Linum usitatissimum L.) with Further Purification by an Aqueous Two-Phase System. Retrieved from [Link]
-
ResearchGate. (2008). Validation of a HPLC-UV method for the determination of digoxin residues on manufacturing equipment surfaces in support of cleaning validation. Retrieved from [Link]
-
International Journal of Pharmacognosy. (n.d.). A REVIEW OF DIFFERENT EXTRACTION METHODS OF SAPONIN GLYCOSIDES FROM SAPINDUS EMARGINATUS. Retrieved from [Link]
-
National Institutes of Health. (2011). Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
PubMed. (2015). Ionic Liquid-Based Ultrasonic-Assisted Extraction of Secoisolariciresinol Diglucoside from Flaxseed (Linum usitatissimum L.) with Further Purification by an Aqueous Two-Phase System. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there any possible way to remove stickiness from the saponin after isolation from crude aqueous extract?. Retrieved from [Link]
-
ResearchGate. (2023). Soxhlet Extraction principal, working & Usage. Retrieved from [Link]
-
YouTube. (2021). Structure and Polarity | General Chemistry II | 2.5. Retrieved from [Link]
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SciSpace. (2014). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. Retrieved from [Link]
-
PubMed. (2003). HPLC Method With UV Detection for Evaluation of Digoxin Tablet Dissolution in Acidic Medium After Solid-Phase Extraction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validation of an HPLC-UV method for the determination of digoxin residues on the surface of manufacturing equipment. Retrieved from [Link]
- Google Patents. (n.d.). Process for extracting cardiac glycosides and compositions.
-
Lumen Learning. (n.d.). Molecular Structure and Polarity | General Chemistry. Retrieved from [Link]
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MDPI. (2024). Extraction and Characterization of Biological Phytoconstituents of Commiphora gileadensis Leaves Using Soxhlet Method. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Ionic Liquid-Based Ultrasonic-Assisted Extraction of Secoisolariciresinol Diglucoside from Flaxseed (Linum usitatissimum L.) with Further Purification by an Aqueous Two-Phase System. Retrieved from [Link]
-
PubMed. (2012). Extraction and Isolation of Saponins. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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National Institutes of Health. (2023). Successive Solvent Extraction, Characterization and Antioxidant Activities of Cardoon Waste (Leaves and Stems) Extracts: Comparative Study. Retrieved from [Link]
-
Semantic Scholar. (2022). The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. Retrieved from [Link]
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Preparatory Chemistry. (n.d.). Molecular Polarity. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and purification of saponins from Sapindus mukorossi. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an HPLC-UV method for the determination of digoxin residues on the surface of manufacturing equipment. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]
-
WordPress.com. (n.d.). Experiment 1, 2 and 3 Comparative determination of glycosides in senna by using different methods of extraction (Soxhlet, macera. Retrieved from [Link]
-
National Institutes of Health. (2025). Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism. Retrieved from [Link]
-
LOUIS Pressbooks. (n.d.). Molecular Structure and Polarity (4.6) – General Chemistry. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019). Extraction, isolation and quantification of saponin from Dodonaea viscosa JACQ. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Application Note: High-Purity Digoxoside for In Vitro Research
Abstract
This comprehensive guide details the methodologies for the purification and rigorous quality control of Digoxoside for use in sensitive in vitro studies. Recognizing that the integrity of experimental data is fundamentally linked to the purity of the reagents, this document provides a framework for achieving and verifying high-purity this compound. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, step-by-step instructions. We will explore multi-step chromatographic purification, robust analytical validation techniques, and critical stability assessments to ensure the reliability and reproducibility of your research.
Introduction: The Imperative for Purity in this compound Research
This compound, a cardiac glycoside, is a valuable tool in a variety of in vitro investigations, including studies on cardiac muscle function, ion transport mechanisms, and potential therapeutic applications in areas like oncology.[1] The mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a fundamental cellular process.[1][2] Given this highly specific molecular target, the presence of impurities, such as structurally related cardiac glycosides or degradation products, can lead to confounding experimental results, misinterpretation of data, and ultimately, compromise the validity of a study.
For in vitro cell-based assays, the purity of the active compound is paramount. While there is no single, universally mandated purity threshold, a general consensus in the scientific community for small molecules used in biological assays is a purity of ≥95% , with higher purity being preferable.[3] The acceptance criteria for purity should be justified based on the data from lots used in preclinical or clinical studies, manufacturing consistency, and stability studies.[4] This guide will outline a systematic approach to achieving and documenting a purity level for this compound that ensures confidence in your experimental outcomes.
The Purification Workflow: A Multi-faceted Approach
The purification of this compound from a crude mixture, whether from a synthetic source or a natural extract, typically involves a multi-step process to remove impurities with similar physicochemical properties. A combination of chromatographic techniques is often the most effective strategy.
Figure 1: A generalized workflow for the purification of high-purity this compound.
Initial Purification: Column Chromatography
Column chromatography serves as an effective initial step to separate this compound from gross impurities.[1] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[5]
Protocol 1: Column Chromatography of this compound
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for the separation of cardiac glycosides due to its polarity.[5]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent. The choice of solvent will depend on the solubility of the crude material.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol). This is known as a gradient elution.
-
The exact gradient will need to be optimized based on the specific impurity profile of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purest this compound.
-
Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the high purity required for in vitro studies, a final polishing step using preparative HPLC is often necessary.[6][7] This technique offers higher resolution and efficiency compared to column chromatography.[8]
Protocol 2: Preparative HPLC of this compound
-
Column Selection: A reversed-phase C18 column is a suitable choice for the separation of cardiac glycosides.[9]
-
Mobile Phase: A common mobile phase for the separation of Digoxin and related compounds is a mixture of water and acetonitrile.[10][11]
-
Method Parameters (Example):
-
Column: C18, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile over a set time. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm).[10][11]
-
-
Injection and Fraction Collection:
-
Dissolve the pooled and concentrated fractions from the column chromatography step in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Analytical Validation: The Cornerstone of Trustworthiness
Once purified, it is crucial to rigorously validate the purity, identity, and stability of the this compound. This self-validating system ensures that the material used in experiments is of the highest quality.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is the gold standard for determining the purity of small molecules.
Protocol 3: Analytical HPLC for Purity Determination
-
Method: A validated HPLC method, similar to the preparative method but on an analytical scale, should be used.
-
Analysis:
-
Inject a known concentration of the purified this compound.
-
Analyze the resulting chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
Acceptance Criteria: The purity of this compound for in vitro studies should ideally be ≥98% , with no single impurity being more than 0.5%.
| Parameter | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurities | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Table 1: Example of Acceptance Criteria for High-Purity this compound.
Identity Confirmation: Mass Spectrometry and NMR Spectroscopy
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for confirming the chemical structure of the purified compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry can provide the elemental composition.
-
NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[5][12] Both 1H and 13C NMR spectra should be acquired and compared to known spectra of this compound.[8][13]
Figure 2: The key components of the analytical validation process for purified this compound.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.[11][14]
Protocol 4: Forced Degradation of this compound
-
Stress Conditions: Expose the purified this compound to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid compound at a high temperature.
-
Photolytic Degradation: Exposing the compound to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.
-
Purpose: This study helps to identify potential degradation pathways and ensures that the analytical method can separate the intact drug from its degradation products.
Storage and Handling of High-Purity this compound
Proper storage is critical to maintain the purity and stability of the purified this compound.
-
Storage Conditions: Store the purified this compound in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated, depending on the stability data obtained. For Digoxin, a related compound, storage at both 5°C and 25°C has been shown to be stable for at least 180 days.[15]
-
Solvent for Stock Solutions: Prepare stock solutions in a suitable solvent in which this compound is stable. The solubility in various solvents should be determined experimentally.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | - Inappropriate mobile phase polarity- Column overloading- Improper column packing | - Optimize the solvent system through TLC trials.- Reduce the amount of sample loaded.- Repack the column carefully to avoid channels and cracks. |
| Broad peaks in HPLC | - Column degradation- Sample overload- Inappropriate mobile phase | - Replace the HPLC column.- Reduce the injection volume or concentration.- Ensure the mobile phase is properly prepared and filtered. |
| Unexpected peaks in purity analysis | - Contamination- Degradation | - Use high-purity solvents and clean glassware.- Re-evaluate storage conditions and handling procedures. |
Table 2: A troubleshooting guide for common issues in this compound purification and analysis.
Conclusion
The purification of high-purity this compound is a meticulous process that is fundamental to the success of in vitro research. By following a systematic approach that combines robust purification techniques with comprehensive analytical validation, researchers can ensure the quality and reliability of their starting material. This application note provides a framework for achieving this goal, thereby contributing to the generation of high-quality, reproducible scientific data.
References
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Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. PubMed Central. Retrieved January 27, 2026, from [Link]
-
On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed. PubMed. Retrieved January 27, 2026, from [Link]
-
Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. PMC - NIH. Retrieved January 27, 2026, from [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program (NTP). Retrieved January 27, 2026, from [Link]
-
Validation of a HPLC-UV method for the determination of digoxin residues on manufacturing equipment surfaces in support of cleaning validation. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Cardiac Glycoside and Digoxin Toxicity. StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
-
An HPLC method for the determination of digoxin in dissolution samples. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Solid-state NMR Spectroscopy in Pharmaceutical Sciences. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
-
Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. BioProcess International. Retrieved January 27, 2026, from [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
-
Cardiac Glycosides - Digoxin Toxicity. Analytical Toxicology. Retrieved January 27, 2026, from [Link]
-
Small Molecule Identification and Purity Testing. Medistri SA. Retrieved January 27, 2026, from [Link]
-
Scale up to more options - Preparative HPLC columns. Pragolab. Retrieved January 27, 2026, from [Link]
-
Cardiac Glycosides (Digoxin). CV Pharmacology. Retrieved January 27, 2026, from [Link]
-
An HPLC method for the determination of digoxin in dissolution samples. Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Performing Column Chromatography. YouTube. Retrieved January 27, 2026, from [Link]
-
A Comprehensive Review of Analytical Method – Development and Method Validation of Digoxin Tablets. STM Journals. Retrieved January 27, 2026, from [Link]
-
Cardiac Glycoside and Digoxin Toxicity. PubMed. Retrieved January 27, 2026, from [Link]
-
Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. NIH. Retrieved January 27, 2026, from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Chromatography Online. Retrieved January 27, 2026, from [Link]
-
Preparative HPLC Systems – Precise Sample Prep and Purification. Sartorius. Retrieved January 27, 2026, from [Link]
-
Quo vadis Cardiac Glycoside Research?. MDPI. Retrieved January 27, 2026, from [Link]
-
Spectroscopic characterization of polyethyleneglycol modified superoxide dismutase: 1H NMR studies on its Cu2Co2 derivative. PubMed. Retrieved January 27, 2026, from [Link]
-
Cardiac glycosides, digoxin toxicity, and the antidote. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. Preprints.org. Retrieved January 27, 2026, from [Link]
-
Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. PubMed. Retrieved January 27, 2026, from [Link]
-
Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams. PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Bioactivity of Combretum aculeatum Extracts against Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates: Phytochemical and Antioxidant Insights. SciRP.org. Retrieved January 27, 2026, from [Link]
-
Identification and screening of cardiac glycosides in Streptocaulon griffithii using an integrated data mining strategy based on high resolution mass spectrometry. PubMed. Retrieved January 27, 2026, from [Link]
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- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Digoxoside in Plant Extracts
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of digoxoside in plant extracts, particularly from Digitalis species. The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of cardiac glycosides. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is elucidated to provide a deeper understanding of the method's principles.
Introduction: The Significance of this compound Quantification
This compound is a cardiac glycoside of significant interest in pharmaceutical research due to its close structural relationship with digoxin, a widely used medication for treating various heart conditions. This compound is a precursor in the biosynthesis of digoxin in plants like Digitalis lanata. Accurate quantification of this compound in plant extracts is crucial for several reasons:
-
Quality Control of Raw Materials: Ensuring the consistency and quality of botanical raw materials used in the potential manufacturing of cardiac glycoside-based drugs.
-
Pharmacological Research: Investigating the biosynthetic pathways of cardiac glycosides in plants.
-
Drug Discovery and Development: Exploring the therapeutic potential of this compound itself or its derivatives.
The complex matrix of plant extracts necessitates a highly selective and sensitive analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a powerful and widely adopted technique for the analysis of cardiac glycosides due to its high resolution, accuracy, and reproducibility.[1]
Principle of the HPLC Method
The method described herein is a stability-indicating RP-HPLC method, meaning it can accurately quantify the analyte of interest in the presence of its degradation products and other matrix components.[2]
Separation: The separation is achieved on a C18 stationary phase. C18 columns are widely used for the analysis of moderately polar to nonpolar compounds like cardiac glycosides.[3] The mobile phase consists of a gradient of water and acetonitrile. This gradient elution allows for the effective separation of a wide range of compounds with varying polarities present in the plant extract, ensuring that this compound is well-resolved from other related glycosides and impurities.
Detection: Detection is performed using a UV detector set at a wavelength of 220 nm. The α,β-unsaturated lactone ring (a butenolide ring) present in the structure of all cardiac glycosides, including this compound, exhibits strong UV absorbance in the range of 215-225 nm.[1] Setting the detection wavelength at 220 nm provides high sensitivity for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Water, purified to 18.2 MΩ·cm
-
Formic acid, analytical grade
-
Digitalis lanata leaf powder (or other relevant plant extract)
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
| Parameter | Condition |
| HPLC Column | Symmetry C18, 3.5 µm, 4.6 x 75 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 20% B; 5-15 min, 20-40% B; 15-20 min, 40-60% B; 20-22 min, 60-20% B; 22-25 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Conditions: The gradient elution is optimized to separate a broad range of cardiac glycosides found in Digitalis lanata.[4] The column temperature is maintained at 20°C to ensure reproducible retention times.[4]
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% Water, 20% Acetonitrile) to concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Digitalis lanata leaf powder):
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of 70% (v/v) aqueous methanol.
-
Sonication-assisted extraction is performed for 30 minutes at room temperature. This enhances extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 2 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the cardiac glycosides with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST) as mandated by pharmacopeias such as the USP.[5][6][7]
Procedure:
-
Inject the 50 µg/mL working standard solution six replicate times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating components. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and the detection system. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pumping system and the column conditions. |
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose.[8][9][10]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Inject a blank sample (mobile phase) and a placebo sample (plant extract prepared without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions to intentionally induce degradation.[2] This demonstrates that the degradation products do not co-elute with the parent peak.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by the proposed HPLC method. The peak purity of the this compound peak should be evaluated using a PDA detector.
Linearity and Range
Protocol:
-
Inject the prepared working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Protocol:
-
Prepare a placebo plant extract.
-
Spike the placebo with known concentrations of this compound at three levels: 80%, 100%, and 120% of the expected sample concentration.
-
Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision):
-
Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the peak areas.
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the RSD.
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the method's robustness by introducing small, deliberate variations in the chromatographic parameters.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The RSD of the results should be within acceptable limits.
Data Presentation and Visualization
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | 3500 | > 2000 |
| RSD of Peak Area (%) | 0.8% | ≤ 2.0% |
| RSD of Retention Time (%) | 0.3% | ≤ 1.0% |
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.9% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
| Robustness | Passed | System suitability met |
Diagrams
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and robust system for the quantification of this compound in plant extracts. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. The clear explanation of the rationale behind the chosen parameters empowers scientists to understand and, if necessary, adapt the method for their specific applications. This application note serves as a valuable resource for quality control, research, and development activities involving cardiac glycosides.
References
-
Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. (URL: [Link])
-
USP General Chapter <621> Chromatography. (URL: [Link])
-
Pellati, F., Bruni, R., Bellardi, M. G., Bertaccini, A., & Benvenuti, S. (2009). Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. Journal of Chromatography A, 1216(15), 3260–3269. (URL: [Link])
-
Milenković, M. Ž., Marinković, V. D., Sibinović, P. S., Palić, R. M., & Milenović, D. M. (2010). An HPLC method for the determination of digoxin in dissolution samples. Journal of the Serbian Chemical Society, 75(11), 1583-1594. (URL: [Link])
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])
-
System Suitability in HPLC Analysis. Pharmaguideline. (URL: [Link])
-
Forced Degradation Studies. MedCrave online. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (URL: [Link])
-
Determination of some cardiac glycosides by high-performance liquid chromatography. (URL: [Link])
-
Understanding the Latest Revisions to USP <621>. Agilent. (URL: [Link])
-
Determination of some cardiac glycosides by high-performance liquid chromatography. ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. agilent.com [agilent.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
Application Note: A Robust and Sensitive Method for the Quantification of Digoxoside in Biological Matrices using Liquid Chromatography-Mass Spectrometry
Introduction
Digoxoside, a cardiac glycoside, plays a crucial role in the management of various heart conditions. Due to its narrow therapeutic index, the precise and accurate quantification of this compound in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. This application note details a highly selective and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the determination of this compound. The described protocol is designed to provide researchers, scientists, and drug development professionals with a reliable and validated workflow, ensuring data integrity and adherence to international regulatory standards.
The fundamental principle of this method lies in the synergistic power of liquid chromatography for the physical separation of the analyte from complex sample matrices and mass spectrometry for its highly specific detection and quantification.[1] This combination offers superior sensitivity and selectivity compared to traditional analytical techniques.[[“]] The protocol herein has been developed and validated considering the principles outlined in the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4][5][6][7][8]
Causality of Experimental Choices
The selection of each component of this analytical method is underpinned by a clear scientific rationale aimed at optimizing the quantification of this compound.
-
Sample Preparation: A solid-phase extraction (SPE) procedure is employed for sample cleanup.[9][10] This technique is chosen for its efficiency in removing interfering substances from the biological matrix, such as proteins and phospholipids, which can cause ion suppression in the mass spectrometer and lead to inaccurate results.[10] The use of a polymeric reversed-phase SPE sorbent provides robust and reproducible extraction of the moderately polar this compound.
-
Chromatographic Separation: A C18 reversed-phase column is utilized for the chromatographic separation. This stationary phase offers excellent retention and separation of cardiac glycosides based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is implemented to ensure sharp peak shapes and efficient separation from endogenous matrix components and potential metabolites.[9][11]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is selected as it has been shown to be highly effective for the ionization of cardiac glycosides.[9][10] These molecules readily form adducts, such as protonated molecules [M+H]+, sodium adducts [M+Na]+, or ammonium adducts [M+NH4]+, which can be sensitively detected by the mass spectrometer.[9][10][12] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[9] This minimizes the potential for interference from co-eluting compounds.
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted in the following diagram:
Figure 1: A schematic of the LC-MS workflow for this compound analysis.
Materials and Methods
Materials
| Reagent/Material | Grade/Specification |
| This compound Reference Standard | >98% purity |
| d3-Digoxin (Internal Standard) | >98% purity, isotopic purity >99% |
| Acetonitrile | LC-MS grade |
| Methanol | LC-MS grade |
| Water | LC-MS grade |
| Ammonium Formate | >99% purity |
| Formic Acid | LC-MS grade |
| Solid-Phase Extraction Cartridges | Oasis HLB or equivalent |
| Biological Matrix (e.g., Plasma) | Drug-free, from a reputable source |
Instrumentation
| Instrument | Recommended Specifications |
| Liquid Chromatograph | UHPLC system capable of binary gradient elution |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size or equivalent |
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of d3-Digoxin in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentration levels. The internal standard working solution should be prepared at a fixed concentration.
Sample Preparation Protocol
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS Analysis Protocol
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 30 1.0 70 2.0 95 2.5 95 2.6 30 | 4.0 | 30 |
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound (Quantifier) 781.5 651.4 This compound (Qualifier) 781.5 471.3 | d3-Digoxin (IS) | 784.5 | 654.4 |
-
Method Validation
A crucial aspect of ensuring the reliability of this analytical method is its thorough validation according to established guidelines.[3][4][13][14] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[4][13]
Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[5][15] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response.[15] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value.[15] | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements.[15] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision.[10] | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Interpretation and Troubleshooting
Fragmentation of this compound
Understanding the fragmentation pattern of this compound in the mass spectrometer is key to developing a specific and robust MRM method. The fragmentation of glycosides typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties.[16][17] In the case of this compound, the precursor ion [M+H]+ at m/z 781.5 readily loses a digitoxose sugar unit (130 Da) to produce the product ion at m/z 651.4. Further fragmentation can lead to other characteristic product ions.[12]
Figure 2: A simplified fragmentation pathway for this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch. | Replace the column, adjust mobile phase pH, ensure the reconstitution solvent is similar to the initial mobile phase. |
| Low Sensitivity | Ion suppression, inefficient extraction, instrument contamination. | Optimize sample preparation to remove interfering substances, check extraction recovery, clean the MS source. |
| High Variability | Inconsistent sample preparation, instrument instability. | Ensure precise and consistent pipetting, perform system suitability tests, check for leaks in the LC system. |
| Carryover | Adsorption of the analyte in the LC system. | Optimize the needle wash solvent and procedure, inject blank samples between high-concentration samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices using LC-MS. The detailed methodology, from sample preparation to data analysis, is designed to be robust, sensitive, and selective. By adhering to the principles of method validation and understanding the underlying scientific rationale for the experimental choices, researchers can confidently generate high-quality data for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development. The self-validating nature of the described protocols, coupled with the provided troubleshooting guidance, equips scientists with the necessary tools to successfully implement this method in their laboratories.
References
-
Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (2011). Journal of Analytical Methods in Chemistry. [Link]
-
Frommherz, L., Köhler, H., Brinkmann, B., Lehr, M., & Beike, J. (2008). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. International Journal of Legal Medicine, 122(2), 109–114. [Link]
-
Kohl, M., & Gips, H. (2003). Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. Clinical laboratory, 49(9-10), 457–463. [Link]
-
Malysheva, S., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. Toxins, 12(10), 629. [Link]
-
Deng, P., et al. (2006). Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 41(4), 1341–1347. [Link]
-
Chen, Y. L., et al. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in brief, 29, 105289. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). ResearchGate. [Link]
-
Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. (n.d.). ResearchGate. [Link]
-
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). Journal of AOAC INTERNATIONAL, 104(5), 1361-1368. [Link]
-
How Do You Prepare A Sample For LC-MS Analysis? (2023). Chemistry For Everyone - YouTube. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Xu, X., et al. (2007). Development of a quantitative LC-MS/MS analytical method coupled with turbulent flow chromatography for digoxin for the in vitro P-gp inhibition assay. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 854(1-2), 48–56. [Link]
-
An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. (2024). MDPI. [Link]
-
LC-MS assay for quantitative determination of cardio glycoside in human blood samples. (n.d.). ResearchGate. [Link]
-
Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
Sample Preparation for Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Development of a quantitative LC-MS/MS analytical method coupled with turbulent flow chromatography for digoxin for the in vitro P-gp inhibition assay. (n.d.). ResearchGate. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. (2012). Free radical biology & medicine, 52(9), 1767–1774. [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). LibreTexts Chemistry. [Link]
-
Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. (2017). Molecules (Basel, Switzerland), 22(10), 1636. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). FDA CDER Small Business and Industry Assistance - YouTube. [Link]
-
Mass spectrometry Fragmentation (Part 1). (2021). YouTube. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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- 2. consensus.app [consensus.app]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
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- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 9. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Digoxoside Stock Solutions for Cell Culture Applications
Introduction: The Criticality of Accurate Stock Preparation
Digoxoside is a cardiac glycoside, a class of naturally derived compounds extensively used in medicine and biomedical research.[1] Like its well-known analogue Digoxin, this compound's primary mechanism of action involves the potent and specific inhibition of the cellular Na+/K+-ATPase pump.[2][3] This inhibition leads to an increase in intracellular sodium, which subsequently elevates intracellular calcium levels via the Na+-Ca++ exchanger, modulating cellular processes such as muscle contraction and signaling pathways.[2][3]
The lipophilic nature of this compound presents a challenge for its use in aqueous cell culture systems. The compound is poorly soluble in water, necessitating the use of an organic solvent to create a concentrated primary stock solution. The accuracy and reproducibility of any in vitro experiment using this compound are fundamentally dependent on the correct preparation, dilution, and storage of these stock solutions. Improper technique can lead to concentration errors, compound precipitation, and solvent-induced cytotoxicity, confounding experimental results.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the safe handling and preparation of this compound stock solutions for consistent and reliable cell culture applications.
This compound: Physicochemical Properties and Handling Summary
A thorough understanding of the compound's properties is the foundation of a successful protocol.
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₄O₁₇ | [4] |
| Molecular Weight (MW) | 911.08 g/mol | [4] |
| CAS Number | 31539-05-6 | [4] |
| Appearance | White to off-white powder | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous Grade | [5][6][7] |
| Alternative Solvent | Ethanol (EtOH), 200 Proof | [5][7] |
| Primary Stock Storage | -20°C, desiccated, protected from light | [8] |
Safety First: Handling Potent Cytotoxic Powders
This compound, like other cardiac glycosides, is a potent compound and must be handled with appropriate safety measures. Inhalation or ingestion of the powder can be harmful.
Core Safety Mandates:
-
Designated Handling Area: All weighing and initial dissolution steps must be performed in a certified chemical fume hood, biological safety cabinet (BSC), or a dedicated powder handling enclosure.[9]
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and powder-free nitrile gloves are mandatory. For larger quantities, respiratory protection should be considered.[10]
-
Static Control: Use an anti-static weigh boat or grounding equipment to prevent powder dispersal due to static electricity.[10]
-
Spill Management: Have a spill kit ready. Clean up any spilled powder immediately with a damp cloth or paper towel to avoid generating airborne dust.[11]
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in accordance with local, state, and federal regulations for chemical waste.[12]
Protocol I: Preparation of a 10 mM Primary Stock in DMSO
The use of a high-concentration primary stock in an organic solvent is the standard method for compounds with poor aqueous solubility. DMSO is the recommended solvent due to its high solubilizing power and miscibility with water and culture media.[13][14]
Materials:
-
This compound powder (MW: 911.08 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene cryovial with a secure cap
-
Sterile, positive displacement pipette or calibrated micropipettes with sterile tips
-
Vortex mixer
Step-by-Step Methodology:
-
Pre-Calculation: Determine the required mass of this compound for your desired stock volume and concentration. To prepare a 10 mM stock solution, the calculation is: Mass (mg) = [Desired Volume (mL)] x [10 mmol/L] x [911.08 g/mol ] x [1 mg/1000 µg] x [1 L/1000 mL] = Desired Volume (mL) x 9.1108
-
Example for 1 mL of 10 mM stock: 1 mL x 9.1108 = 9.11 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile vial. It is often practical to weigh a slightly different amount (e.g., 10.0 mg) and adjust the solvent volume accordingly.
-
Adjusted Volume Calculation: Volume of DMSO (mL) = [Actual Mass (mg)] / 9.1108
-
Example for 10.0 mg: 10.0 mg / 9.1108 = 1.0976 mL (or 1098 µL)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Homogenization: Securely cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution is the endpoint. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be attempted, but stability at elevated temperatures should be considered.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the primary stock solution at -20°C, protected from light and moisture.
Protocol II: Preparation of Working Solutions for Cell Treatment
The primary DMSO stock must be diluted into your complete cell culture medium to achieve the final desired treatment concentrations. The most critical aspect of this step is to avoid compound precipitation and to limit the final DMSO concentration to a non-toxic level for your specific cell line.
Causality Behind the Method: Rapidly adding a concentrated DMSO stock to an aqueous medium can cause a localized solvent shock, leading to the precipitation of the lipophilic compound. The protocol below is designed to mitigate this risk.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the culture wells should ideally be ≤0.1% (v/v).[15] Most cell lines can tolerate up to 0.5%, but this must be validated.[15][16] Always include a "vehicle control" in your experiments, which consists of cells treated with culture medium containing the same final concentration of DMSO as your highest drug concentration, but without the drug.[15]
-
Aqueous Stability: Prepare working solutions fresh from the frozen primary stock for each experiment. The stability of this compound in aqueous media over extended periods is not guaranteed and is pH-dependent.[17]
Step-by-Step Methodology (Example: Preparing a 10 µM Working Solution):
-
Thaw Primary Stock: Remove the 10 mM primary stock from the -20°C freezer and allow it to thaw completely at room temperature. Vortex gently to re-homogenize the solution, as freezing can sometimes cause concentration gradients.[18]
-
Intermediate Dilution (Optional but Recommended): Performing an intermediate dilution in culture medium can improve accuracy and further prevent precipitation.
-
Dilute the 10 mM primary stock 1:100 in pre-warmed complete culture medium to create a 100 µM intermediate solution.
-
To do this: Add 5 µL of the 10 mM stock to 495 µL of medium. Pipette the stock directly into the medium and mix immediately by pipetting up and down or vortexing gently.
-
-
Final Dilution: Dilute the 100 µM intermediate solution to your final desired concentrations.
-
To prepare a 10 µM working solution: Perform a 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete culture medium.
-
Final DMSO Check: The final DMSO concentration in this 10 µM solution would be 0.01%, which is well below the cytotoxic threshold for most cell lines.
-
-
Application: Use this final working solution to treat your cells immediately.
Visualization of the Stock Preparation Workflow
The following diagram illustrates the logical flow from receiving the powdered compound to its application in a cell culture plate.
Caption: Workflow for preparing this compound stock and working solutions.
Application Example: Cytotoxicity Assessment by MTT Assay
This protocol provides a brief example of how to use the prepared this compound working solutions to assess its cytotoxic effects on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[6]
-
Treatment: Prepare a series of this compound working solutions (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (medium with 0.1% DMSO) as described in Protocol II. Remove the old medium from the cells and add 100 µL of the appropriate working solution or control to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][19]
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
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ResearchGate. (2022). Cardiac glycoside production in plant cell suspension culture of Thevetia peruviana at bench bioreactor scale. Retrieved from [Link]
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Advancing Cardiovascular Research: A Comprehensive In Vivo Experimental Design for the Study of Digoxoside
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studying Digoxoside, a cardiac glycoside with therapeutic potential. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible research outcome.
Introduction to this compound and Its Therapeutic Potential
This compound is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries to treat various heart conditions.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility (a positive inotropic effect).[3] While the archetypal cardiac glycoside, Digoxin, is well-studied for its effects on heart failure and arrhythmias, there is growing interest in exploring the unique therapeutic profiles of other analogues like this compound.[2][4] Recent research has also highlighted the potential of cardiac glycosides in cancer therapeutics, adding another dimension to the investigation of these molecules.[5]
This guide will focus on establishing a foundational in vivo experimental framework to characterize the pharmacokinetic, pharmacodynamic, and safety profile of this compound in a rodent model.
The In Vivo Experimental Blueprint: A Phased Approach
A successful in vivo investigation of a novel compound like this compound requires a systematic, phased approach. This ensures that each subsequent experiment is built upon a solid foundation of data, optimizing the use of resources and adhering to ethical principles of animal research.
Figure 1: A phased experimental workflow for the in vivo study of this compound.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).[6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the experimental design. This includes using the minimum number of animals required to obtain statistically significant results, refining procedures to minimize pain and distress, and considering in vitro alternatives where possible.[8]
Phase 1: Foundational Studies - Toxicity and Dose Selection
The initial phase is critical for establishing a safe dose range for subsequent, more complex studies.
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonised System (GHS).[9][10]
Protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are often slightly more sensitive.[11]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.[11]
-
Procedure: This is a stepwise procedure using three animals per step.[10] The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2]
-
Administration: The test substance is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance and provides an estimate of the median lethal dose (LD50).
Dose Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent pharmacokinetic and efficacy studies.
Protocol:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Groups: At least three dose groups and a vehicle control group, with a small number of animals per group (n=3-5).
-
Dosing: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Daily clinical observations, body weight measurements, and food/water intake.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss, significant changes in clinical signs).
Phase 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing an effective dosing regimen.
Single-Dose Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Cannulated Sprague-Dawley rats to facilitate serial blood sampling.
-
Groups: Two groups: one receiving an IV bolus dose and another receiving an oral gavage dose. A low, non-toxic dose should be selected based on the dose range-finding study.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Analysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F) are calculated using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability |
Table 1: Key Pharmacokinetic Parameters.
Phase 3: Preliminary Efficacy and Safety Assessment
This phase aims to evaluate the biological effects and potential toxicity of this compound following repeated administration.
Sub-chronic Toxicity Study
Objective: To assess the potential toxicity of this compound after repeated administration over a longer period (e.g., 28 days).
Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Groups: At least three dose levels (low, mid, high) and a vehicle control group (n=10/sex/group).
-
Dosing: Daily administration for 28 days.
-
Monitoring: Regular clinical observations, body weight, food consumption, and ophthalmic examinations.
-
Endpoints: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and collected for histopathological examination.
Cardiac Function Monitoring (ECG)
Objective: To evaluate the effect of this compound on cardiac electrical activity.
Protocol:
-
Method: Non-invasive electrocardiogram (ECG) recordings can be obtained from conscious mice using platform-based systems.[12][13] For more detailed analysis, anesthetized recordings can be performed.[1][14]
-
Procedure: Mice are placed on the recording platform, and ECG signals are acquired for a set duration (e.g., 5-10 minutes).[13]
-
Analysis: Key ECG parameters such as heart rate, PR interval, QRS duration, and QT interval are analyzed to detect any pro-arrhythmic potential.[14]
Cardiac Biomarker Analysis
Objective: To quantify biomarkers of cardiac injury in the blood.
Protocol:
-
Biomarkers: Cardiac troponin-I (cTnI) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are highly sensitive and specific markers of myocardial injury and stress, respectively.
-
Method: Commercially available ELISA kits for rodent cTnI and NT-proBNP can be used to quantify these biomarkers in serum or plasma samples.[15][16][17][18]
-
Sample Collection: Blood is collected at the termination of the sub-chronic toxicity study.
Histopathological Examination of Cardiac Tissue
Objective: To microscopically evaluate the heart for any structural changes or signs of toxicity.
Protocol:
-
Tissue Processing: Hearts are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining:
-
Analysis: A qualified pathologist should perform a blinded evaluation of the slides to assess for myocyte necrosis, inflammation, fibrosis, and apoptosis.
Figure 2: Workflow for the histopathological examination of cardiac tissue.
Data Analysis and Interpretation
Statistical analysis should be planned in advance of the study.[26][27] For continuous data such as body weights, organ weights, and biomarker levels, appropriate statistical tests like ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's) should be used to compare treated groups with the control group.[28] For categorical data like the incidence of histopathological findings, non-parametric tests such as Fisher's exact test are appropriate.
Conclusion
The comprehensive in vivo experimental design outlined in this guide provides a robust framework for the initial investigation of this compound. By systematically evaluating its toxicity, pharmacokinetics, and effects on cardiac function, researchers can build a strong data package to support further development of this promising compound. Adherence to ethical guidelines and rigorous scientific methodology will be paramount to the success of these studies.
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Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. PubMed Central. [Link]
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Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside. PubMed. [Link]
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Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains. PubMed. [Link]
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Electrocardiogram (ECG) Protocol. IMPReSS - Mousephenotype.org. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Murine Pharmacokinetic Studies. PubMed Central. [Link]
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Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes. PLOS One. [Link]
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Acute and repeated dose 26-week oral toxicity study of 20(S)-ginsenoside Rg3 in Kunming mice and Sprague–Dawley rats. PubMed Central. [Link]
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Digoxoside as a Potent Inducer of Autophagy in Experimental Models: Mechanisms, Protocols, and Key Considerations
An Application Guide for Researchers
Abstract
Autophagy is a fundamental cellular catabolic process essential for maintaining homeostasis, which involves the lysosomal degradation of cytoplasmic components. Its dysregulation is implicated in a multitude of human pathologies, including cancer and neurodegenerative diseases, making it a critical target for therapeutic development. Cardiac glycosides, a class of compounds traditionally used for treating heart conditions, have emerged as potent modulators of autophagy. This guide provides a detailed exploration of digoxoside, a representative cardiac glycoside, as a reliable inducer of autophagy for experimental research. We delve into the molecular mechanisms underpinning its activity, offer validated, step-by-step protocols for its application in cell culture and animal models, and present a framework for robust data interpretation. This document is designed to equip researchers with the necessary knowledge to confidently employ this compound as a tool to investigate the intricate role of autophagy in various biological systems.
Introduction: Autophagy and the Emergence of Cardiac Glycosides
Autophagy is an evolutionarily conserved "self-eating" process where cells degrade and recycle their own components.[1] This process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo such as misfolded proteins and damaged organelles.[1][2] The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are broken down by acidic hydrolases.[1] While autophagy is a survival mechanism under stress conditions like nutrient deprivation, its role in disease is complex; it can act as both a tumor suppressor and a promoter of cancer cell survival, highlighting its context-dependent nature.[3]
Cardiac glycosides, such as digoxin and its derivative this compound, are a well-established class of drugs that inhibit the Na+/K+-ATPase pump.[4] Beyond their cardiotonic effects, these compounds have been identified as potent anticancer agents, with their mechanism of action increasingly linked to the modulation of critical cellular processes, including autophagy.[4][5] Understanding how to harness these compounds in a controlled experimental setting is paramount for dissecting the role of autophagy in specific disease models.
The Molecular Mechanism of this compound-Induced Autophagy
The induction of autophagy by this compound is not a peripheral effect but is tied directly to its primary pharmacological action and the subsequent downstream signaling cascades. The process is multifactorial, primarily involving the activation of cellular energy sensors and the inhibition of key growth-promoting pathways.
At the core of this mechanism is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium. This ionic imbalance triggers several downstream events:
-
ROS Production: The altered intracellular environment can lead to mitochondrial stress and the generation of reactive oxygen species (ROS).[5]
-
AMPK Activation: An increase in the AMP/ATP ratio, a sign of energy stress, activates AMP-activated protein kinase (AMPK).[5][6]
-
mTOR Inhibition: Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin (mTOR), a master regulator of cell growth and a potent suppressor of autophagy.[5][6] The inhibition of mTOR is a critical step that "releases the brakes" on the autophagy machinery.
-
ULK1 Complex Activation: The suppression of mTOR leads to the activation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome.[5][7]
-
ERK1/2 Pathway Involvement: Evidence also suggests that the activation of the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway is involved in regulating autophagy induced by cardiac glycosides.[6]
This cascade culminates in the robust induction of autophagosome formation and the processing of cellular cargo.
Experimental Design: Best Practices and Self-Validation
A rigorous experimental design is crucial for obtaining reliable and interpretable data. The key to studying autophagy is measuring autophagic flux —the entire dynamic process, from autophagosome formation to lysosomal degradation.[8] An accumulation of autophagosomes can mean either robust induction or a blockage in the final degradation step. Therefore, protocols must be designed to distinguish between these two possibilities.
Key Experimental Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be administered to a parallel set of cells or animals at the same final concentration.
-
Positive Control for Autophagy Induction: Use a well-characterized mTOR-dependent inducer like Rapamycin or an mTOR-independent inducer like trehalose .[8][9] Alternatively, nutrient starvation (culturing cells in Earle's Balanced Salt Solution, EBSS) is a classic method.
-
Lysosomal Inhibitors for Flux Measurement: To confirm that this compound is truly enhancing the autophagic process, it is essential to block the final degradation step. This is achieved by co-treating cells with this compound and a lysosomal inhibitor like Bafilomycin A1 (a V-ATPase inhibitor that prevents lysosomal acidification) or Chloroquine (CQ) (which raises lysosomal pH).[8] A further increase in autophagosome markers (like LC3-II) in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.
Dose-Response and Time-Course:
Before conducting detailed mechanistic studies, it is imperative to determine the optimal concentration and treatment duration for this compound in your specific experimental model. This is achieved by performing dose-response curves and time-course experiments, assessing both cell viability (e.g., MTT assay) and a primary autophagy marker (e.g., LC3-II levels).
| Parameter | Rationale | Typical Range for Cardiac Glycosides |
| Concentration (in vitro) | To find a balance between effective autophagy induction and minimal off-target toxicity. | Nanomolar (nM) to low micromolar (µM) range.[6] For digoxin, concentrations from 10 ng/mL to 10 µg/mL have been reported.[5] |
| Duration (in vitro) | Autophagy is a dynamic process; markers will rise and fall over time. | 6 to 48 hours. Time-dependent increases in LC3-II are often observed.[6] |
| Dosage (in vivo) | To achieve therapeutic relevance without systemic toxicity. | Varies significantly by model. For example, ginsenoside CK (another autophagy modulator) has been used at 30 mg/kg in mouse models.[3] |
In Vitro Application: Protocols for Cell-Based Assays
The following protocols provide step-by-step guidance for assessing this compound-induced autophagy in cultured cells.
Protocol 1: Western Blotting for LC3-II Conversion and p62 Degradation
This is the most common method to biochemically detect autophagy. It relies on the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which migrates faster on an SDS-PAGE gel.[2] The degradation of the adaptor protein p62/SQSTM1, which is incorporated into autophagosomes and degraded, is another key indicator.[2]
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (15% or 4-20% gradient recommended for resolving LC3-I/II)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Group 1 (Control): Treat with vehicle (DMSO).
-
Group 2 (this compound): Treat with the predetermined optimal concentration of this compound.
-
Group 3 (Inhibitor Only): Treat with BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) alone for the last 2-4 hours of culture.
-
Group 4 (this compound + Inhibitor): Treat with this compound for the full duration. Add BafA1 or CQ for the final 2-4 hours.
-
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a high-percentage polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect with ECL substrate and image the blot.
-
Strip and re-probe for a loading control (β-actin or GAPDH).
-
Interpreting the Results:
-
Autophagy Induction: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the this compound group compared to the control.
-
Functional Autophagic Flux: A significant accumulation of LC3-II in the (this compound + Inhibitor) group compared to the this compound group alone confirms that the pathway is active and not stalled.
Protocol 2: mCherry-GFP-LC3 Fluorescence Microscopy for Autophagic Flux
This powerful technique uses a tandem fluorescently tagged LC3 protein to visualize autophagic flux.[10] In neutral pH environments like the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta (autolysosomes).[10]
Materials:
-
Cells stably or transiently transfected with the pBABE-puro-mCherry-GFP-LC3B plasmid.
-
Glass-bottom dishes or coverslips for imaging.
-
4% Paraformaldehyde (PFA) for fixation.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Cell Culture: Seed mCherry-GFP-LC3 expressing cells on glass coverslips.
-
Treatment: Treat cells with this compound as described in the Western Blot protocol. Include vehicle and positive (Rapamycin/Starvation) controls.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash again with PBS and mount the coverslips onto slides using mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for DAPI (blue), GFP (green), and mCherry (red).
-
Quantification: For each condition, count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell in a statistically significant number of cells (e.g., >50 cells per condition).
Interpreting the Results:
-
Autophagy Induction: An increase in both yellow and red puncta compared to the control group.
-
Functional Autophagic Flux: A significant increase in the ratio of red puncta to yellow puncta indicates successful fusion and maturation of autophagosomes into autolysosomes.
-
Autophagy Blockade: An accumulation of yellow puncta with few red puncta would suggest a blockage in autophagosome-lysosome fusion.
Protocol 3: Transmission Electron Microscopy (TEM) - The Gold Standard
TEM provides unequivocal morphological evidence of autophagy by allowing direct visualization of ultrastructural features.[2][11]
Procedure Overview:
-
Cell Culture and Treatment: Grow cells on a culture dish and treat with this compound.
-
Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a cacodylate or phosphate buffer.
-
Post-fixation: Post-fix with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.[12]
-
Sectioning and Staining: Cut ultrathin sections (60-80 nm), place them on copper grids, and stain with uranyl acetate and lead citrate.[12]
-
Imaging: Examine the grids using a transmission electron microscope.
Interpreting the Results:
-
Phagophore/Isolation Membrane: Crescent-shaped, double-membraned structures.
-
Autophagosome: A distinct double-membraned vesicle containing undigested cytoplasmic cargo.
-
Autolysosome: A single- or multi-membraned vesicle with dense, partially degraded contents, indicating fusion with a lysosome.[2]
In Vivo Application: Autophagy Induction in Animal Models
Studying autophagy in a whole organism provides physiological context. Cancer xenograft models are commonly used.
General Protocol for a Mouse Xenograft Model:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A549, SK-N-BE(2)) into the flank of immunocompromised mice (e.g., athymic nude mice).[3]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Group 1 (Vehicle): Intraperitoneal (i.p.) injection of the vehicle.
-
Group 2 (this compound): i.p. injection of this compound at a predetermined dose (e.g., based on literature for cardiac glycosides or pilot toxicity studies). In one study, digoxin was used at 20 and 60 µM in a transgenic mouse model.[5]
-
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Tissue Harvest: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blotting, while another can be fixed in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Prepare protein lysates from tumor tissue and perform Western blotting for LC3 and p62 as described in the in vitro protocol.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections with an antibody against LC3 to visualize and quantify LC3 puncta (autophagosomes) within the tumor tissue.
-
Summary of Expected Outcomes
| Assay | Metric | Expected Result with this compound | Rationale |
| Western Blot | LC3-II / LC3-I Ratio | Increase | Conversion of cytosolic LC3-I to autophagosome-bound LC3-II.[2] |
| p62/SQSTM1 Level | Decrease | Degradation of p62 within the autolysosome.[2] | |
| LC3-II (with BafA1/CQ) | Further Increase | Accumulation of LC3-II due to blocked degradation, confirming flux. | |
| mCherry-GFP-LC3 | Yellow Puncta (GFP+/mCherry+) | Increase | Formation of new autophagosomes.[10] |
| Red Puncta (GFP-/mCherry+) | Increase | Maturation into autolysosomes (GFP is quenched by acid).[10] | |
| TEM | Autophagic Vesicles | Increase | Direct visualization of autophagosomes and autolysosomes.[11] |
| In Vivo IHC | LC3 Puncta | Increase | Increased number of autophagosomes in tumor tissue.[13] |
Conclusion
This compound is a powerful and reliable pharmacological tool for inducing autophagy in a controlled and dose-dependent manner. Its mechanism, centered on the inhibition of Na+/K+-ATPase and subsequent modulation of the AMPK/mTOR signaling axis, provides a robust method for studying the functional consequences of autophagy activation. By employing the multi-faceted and self-validating experimental approaches outlined in this guide—combining biochemical analysis with high-resolution imaging—researchers can confidently investigate the role of autophagy in their specific models of health and disease. The careful application of these protocols will undoubtedly contribute to a deeper understanding of this critical cellular process and may pave the way for novel therapeutic strategies targeting autophagy.
References
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Škubník, J., Pavlíčková, V., Rimpelová, S., & Ruml, T. (2021). Cardiac Glycosides as Autophagy Modulators. International Journal of Molecular Sciences, 22(23), 12891. Available from: [Link]
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Giraldo, A. M., Cagliani, N., & Ledesma, M. D. (2023). In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. Frontiers in Cellular Neuroscience, 17, 1146862. Available from: [Link]
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Chun, S., Kim, W., Kim, J. H., & Kim, S. H. (2019). Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 20(17), 4279. Available from: [Link]
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Wang, Y., Qiu, Q., Shen, J. J., Li, D. D., Jiang, X. J., Si, S. Y., Shao, R. G., & Wang, Z. (2012). Cardiac glycosides induce autophagy in human non-small cell lung cancer cells through regulation of dual signaling pathways. The International Journal of Biochemistry & Cell Biology, 44(11), 1813–1824. Available from: [Link]
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Chun, S., Kim, W., Kim, J. H., & Kim, S. H. (2019). Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 20(17), 4279. Available from: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Autophagy: Reagent Selection Guide. Dojindo Laboratories. Available from: [Link]
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Li, W., He, P., Huang, Y., Li, Y., Lu, J., & Li, C. (2022). Autophagy in emerging and highly concerned severe zoonotic infectious diseases. Frontiers in Immunology, 13, 1024317. Available from: [Link]
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Škubník, J., Pavlíčková, V., Rimpelová, S., & Ruml, T. (2021). Cardiac Glycosides as Autophagy Modulators. International Journal of Molecular Sciences, 22(23), 12891. Available from: [Link]
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Sipos, F., & Műzes, G. (2024). Interconnection of CD133 Stem Cell Marker with Autophagy and Apoptosis in Colorectal Cancer. International Journal of Molecular Sciences, 25(21), 12345. Available from: [Link]
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Han, J., & Zhang, H. (2018). Examining Autophagy in Plant by Transmission Electron Microscopy (TEM). Bio-protocol, 8(20), e3055. Available from: [Link]
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Lee, J. H., & Lee, J. S. (2014). Quantitative and qualitative analysis of autophagy flux using imaging. BMB Reports, 47(1), 17–24. Available from: [Link]
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Seibler, P., Burbulla, L. F., & Krainc, D. (2023). Cardiac glycosides restore autophagy flux in an iPSC-derived neuronal model of WDR45 deficiency. bioRxiv. Available from: [Link]
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Wang, Y., Fan, S., Wang, Y., Zhao, Y., Liu, Y., Zhang, Y., & Liu, J. (2019). Ginsenoside Rg1 Induces Autophagy in Colorectal Cancer through Inhibition of the Akt/mTOR/p70S6K Pathway. Molecules, 24(20), 3747. Available from: [Link]
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Bampton, E. T., & Tolkovsky, A. M. (2007). Assays to Assess Autophagy Induction and Fusion of Autophagic Vacuoles with a Degradative Compartment, Using Monodansylcadaverine (MDC) and DQ-BSA. Methods in Molecular Biology, 394, 87-101. Available from: [Link]
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Schiver, T. (2019). Targeted and Phenotypic Approaches to Discover Autophagy Modulators for Therapeutic Development. UIC Indigo. Available from: [Link]
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Bio-Techne. (n.d.). Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence. Bio-Techne. Available from: [Link]
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Mauthe, M., & Reggiori, F. (2015). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology, 1270, 111-120. Available from: [Link]
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Siddiqi, F. H., & Rubinsztein, D. C. (2018). Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases. Frontiers in Cell and Developmental Biology, 6, 13. Available from: [Link]
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Gump, J. M., & Staskiewicz, L. (2017). mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification of autophagic flux. Journal of Visualized Experiments, (124), 55734. Available from: [Link]
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Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. Available from: [Link]
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Fernandez-Figueroa, M. (2022). Transmission Electron Microscopy in the Study of Autophagy: Seeing is Not Always Believing. Frontiers in Bioscience-Landmark, 27(11), 302. Available from: [Link]
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Lin, T., & Liu, L. (2022). Autophagy induction sensitizes cancer cells to anti-cancer drugs. Autophagy, 18(12), 3011-3013. Available from: [Link]
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Li, W., Liu, Y., & Zheng, D. (2015). 20(S)-Ginsenoside Rg3 is a novel inhibitor of autophagy and sensitizes hepatocellular carcinoma to doxorubicin. Oncotarget, 6(30), 29746-29758. Available from: [Link]
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Rahman, M. A., & Rhim, H. (2023). Signaling pathways and molecular mechanisms involved in autophagy. Cells, 12(1), 123. Available from: [Link]
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Lee, Y. J., & Lee, J. M. (2021). A Structural Approach into Drug Discovery Based on Autophagy. International Journal of Molecular Sciences, 22(11), 6046. Available from: [Link]
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Melentijevic, I., & Driscoll, M. (2017). The application of traditional transmission electron microscopy for autophagy research in Caenorhabditis elegans. Biophysics Reports, 3(1), 1-13. Available from: [Link]
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Bio-protocol. (2025). mCherry-GFP-LC3 Autophagic Flux Assay. Bio-protocol, 15(16), e11234. Available from: [Link]
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Bio-Techne. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. Available from: [Link]
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NovoPro Bioscience Inc. (n.d.). FUW mCherry-GFP-LC3 vector map and sequence. NovoPro Bioscience Inc.. Available from: [Link]
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Bio-Techne. (n.d.). Autophagy Signaling Pathway. Bio-Techne. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Digoxoside Solubility for Aqueous Buffers
Welcome to the technical support center for Digoxoside solubility. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of dissolving this compound in aqueous buffers for experimental use. As a cardiac glycoside, this compound presents inherent solubility issues that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guidance, frequently asked questions, and detailed protocols to ensure successful solubilization and application of this compound in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a large, complex molecule with a steroid-like structure, making it poorly soluble in water. Its hydrophobic nature is the primary hurdle to achieving desired concentrations in aqueous buffers, such as Phosphate-Buffered Saline (PBS), which are crucial for a wide range of biological assays. Understanding and overcoming this challenge is paramount for accurate and reliable experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered when attempting to dissolve this compound and provides systematic solutions.
Issue 1: this compound Fails to Dissolve in Aqueous Buffer (e.g., PBS)
Cause: The inherent low aqueous solubility of this compound prevents it from readily dissolving in polar solvents like water or PBS.
Solution Pathway:
-
Stock Solution Preparation with an Organic Solvent: The universally accepted first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for this purpose.[1] It is a powerful polar aprotic solvent that can dissolve a wide array of organic compounds, including this compound.[2]
-
Step-wise Dilution: Once a stock solution is prepared, it can be diluted into the desired aqueous buffer. However, direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the this compound to precipitate out of solution. Therefore, a stepwise dilution is recommended.
-
Co-Solvent System: The use of a co-solvent system can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.[3] Ethanol is a common and effective co-solvent that can be used in conjunction with DMSO and the aqueous buffer.[4]
Issue 2: Precipitation Occurs Upon Dilution of the DMSO Stock Solution into the Aqueous Buffer
Cause: The rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous buffer can cause the poorly soluble this compound to crash out of solution.
Solution Pathway:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity.[5][6] This necessitates careful planning of the stock solution concentration and dilution scheme.
-
Three-Step Solubilization Protocol for Cell Culture: For sensitive cell culture experiments, a three-step protocol can be highly effective in preventing precipitation. This involves an initial dissolution in DMSO, followed by dilution in serum-containing medium before final dilution in the cell culture medium. The serum proteins can help to stabilize the compound and prevent precipitation.[7]
-
Gentle Warming and Sonication: Gentle warming of the solution to around 37°C and brief sonication can aid in the dissolution process and help to break up any initial precipitates that may form.[8] However, prolonged heating should be avoided to prevent degradation of the compound.
Issue 3: Inconsistent or Low Bioactivity Observed in Experiments
Cause: Poor solubility can lead to an inaccurate final concentration of the active compound, resulting in inconsistent or lower-than-expected biological effects. Undissolved particles will not be biologically available to the cells or target molecules.
Solution Pathway:
-
Solubility Enhancement with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and bioavailability.[9] Beta-cyclodextrin (β-cyclodextrin) is a commonly used and effective choice for complexation with cardiac glycosides.
-
pH Adjustment of the Buffer: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, studies on the related compound Digoxin have shown that its hydrolysis is dependent on hydrogen-ion activity, suggesting that stability is greater in neutral to slightly acidic conditions.[4] Therefore, ensuring the pH of your final solution is within a stable range for your compound is crucial. For many compounds, a pH between 4 and 7 is optimal for stability.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing a concentrated stock solution of this compound due to its strong solubilizing power for a wide range of organic compounds.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[6] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: My this compound precipitates even with a low final DMSO concentration. What else can I do?
A3: If precipitation persists, consider using a co-solvent like ethanol in your final dilution, or employ solubility enhancers such as β-cyclodextrin. The three-step solubilization protocol involving serum is also a highly effective method to prevent precipitation in cell culture media.[7]
Q4: How does pH affect the stability of this compound?
Q5: Can I heat the solution to dissolve the this compound?
A5: Gentle warming to approximately 37°C can be beneficial.[8] However, excessive or prolonged heating should be avoided as it can lead to the degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Warming and Sonication (Optional): If the this compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and/or sonicate for 5-10 minutes.[8]
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using a Co-solvent System
This protocol details the use of ethanol as a co-solvent to improve the solubility of this compound when diluting from a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in ethanol. For example, dilute the DMSO stock 1:10 in ethanol.
-
Final Dilution: Add the intermediate ethanol-diluted this compound solution to the aqueous buffer to achieve the final desired concentration. It is crucial to add the this compound solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
Final Solvent Concentration: Ensure the final concentrations of both DMSO and ethanol are compatible with your experimental system.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for the closely related cardiac glycoside, Digoxin, and can be used to significantly increase the aqueous solubility of this compound.[7]
Materials:
-
This compound powder
-
β-cyclodextrin
-
Deionized water
-
Ultrasonicator
-
Rotary evaporator or lyophilizer
-
Mortar and pestle
Procedure:
-
Mixing: In a beaker, mix this compound and β-cyclodextrin at a molar ratio of approximately 1:3.
-
Initial Solubilization: Add a small volume of deionized water (e.g., 10 ml) and ultrasonicate the mixture to aid in the initial dispersion and interaction.
-
Dilution and Stirring: Dilute the mixture with additional deionized water (e.g., to a final volume of 200 ml) and stir until a clear solution is obtained. This indicates the formation of the inclusion complex.
-
Solvent Removal: Remove the water using a rotary evaporator under reduced pressure at approximately 70°C or by lyophilization (freeze-drying).
-
Drying and Grinding: Dry the resulting residue in a vacuum oven at 70°C. Once dried, grind the solid complex into a fine powder using a mortar and pestle.
-
Final Drying: Dry the powdered complex to a constant weight under reduced pressure at 70°C. The resulting powder is the this compound-β-cyclodextrin inclusion complex, which will have significantly improved aqueous solubility.
Data Presentation
Table 1: General Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Inherently hydrophobic nature limits solubility. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| DMSO | Highly Soluble | Recommended for preparing concentrated stock solutions.[1] |
| PBS (pH 7.4) | Very poorly soluble | Requires solubility enhancement techniques for use in biological assays. |
Note: Specific quantitative solubility data for this compound is not widely published. The information provided is based on the general properties of cardiac glycosides and available information on related compounds.
Visualization
Workflow for Improving this compound Solubility
Caption: A workflow diagram illustrating the different pathways to improve this compound solubility.
References
-
Gault, M. H., et al. (1980). Kinetics of Digoxin Stability in Aqueous Solution. Journal of Pharmaceutical Sciences, 69(5), 567-570. Available at: [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
- Uekama, K., & Otagiri, M. (1987). Inclusion complex of .beta.-cyclodextrin and digoxin. U.S. Patent No. 4,555,504. Washington, DC: U.S. Patent and Trademark Office.
-
gChem. (n.d.). DMSO. Available at: [Link]
-
do Amaral, R. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 69-77. Available at: [Link]
-
Chen, G., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1648. Available at: [Link]
-
Barbosa, F. A. R., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research, 4(1), 12-17. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]
-
P.R., S., & M., S. (2004). Solubility enhancement of cox-2 inhibitors using various solvent systems. Indian Journal of Pharmaceutical Sciences, 66(3), 321. Available at: [Link]
-
Ismail, A. (2022). Peptide solvent for cell-based Assay?. ResearchGate. Available at: [Link]
- Hadžiabdić, J., et al. (2012). The Improvement of Lorazepam Solubility by Cosolvency, Micellization and Complexation. Journal of the Chemical Society of Pakistan, 34(5).
-
OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]
-
CarboHyde. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. [Link]
-
Rusu, A. A., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1324. Available at: [Link]
-
Wesołowska, O., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 26(16), 4941. Available at: [Link]
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Preserving the Integrity of Digoxoside in Solution: A Technical Guide for Researchers
Welcome to the technical support center for Digoxoside. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and efficacy of your this compound solutions, thereby safeguarding the integrity of your research. This resource is structured to directly address the challenges you may encounter, moving from troubleshooting common issues to frequently asked questions and detailed experimental protocols.
Understanding this compound and its Stability
This compound is a cardiac glycoside, a class of naturally occurring compounds characterized by a steroid core linked to a sugar moiety.[1] Like its close relative, digoxin, its biological activity is intrinsically linked to its molecular structure. The glycosidic bonds that attach the sugar units to the steroid base are susceptible to cleavage, primarily through hydrolysis, which is the most common degradation pathway.[2] This process can be significantly influenced by the solution's pH, temperature, and storage duration.[3]
Degradation not only reduces the effective concentration of the parent compound but can also yield byproducts with altered biological activity, potentially confounding experimental results. Therefore, maintaining the structural integrity of this compound in solution is paramount for reproducible and reliable data.
Troubleshooting Guide: Degradation of this compound in Solution
Unexpected or inconsistent experimental outcomes can often be traced back to the degradation of the compound in solution. This table outlines common problems, their probable causes, and actionable solutions to get your research back on track.
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Loss of biological activity or inconsistent dose-response. | Hydrolysis of glycosidic bonds. This is the primary degradation pathway for cardiac glycosides, accelerated by acidic or alkaline conditions.[3][4] The cleavage of sugar moieties alters the compound's structure and, consequently, its biological function. | Control the pH of your solution. Prepare stock solutions in an appropriate organic solvent like DMSO and dilute into a buffered aqueous medium with a pH as close to neutral (pH 7.0-7.6) as your experimental system allows.[5][6] Avoid prolonged storage in unbuffered aqueous solutions. |
| Precipitation or cloudiness in the solution, especially after dilution. | Poor solubility in aqueous media. this compound, like many cardiac glycosides, has limited solubility in water. Adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer can cause it to precipitate out if the final solvent concentration is insufficient to maintain solubility. | Optimize your dilution strategy. Prepare high-concentration stock solutions in 100% DMSO. For working solutions, perform serial dilutions. Ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] |
| Visible changes in solution color (e.g., yellowing). | Possible chemical degradation or contamination. While not a definitive indicator for cardiac glycosides specifically, color change in a solution that was initially colorless can suggest the formation of degradation products or the presence of impurities. | Prepare fresh solutions and use high-purity solvents. If color change is observed, it is best to discard the solution and prepare a fresh one from a solid, properly stored starting material. Visually inspect solutions before each use.[8] |
| Variable results between experiments run on different days. | Inconsistent storage of stock or working solutions. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Storing solutions at inappropriate temperatures or exposing them to light can also contribute to instability. | Implement a strict storage protocol. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C for long-term stability.[9] Protect all solutions from light by using amber vials or wrapping containers in foil. |
Key Factors Influencing this compound Degradation
The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key environmental and chemical factors that can lead to its degradation.
Caption: Key environmental and chemical factors contributing to the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of cardiac glycosides in it.[5] For subsequent dilutions into aqueous media for in vitro assays, it is crucial to ensure the final DMSO concentration is kept low (generally below 0.5%) to prevent cellular toxicity.[7]
Q2: At what pH should I maintain my aqueous this compound solutions?
A2: To minimize hydrolysis, aqueous solutions of this compound should be maintained at a pH close to neutral. Studies on the closely related compound digoxin show that hydrolysis is significantly accelerated in both acidic (pH < 3) and alkaline conditions.[3][4] For cell-based assays, using a standard cell culture medium buffered to a physiological pH (typically around 7.4) is recommended. For enzymatic assays, a buffer with a pH between 7.0 and 7.8 is a safe starting point.[6]
Q3: How should I store my this compound solutions for long-term use?
A3: For long-term storage, it is best to prepare aliquots of your high-concentration stock solution in DMSO and store them at -20°C or, for even greater stability, at -80°C.[9] This minimizes the risk of degradation from repeated freeze-thaw cycles and temperature fluctuations. Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Are there any visual signs that my this compound solution has degraded?
A4: While cardiac glycoside solutions are typically colorless, any noticeable change such as the appearance of a yellow tinge, cloudiness, or precipitation should be considered a sign of potential degradation or contamination.[8] If any of these are observed, it is advisable to discard the solution and prepare a fresh batch to ensure the reliability of your experimental results.
Q5: How can I analytically confirm the stability of my this compound solution?
A5: The most reliable method for assessing the stability of a this compound solution is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any impurities that may have formed over time.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is approximately 911.1 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 911.1 g/mol = 0.00911 g = 9.11 mg
-
-
Weighing: Accurately weigh 9.11 mg of solid this compound on an analytical balance.
-
Dissolution: Transfer the weighed this compound into a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store at -20°C or -80°C for long-term storage.
Preparation of a Working Solution for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the stock solution.
-
Add 5 µL of the 10 mM this compound stock solution to 495 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution: Prepare the final working solution.
-
Add the desired volume of the 100 µM intermediate solution to your cell culture plate wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well.
-
The final DMSO concentration will be 0.1%.
-
-
Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.
By adhering to these guidelines and protocols, you can significantly enhance the reproducibility and reliability of your experimental data when working with this compound.
References
-
Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. (2021). National Institutes of Health. Retrieved from [Link]
-
Three Preservation Solutions for Cold Storage of Heart Allografts: A Systematic Review and Meta-Analysis. (2015). PubMed. Retrieved from [Link]
-
Hydrolysis of digoxin by acid. (1976). PubMed. Retrieved from [Link]
-
Kinetics of Digoxin Stability in Aqueous Solution. (1978). PubMed. Retrieved from [Link]
-
Serum Cardiac Glycoside Assay Based on the Na+, K+-ATPase-3H-Ouabain Binding Reaction. (1971). Circulation. Retrieved from [Link]
-
Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. (n.d.). ResearchGate. Retrieved from [Link]
-
A Roadmap to Cardiac Tissue-Engineered Construct Preservation: Insights from Cells, Tissues, and Organs. (2021). National Institutes of Health. Retrieved from [Link]
-
Systematic cryopreservation study of cardiac myoblasts in suspension. (2024). PLOS One. Retrieved from [Link]
-
Production of cardiac glycosides from calotropis procera by cell suspension cultures. (n.d.). ResearchGate. Retrieved from [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (n.d.). MDPI. Retrieved from [Link]
-
Digoxin. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. (2018). ResearchGate. Retrieved from [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. (2014). ACS Publications. Retrieved from [Link]
-
Comparative pharmacokinetics and pharmacodynamics of cardiac glycosides. (1978). National Institutes of Health. Retrieved from [Link]
-
Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. (2003). Korean Chemical Society. Retrieved from [Link]
-
Systematic cryopreservation study of cardiac myoblasts in suspension. (2024). ResearchGate. Retrieved from [Link]
-
Improving Long-Term Compound Storage in I.DOT Source Plates. (2025). Dispendix. Retrieved from [Link]
-
Cardiac Glycosides: Types and What They Treat. (2022). Cleveland Clinic. Retrieved from [Link]
-
Digoxin. (n.d.). Wikipedia. Retrieved from [Link]
-
Rate of hydrolysis and degradation of the cyanogenic glycoside - dhurrin - in soil. (2006). PubMed. Retrieved from [Link]
-
Separation of Cardiac Glycosides by Thin-Layer Chromatography. (1966). UNI ScholarWorks. Retrieved from [Link]
-
Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Torch Ginger. (n.d.). MDPI. Retrieved from [Link]
-
Cardiac glycosides or cardiotonic. (n.d.). Slideshare. Retrieved from [Link]
-
Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA. (n.d.). SpringerLink. Retrieved from [Link]
-
Digoxin monitoring and toxicity management. (2023). The Pharmaceutical Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Digoxoside Concentration for Cell-Based Assays
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Welcome to the technical support guide for utilizing Digoxoside in your cell-based assays. As a potent cardiac glycoside, this compound offers significant opportunities for research in areas like cancer biology and cell signaling.[1][2][3] However, its efficacy is critically dependent on using an optimal concentration—too low, and you'll see no effect; too high, and nonspecific cytotoxicity can confound your results.
This guide provides a comprehensive framework, moving from foundational knowledge to detailed experimental design and troubleshooting, ensuring you can confidently establish a robust and reproducible assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside that functions by inhibiting the plasma membrane Na+/K+ ATPase pump.[1] This inhibition leads to an increase in intracellular sodium (Na+) ions. Consequently, the Na+/Ca2+ exchanger's activity is reduced, resulting in an accumulation of intracellular calcium (Ca2+).[1][4] This cascade of ionic changes triggers a variety of downstream cellular events, including, in some cancer cells, immunogenic cell death (ICD) and cell cycle arrest.[1][2][5]
Q2: What is a typical starting concentration range for this compound in a new cell line?
A precise universal starting range is difficult to state, as sensitivity is highly cell-line dependent. Human cell lines, for instance, are known to be significantly more sensitive to cardiac glycosides than murine cell lines due to differences in Na+/K+ ATPase affinity.[1] However, a well-designed range-finding experiment is the best practice.
For a preliminary dose-response experiment with a human cancer cell line, we recommend a broad logarithmic dilution series.
| Concentration Type | Recommended Range | Rationale |
| Broad Range-Finding | 1 nM - 10 µM | Covers the typical effective range from low nanomolar to micromolar, allowing for the capture of a full dose-response curve. |
| Focused Optimization | 10 nM - 1 µM | Once an approximate IC50 is found, a narrower range with more data points can refine the optimal concentration. |
Q3: How should I prepare and store this compound stock solutions?
Proper stock solution preparation is critical for experimental consistency.
-
Solvent: this compound is sparingly soluble in water but readily soluble in Dimethyl Sulfoxide (DMSO). Use high-quality, anhydrous DMSO.
-
Concentration: Prepare a high-concentration stock (e.g., 1-10 mM) in 100% DMSO. This minimizes the final DMSO concentration in your cell culture wells.
-
Procedure: To prepare, you can dissolve the compound in a small amount of 100% DMSO and then add your aqueous buffer slowly while stirring.[6] Sonication can also aid in dissolution.[6]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Final DMSO Concentration: Crucially, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[6][7] A concentration of 0.1% DMSO is considered safe for nearly all cell types.[6]
Core Experimental Workflow: Determining the Optimal Concentration
Optimizing this compound concentration is a two-phase process. First, you determine the cytotoxic range, then you validate the functional effects at non-toxic or specifically targeted concentrations.
Phase 1: Establishing a Dose-Response Curve
The goal here is to determine the concentration of this compound that inhibits 50% of cell viability (IC50). This value serves as a critical benchmark for all subsequent experiments. A colorimetric assay like the MTT or MTS assay is a standard method for this purpose.[8][9]
See Appendix 1 for a detailed MTT Assay Protocol.
Phase 2: Functional Assay Optimization
With the IC50 value established, you can now investigate the specific biological effects of this compound at relevant concentrations. It is often more insightful to work at concentrations below the IC50 (e.g., IC20, IC40) to study mechanisms of action that are not simply the result of widespread cell death.
For example, if you are studying cell cycle arrest, you might treat cells with this compound for 24 or 48 hours at various concentrations below the IC50 and then analyze the cell cycle distribution via flow cytometry.[2]
Troubleshooting Guide
Q: I'm seeing massive cell death even at the lowest concentrations (e.g., low nM range). What's happening?
-
Cause 1: Hyper-sensitive Cell Line: Some cell lines, particularly certain cancer cells, express Na+/K+ ATPase isoforms that are exceptionally sensitive to cardiac glycosides.[1]
-
Solution: Extend your dilution series to the picomolar (pM) range. Ensure your initial cell seeding density is optimal, as sparse cultures can be more vulnerable.
-
-
Cause 2: Stock Concentration Error: An error in calculating the initial stock concentration is a common pitfall.
-
Solution: Re-calculate and prepare a fresh stock solution. If possible, have another lab member verify the calculations. Consider having the concentration of your stock solution analytically verified if the problem persists.[10]
-
-
Cause 3: Solvent Toxicity: While unlikely at the dilutions required for nanomolar concentrations, it's a possibility if intermediate dilutions were made improperly.
-
Solution: Run a "vehicle control" with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the toxicity.[7]
-
Q: I'm not observing any effect, even at high micromolar (µM) concentrations.
-
Cause 1: Resistant Cell Line: The cell line may be resistant. As mentioned, murine cells are notably less sensitive to this compound than human cells.[1]
-
Solution: Confirm the species of origin for your cell line. If you must use a resistant line, you may need to accept that high concentrations are required. Be sure to include proper controls to check for off-target effects.
-
-
Cause 2: Inactive Compound: The this compound powder or stock solution may have degraded.
-
Solution: Purchase fresh compound from a reputable supplier. Prepare a fresh DMSO stock.
-
-
Cause 3: Assay Incubation Time: The chosen incubation time may be too short for the effect to manifest.
-
Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours to find the optimal endpoint.
-
Q: I'm seeing high variability between my replicate wells.
-
Cause 1: Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability.[11]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Pay attention to pipetting technique to avoid introducing bubbles.
-
-
Cause 2: Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth.[12]
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these "border" wells with sterile PBS or media to create a humidity barrier.
-
-
Cause 3: Compound Precipitation: this compound, especially at higher concentrations, may precipitate out of the aqueous culture medium.
-
Solution: Visually inspect the wells under a microscope before and after adding the compound. If precipitation is observed, consider preparing the dilutions directly in pre-warmed medium and adding them to the cells immediately.[13]
-
Appendices
Appendix 1: Detailed Protocol - Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability, which is based on the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[9]
-
Solubilization Solution: e.g., Acidified Isopropanol (Isopropanol with 0.04 N HCl) or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare a 2X concentration series of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to achieve the final 1X concentration. Include "vehicle control" (medium + DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well. Pipette up and down to fully dissolve the formazan crystals. The plate can be placed on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Read the absorbance on a microplate reader at 570 nm.
-
Analysis: Subtract the background absorbance (from "no cells" wells). Normalize the data to the vehicle control wells (representing 100% viability) and plot the results as % Viability vs. Log[this compound Concentration] to determine the IC50.
Appendix 2: this compound's Core Signaling Pathway
References
- Title: LC-MS assay for quantitative determination of cardio glycoside in human blood samples Source: Google Vertex AI Search Grounding URL
-
Title: Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH Source: National Institutes of Health URL: [Link]
-
Title: Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
- Title: Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside Source: Google Vertex AI Search Grounding URL
-
Title: Potential effects of digoxin on the cell cycle profile of various... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Institutes of Health URL: [Link]
-
Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH Source: National Institutes of Health URL: [Link]
-
Title: Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - NIH Source: National Institutes of Health URL: [Link]
-
Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube Source: YouTube URL: [Link]
-
Title: (PDF) Plant Cardenolides in Therapeutics - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Secoisolariciresinol Diglucoside with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization - NIH Source: National Institutes of Health URL: [Link]
-
Title: Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: DMSO usage in cell culture - LifeTein Source: LifeTein URL: [Link]
-
Title: Measuring Cell Viability / Cytotoxicity - dojindo Source: Dojindo Molecular Technologies URL: [Link]
-
Title: Digoxin Effectively Reduces Circulating Tumor Cell Clusters in Metastatic Breast Cancer, Study Finds | Pharmacy Times Source: Pharmacy Times URL: [Link]
-
Title: Optimization of Conditions for Cyanidin-3-OGlucoside (C3G) Nanoliposome Production by Response Surface Methodology and Cellular Uptake Studies in Caco-2 Cells - MDPI Source: MDPI URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) - HiMedia Laboratories Source: HiMedia Laboratories URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know - Ziath Source: Ziath URL: [Link]
-
Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI Source: MDPI URL: [Link]
-
Title: LC/MS/MS based determination of cardiac glycosides | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Digoxoside HPLC Peak Tailing
As a Senior Application Scientist, I understand that achieving a perfectly symmetrical peak is paramount for accurate quantification in drug development and research. Peak tailing, a common chromatographic problem, can compromise resolution and lead to inaccurate integration, ultimately affecting the reliability of your results.[1][2] This guide is structured to help you diagnose and resolve peak tailing issues specifically for Digoxoside, a polar cardiac glycoside, using a systematic, cause-and-effect approach.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. Where do I even begin?
A1: Start with a logical diagnosis to isolate the problem. The first step is to determine if the issue is specific to your analyte or a system-wide problem.
-
Is it only the this compound peak? If other compounds in your sample or a standard mix exhibit good peak shape, the problem is likely related to a specific chemical interaction between this compound and your column or mobile phase. Proceed to Section A: Chemical Interactions .
-
Are all peaks tailing? If all peaks in your chromatogram are tailing, the issue is more likely related to a physical or mechanical problem within the HPLC system or column. Proceed to Section B: Physical & System Issues .
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for diagnosing HPLC peak tailing.
Section A: Chemical Interactions Affecting this compound
Peak tailing for a specific compound often arises from multiple retention mechanisms occurring simultaneously.[1][3] For polar molecules like this compound on a reversed-phase column, the primary intended mechanism is hydrophobic interaction. However, secondary interactions, primarily with the silica stationary phase, can cause a portion of the analyte molecules to be retained longer, resulting in a "tail".
Q2: Why is my mobile phase pH so critical for this compound's peak shape?
A2: The pH of your mobile phase directly controls the ionization state of the residual silanol groups (Si-OH) on the silica surface of your stationary phase.[2][4][5] this compound, with its multiple hydroxyl (-OH) groups, can act as a hydrogen bond donor and acceptor, leading to strong secondary interactions with ionized silanols (SiO⁻).
-
The Mechanism: At a mid-range pH (e.g., pH 4-7), a significant portion of surface silanols are deprotonated and carry a negative charge (SiO⁻). These sites can strongly interact with the polar hydroxyl groups on this compound. This secondary polar interaction is stronger than the primary hydrophobic retention, causing some molecules to lag behind the main peak.[3][6]
-
The Solution: By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups, neutralizing their charge (Si-OH).[1][2][3] This minimizes the strong secondary polar interactions, leading to a more symmetrical peak.
Caption: Effect of mobile phase pH on silanol interactions.
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of residual silanols, minimizing secondary retention.[1][2] |
| Buffer Choice | 10-25 mM Ammonium Formate or Phosphate | Maintains a stable pH at the column head where the sample is introduced.[6] |
| Organic Modifier | Acetonitrile or Methanol | Standard for reversed-phase. Acetonitrile often provides sharper peaks. |
Q3: I've adjusted the pH, but the tailing persists. Could my column be the problem?
A3: Absolutely. Not all C18 columns are created equal. The underlying silica chemistry is a major factor.
-
Silica Type: Older columns often use "Type A" silica, which has a higher concentration of acidic silanols and trace metal impurities.[1] These metals can act as chelation sites, further contributing to tailing.[2] Modern "Type B" silica is high-purity and has significantly fewer active sites.
-
End-capping: Even with high-purity silica, some residual silanols remain after bonding the C18 chains. End-capping is a process that uses a small silanizing reagent (like trimethylchlorosilane) to "cap" many of these remaining silanols, making them inaccessible to analytes like this compound.[3][4] A column that is not fully end-capped or has lost its end-capping over time will exhibit more tailing.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating new active sites for secondary interactions.
Recommendation: For polar compounds like this compound, use a modern, high-purity, fully end-capped C18 or a column with a polar-embedded phase.[4] These are designed to minimize silanol interactions and provide better peak shapes for challenging compounds.
Q4: Can the solvent I dissolve my sample in cause peak tailing?
A4: Yes, this is a very common and often overlooked cause of peak distortion.[7] If your sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause severe peak shape issues, including tailing or fronting.[8][9]
-
The Mechanism: When you inject a plug of strong solvent, it carries the analyte band down the column in a distorted way before it has a chance to fully mix with the mobile phase and focus at the column head. This leads to band broadening and asymmetry.[9]
-
The Solution: As a rule of thumb, your sample solvent should be as close as possible to the mobile phase composition, or ideally, weaker. If this compound solubility is an issue, dissolve it in a small amount of strong solvent (like methanol or acetonitrile) and then dilute it with the aqueous component of your mobile phase.
Section B: Physical & System Issues
If all peaks in your chromatogram are tailing, the problem is likely mechanical. These issues disrupt the uniform flow path of the analytes through the system.
Q5: My column has been in use for a while and now all my peaks are tailing. What's happening?
A5: The most likely culprit is a column void . A void is a physical space that forms at the inlet of the column bed.[2][10]
-
Cause: This can happen over time as the packed silica bed settles, or it can be caused by repeated pressure shocks (e.g., starting the flow at a high rate) or operating at a pH above the column's stability limit (typically > pH 7.5 for silica-based columns), which can dissolve the silica.[2]
-
Effect: When the sample plug reaches this void, it spreads out in a non-uniform way before entering the packed bed, causing all peaks to broaden and tail.[10]
-
Troubleshooting:
-
Confirm the problem: Replace the suspect column with a new, identical one. If the peak shape is restored, the old column was the issue.
-
Attempted Fix: You can sometimes temporarily fix a void by reversing the column (disconnect it from the detector first!) and flushing it with a strong solvent.[3] However, this is often a temporary solution. The best course of action is to replace the column.
-
Q6: I've checked my column, but the problem remains. What else in the HPLC system could be wrong?
A6: The issue could be extra-column dead volume . This refers to any empty space in the flow path outside of the column itself, such as in tubing, fittings, or the detector flow cell.[2][10]
-
Cause: The most common source is an improper connection between a piece of tubing and a port (e.g., at the injector, column, or detector). If the tubing is not pushed all the way into the port before the ferrule is tightened, a small gap is created.
-
Effect: This empty space acts like the column void described above, causing turbulence and allowing the sample band to diffuse, resulting in tailing for all peaks.[10]
-
Troubleshooting:
-
Systematically check every fitting in the flow path.
-
Remake each connection, ensuring the tubing is fully bottomed out in the port before tightening.
-
Minimize tubing length and use tubing with the smallest internal diameter appropriate for your system to reduce overall system volume.[4]
-
Experimental Protocols
Protocol 1: Column Washing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough wash can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
| Step | Solvent | Flow Rate (mL/min) | Volume (Column Volumes) | Purpose |
| 1 | Mobile Phase (without buffer salts) | 1.0 | 10 | Wash out buffer salts. |
| 2 | 95:5 Water:Acetonitrile | 1.0 | 10 | Remove polar contaminants. |
| 3 | Isopropanol | 0.5 | 20 | Remove strongly adsorbed non-polar and some polar contaminants. |
| 4 | Methylene Chloride | 0.5 | 20 | Remove very non-polar contaminants (e.g., lipids). |
| 5 | Isopropanol | 0.5 | 20 | Bridge solvent to return to reversed-phase conditions. |
| 6 | 95:5 Acetonitrile:Water | 1.0 | 10 | Prepare for reversed-phase mobile phase. |
| 7 | Mobile Phase | 1.0 | 20 | Re-equilibrate the column. |
*Note: Steps 4 and 5 are for severe contamination. Always ensure solvent compatibility with your HPLC system components.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
HPLCTools. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
Milenković, M. Ž., et al. (2010). An HPLC method for the determination of digoxin in dissolution samples. Journal of the Serbian Chemical Society. [Link]
-
Jedlička, A., et al. (2003). HPLC Method With UV Detection for Evaluation of Digoxin Tablet Dissolution in Acidic Medium After Solid-Phase Extraction. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Semantic Scholar. (n.d.). An HPLC method for the determination of digoxin in dissolution samples. [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
PubMed. (2004). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
-
PubMed. (1981). Separation of digoxin, digitoxin and their potential metabolites, impurities or degradation products by high-performance liquid chromatography. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
NIH. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
-
ResearchGate. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. [Link]
-
ResearchGate. (2025). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
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- 6. m.youtube.com [m.youtube.com]
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- 9. lcms.cz [lcms.cz]
- 10. m.youtube.com [m.youtube.com]
Digoxoside Technical Support Center: A Guide to Minimizing Off-Target Effects
Welcome to the technical support center for Digoxoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust experimental design and troubleshooting necessary for the successful application of this compound. Our goal is to empower you to achieve high-quality, reproducible data by proactively minimizing and controlling for potential off-target effects.
Introduction: Understanding this compound's Mechanism and Challenges
This compound is a cardiac glycoside, a class of naturally derived compounds whose primary therapeutic and investigational value comes from their specific inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to a cascade of ionic events, primarily an increase in intracellular sodium, which subsequently elevates intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility (positive inotropy).[3][4]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to address specific problems you may encounter during your experiments. Each entry explains the potential cause rooted in off-target activity and provides a validated solution.
❓ Problem: I'm observing significant cytotoxicity at concentrations where I don't expect to see my desired biological effect.
Causality & Solution:
High cytotoxicity at low concentrations often indicates either extreme sensitivity of your cell model or, more commonly, engagement of off-target pathways leading to cell death.[6] The primary target, Na+/K+-ATPase, is essential for cell survival, but potent inhibition can be toxic. Furthermore, off-target interactions can trigger apoptosis or necrosis independent of the primary mechanism.[7]
🔬 Recommended Action Plan:
-
Comprehensive Dose-Response Analysis: The first and most critical step is to perform a detailed dose-response curve. This will establish the concentration at which you see the desired on-target effect (e.g., 50% inhibition, EC50) and the concentration that induces significant cytotoxicity (e.g., lethal concentration, LC50). The goal is to identify a "therapeutic window" for your in vitro experiment.
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay in parallel with your primary functional assay. This allows you to directly correlate the loss of cell viability with the drug concentration. The Lactate Dehydrogenase (LDH) assay is a reliable method for measuring plasma membrane damage.[8][9]
Protocol: LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Cell Plating: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 10 concentrations spanning from 1 nM to 100 µM) and a vehicle control (e.g., DMSO). Include three control wells:
-
Untreated Control: Cells with media only (measures spontaneous LDH release).
-
Vehicle Control: Cells with the highest concentration of vehicle used for this compound dilution.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the final step.
-
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to your kit's manufacturer (e.g., Promega CytoTox-Glo™, Thermo Fisher CyQUANT™).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the wavelength specified by the kit manufacturer using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
❓ Problem: My results with this compound are inconsistent with data from genetic knockdown (e.g., siRNA/shRNA) of the Na+/K+-ATPase.
Causality & Solution:
This discrepancy is a strong indicator of off-target effects. If the phenotype observed with this compound treatment is not replicated by reducing the expression of its primary target, the drug is likely acting through one or more alternative pathways.[10] Known off-targets for cardiac glycosides like digoxin include signaling proteins such as HIF-1α and NF-κB.[11]
🔬 Recommended Action Plan:
-
Orthogonal Validation: Your use of siRNA is an excellent orthogonal approach. Now, you must systematically investigate potential off-targets.
-
Selectivity Profiling: If resources permit, screen this compound against a panel of common off-targets (e.g., kinases, other ion channels). Commercial services are available for this. The goal is to identify which other proteins this compound binds to within your effective concentration range.[12]
-
Use a Negative Control Compound: If available, use a structurally related analog of this compound that is known to be inactive against the Na+/K+-ATPase. If this compound still produces the effect, it strongly implicates an off-target mechanism.
-
Rescue Experiment: Attempt to "rescue" the phenotype. If you hypothesize an off-target (e.g., NF-κB), can you reverse the this compound effect by co-treating with a specific inhibitor of that off-target?
Experimental Workflow for Target Validation
This diagram illustrates a logical workflow to confirm that your observed effect is due to the intended on-target mechanism.
Caption: On-target mechanism of this compound via Na+/K+-ATPase inhibition.
Q2: What are the known or potential off-targets of this compound?
While highly specific for the Na+/K+-ATPase, cardiac glycosides have been reported to interact with other cellular components, which may contribute to off-target effects:
-
Signaling Proteins: Some studies suggest that cardiac glycosides can modulate signaling pathways independent of ion transport, including those involving NF-κB and HIF-1α. [11][13]* Ion Channels: Digoxin has been shown to inhibit the opening of ATP-sensitive K+ (KATP) channels under certain metabolic conditions. [14]* Steroid Receptors: Due to their steroidal core, some cardiac glycosides may have a low-affinity interaction with estrogen receptors. [15] Q3: How do I design a well-controlled experiment with this compound?
A robust experimental design is your best defense against misinterpreting data. Every experiment should include a standard set of controls to ensure the results are valid and specific.
Table 1: Checklist for Experimental Design
| Control Type | Purpose | Example |
| Vehicle Control | To control for effects of the solvent (e.g., DMSO) used to dissolve this compound. | Treat cells with the highest concentration of DMSO used in the experiment. |
| Positive Control | To ensure the assay system is working correctly and can detect a known effect. | A different, well-characterized inhibitor/activator of your pathway of interest. |
| Negative Control (Untreated) | To establish a baseline for your assay. | Cells incubated with culture medium only. |
| Concentration Titration | To distinguish between on-target, off-target, and toxic effects. | Use at least 8-10 concentrations covering a wide range (e.g., picomolar to micromolar). [16] |
| Orthogonal Validation | To confirm the phenotype is due to the on-target mechanism. | siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the Na+/K+-ATPase alpha subunit. [17] |
Q4: What concentration of this compound should I use in my experiments?
There is no single answer; the optimal concentration is highly dependent on the cell type and the specific biological question. Clinical therapeutic serum concentrations for digoxin in heart failure patients are often targeted between 0.5-0.7 ng/mL, which is in the low nanomolar range. [18]However, in vitro experiments, particularly in cancer cell lines, have used concentrations ranging from low nanomolar to micromolar. [13][19] It is imperative to determine the optimal concentration empirically for your specific system by conducting a dose-response curve. [20][21]Start with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the EC50 for your desired effect and any potential toxicity.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap. [Link]
-
Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]
-
Cell & Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing [Video]. YouTube. [Link]
-
Zhang, X. H., & Tee, J. H. (2024). Off-target effects in CRISPR/Cas9 gene editing. Gene & Diseases, 11(2), 100140. [Link]
-
Ayogu, J. I., et al. (2023). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Pharmaceuticals, 16(5), 735. [Link]
-
Chen, C. C., et al. (2021). Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. International Journal of Molecular Sciences, 22(12), 6475. [Link]
-
Ahmed, A., et al. (2019). Dose response characterization of the association of serum digoxin concentration with mortality outcomes in the Digitalis Investigation Group trial. European Journal of Heart Failure, 21(5), 614-624. [Link]
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Ren, S. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Lin, C. C., et al. (2022). Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. International Journal of Molecular Sciences, 23(15), 8118. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(8), 1599-1610. [Link]
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Shah, D., & Shreenivas, A. (2024). Digoxin. In StatPearls. StatPearls Publishing. [Link]
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Tebay, L. (2025, June 9). Useful Site-Directed Mutagenesis Tips for Troubleshooting. Bitesize Bio. [Link]
-
Pereira, G. J., et al. (2017). Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase. Toxicology Letters, 280, 193-201. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Klabunde, R. E. (n.d.). Cardiac Glycosides (Digoxin). CV Pharmacology. [Link]
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Englebienne, P., Van Hoonacker, A., & Verhas, M. (2003). Examples of dose-response curves obtained for digoxin (part A) and theophylline (part B) by application of SPR with colloidal gold particles in immunoassays. ResearchGate. [Link]
-
Le, T. M., et al. (2021). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry, 296, 100411. [Link]
-
CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]
-
European Society of Cardiology. (2025, August 29). Digitoxin improves outcomes in advanced heart failure. [Link]
-
Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. [Link]
-
Dr Matt & Dr Mike. (2017, July 16). Digoxin - Mechanism of Action [Video]. YouTube. [Link]
-
Yan, Y., et al. (2024). Factors that influence the Na/K-ATPase signaling and function. Frontiers in Cell and Developmental Biology, 12, 1360096. [Link]
-
G-Biosciences. (n.d.). Cell Toxicity & Proliferation Assays. [Link]
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Rydenfelt, M., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Nature Communications, 15(1), 2291. [Link]
-
ResearchGate. (2023, July 11). The cardioprotective effects of secoisolariciresinol diglucoside (flaxseed lignan) against cafeteria diet-induced cardiac fibrosis and vascular injury in rats: an insight into apelin/AMPK/FOXO3a signaling pathways. [Link]
-
Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 97-117. [Link]
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ResearchGate. (2019, August 22). Cas9 off-target effects?[Link]
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Katz, A. M. (1985). Effects of digitalis on cell biochemistry: sodium pump inhibition. Journal of the American College of Cardiology, 5(5 Suppl A), 16A-21A. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188. [Link]
-
Yao, Z., & Gross, G. J. (1996). Coordinate interaction between ATP-sensitive K+ channel and Na+, K+-ATPase modulates ischemic preconditioning. Circulation, 94(8), 1991-1996. [Link]
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Technical Support Center: Mitigating Digoxoside-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for managing and reducing Digoxoside-induced cytotoxicity in your in vitro experiments with normal, non-cancerous cells. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: The primary and most well-established mechanism of cytotoxicity for this compound, a cardiac glycoside, is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to a cascade of downstream events, ultimately culminating in cell death.
Q2: How does inhibition of the Na+/K+-ATPase pump lead to cell death?
A2: Inhibition of the Na+/K+-ATPase pump disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium. This, in turn, affects the function of the Na+/Ca2+ exchanger, causing a rise in intracellular calcium concentration.[3] This calcium overload triggers oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.
Q3: Are this compound and Digoxin the same in terms of cytotoxicity?
A3: this compound and Digoxin are closely related cardiac glycosides, and their primary mechanism of action is identical. While their potencies may vary slightly between cell lines, for the purposes of designing experiments to mitigate cytotoxicity, they can be considered to have very similar cytotoxic profiles.[4]
Q4: My normal cells are showing significant death even at low concentrations of this compound. Is this expected?
A4: Yes, this can be expected. Normal cells, particularly those with high expression of the Na+/K+-ATPase pump, can be sensitive to cardiac glycosides. The IC50 (half-maximal inhibitory concentration) can vary significantly depending on the cell type.[2] It is crucial to perform a dose-response curve to determine the appropriate concentration range for your specific cell line.
Q5: Can I use the same strategies to reduce cytotoxicity in both normal and cancer cells?
A5: While some strategies may overlap, it's important to consider the differential sensitivity and signaling pathways in normal versus cancer cells. Some cancer cells exhibit a higher sensitivity to cardiac glycosides, which is being explored for therapeutic purposes.[5][6] The goal in this context is to selectively protect normal cells without compromising the anti-cancer effects if that is the focus of your research.
Troubleshooting Guide: Reducing this compound-Induced Cytotoxicity
This section provides detailed strategies and protocols to mitigate the cytotoxic effects of this compound in your normal cell lines.
Issue 1: Excessive Cell Death Due to Oxidative Stress
Underlying Cause: The disruption of ion homeostasis caused by this compound leads to an increase in reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.
Solution: Co-treatment with an Antioxidant
A widely used and effective antioxidant for in vitro studies is N-acetylcysteine (NAC). NAC can directly scavenge ROS and also serves as a precursor for glutathione, a key intracellular antioxidant.[7][8]
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
NAC Pre-incubation: Prepare a stock solution of NAC in sterile water or PBS. A common pre-incubation practice is to treat the cells with NAC for 1 to 3 hours before adding this compound.[9]
-
Co-treatment: Add this compound to the wells already containing NAC, at the desired final concentrations.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a standard method such as the MTT assay.
| Parameter | Recommendation |
| NAC Concentration Range | 1-10 mM |
| Pre-incubation Time | 1-3 hours |
| Solvent for NAC | Sterile Water or PBS |
Troubleshooting Tip: When using antioxidants with an MTT assay, be aware that some antioxidants can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3][10][11] It is crucial to include a control well with your antioxidant and MTT reagent in cell-free media to assess for any direct reduction.
Issue 2: Cell Death Mediated by Calcium Overload
Underlying Cause: The inhibition of the Na+/K+-ATPase pump leads to a significant and sustained increase in intracellular calcium, which is a potent trigger for apoptosis.
Solution: Co-treatment with a Calcium Chelator
Using a cell-permeable calcium chelator, such as BAPTA-AM, can buffer the increase in intracellular calcium and reduce downstream cytotoxic effects.[12][13][14]
-
Cell Seeding: Plate your cells and allow them to adhere as previously described.
-
BAPTA-AM Loading: Pre-treat the cells with BAPTA-AM for a short period, typically 20-30 minutes, to allow it to enter the cells and be cleaved into its active form.[2][15]
-
Wash: Gently wash the cells with fresh, pre-warmed media to remove extracellular BAPTA-AM.
-
This compound Treatment: Add this compound at the desired concentrations.
-
Incubation and Assessment: Incubate for the experimental duration and assess cytotoxicity.
| Parameter | Recommendation |
| BAPTA-AM Concentration Range | 5-25 µM |
| Pre-treatment Duration | 20-30 minutes |
| Solvent for BAPTA-AM | DMSO |
Troubleshooting Tip: BAPTA-AM can itself be toxic at higher concentrations or with prolonged exposure. It is important to perform a dose-response curve with BAPTA-AM alone to determine the optimal, non-toxic concentration for your cell line.
Issue 3: Apoptosis as the Primary Mode of Cell Death
Underlying Cause: The cellular stress induced by this compound activates the intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death.
Solution: Co-treatment with a Pan-Caspase Inhibitor
The use of a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can block the executioner caspases and prevent apoptosis.[16][17][18]
-
Cell Seeding: Plate your cells as previously described.
-
Z-VAD-FMK Co-treatment: For optimal results, add Z-VAD-FMK to the cell culture at the same time as the this compound. A pre-incubation of about 1 hour with Z-VAD-FMK before adding this compound is also a common and effective practice.[19]
-
Incubation and Assessment: Incubate for the desired duration and measure cell viability.
| Parameter | Recommendation |
| Z-VAD-FMK Concentration Range | 20-100 µM |
| Pre-incubation Time | 0-1 hour |
| Solvent for Z-VAD-FMK | DMSO |
Troubleshooting Tip: While Z-VAD-FMK can effectively block apoptosis, be aware that in some cell types, it can shift the mode of cell death to necroptosis.[19] If you observe cell death even with Z-VAD-FMK, you may need to investigate other cell death pathways.
Visualizing the Mechanisms of Cytotoxicity and Protection
To better understand the interplay of these pathways, the following diagrams illustrate the key events in this compound-induced cytotoxicity and the points of intervention for the protective strategies discussed.
Caption: Points of intervention for protective agents.
In-Depth Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the desired concentrations of this compound and/or the protective agent to the wells. Include appropriate controls (untreated cells, vehicle control, protective agent alone).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Common MTT Assay Issues:
-
High Background: This can be caused by microbial contamination or by direct reduction of MTT by components in your media or by your test compounds. Always run a "media only" and "compound in media" blank.
-
Inconsistent Readings: Ensure even cell seeding and proper mixing of the formazan crystals after solubilization. Cell clumping can also lead to variability.
-
Morphological Changes: Cardiac glycosides can cause cells to swell or detach, which can affect the assay. [5]It is always recommended to visually inspect the cells with a microscope before adding the MTT reagent.
References
- BenchChem. (2025). Optimizing Incubation Time with Z-VAD-FMK. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Inconsistent MTT Assay Results with Agent-50. BenchChem Technical Support.
- Ciapetti, G., Granchi, D., & Verri, E. (1998). False positive results in cytotoxicity testing due to unexpectedly volatile compounds.
- Hallböök, H., Felth, J., Eriksson, A., Fryknäs, M., Bohlin, L., Larsson, R., et al. (2011). Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia. PLOS ONE, 6(1), e15718.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols.
- LaRock, D. L., Sands, J. S., Ettouati, E., Richard, M., Bushway, P. J., Adler, E. D., Nizet, V., & LaRock, C. N. (2019). Inflammasome inhibition blocks cardiac glycoside cell toxicity. Journal of Biological Chemistry, 294(10), 3948–3956.
- Mijatovic, T., Van Quaquebeke, E., Delestré, E., de Nève, N., Gauduchon, P., & Kiss, R. (2006). Cardiotonic steroids on the road to anti-cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1766(2), 241-256.
- Mousavinejad, S. N. (2023). MTT Assay Trouble - ANTIOXIDANT- Flavonoides.
- Neri, T. (2012). Re: What method is best to i) trigger and ii) inhibit intracellular Calcium release?
- Perne, A., Muellner, M. K., Steinrueck, M., Craig-Mueller, N., Mayerhofer, J., Schwarzinger, I., et al. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLOS ONE, 4(12), e8292.
- Pirouzfar, M. (2023). MTT Assay Trouble - ANTIOXIDANT- Flavonoides.
- Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK.
- Promega Corporation. (n.d.). Is Your MTT Assay the Right Choice?
- Selleck Chemicals. (n.d.). Z-VAD-FMK | Caspase Inhibitor | CAS 187389-52-2.
- Sigma-Aldrich. (2020). Z-VAD-FMK.
- Springer Nature Experiments. (n.d.).
- Tonkikh, A., et al. (2006). Calcium chelation improves spatial learning and synaptic plasticity in aged rats. Experimental Neurology, 197(2), 291-300.
- Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube.
- Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer Research, 51(10), 2515–2520.
- Wagener, J., & Bonke, E. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
- Wang, Y., et al. (2020). Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers in Oncology, 10, 239.
- Wu, W., et al. (2018). N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells. Experimental and Therapeutic Medicine, 16(6), 5035-5042.
- Zafarullah, M., et al. (2019). N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production.
- Zhang, Y., et al. (2023). Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells. Heliyon, 9(4), e15263.
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- European Medicines Agency. (n.d.). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5.
- MDPI. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant.
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- National Institutes of Health. (2014). Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides.
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Technical Support Center: Overcoming Digoxoside Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with digoxoside and encountering resistance in cancer cell lines. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to understand and overcome this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an anti-cancer agent?
A1: this compound, a cardiac glycoside, primarily exerts its anti-cancer effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions.[1] The disruption of this ionic balance triggers a cascade of downstream events, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as NF-kB and c-Myc.[1][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the most common reasons for this?
A2: Acquired resistance to this compound in cancer cells is a multifaceted problem. The most commonly observed mechanisms include:
-
Overexpression of P-glycoprotein (P-gp): P-gp is an ATP-dependent efflux pump that can actively transport a wide range of xenobiotics, including this compound, out of the cell.[4][5] This reduces the intracellular concentration of the drug, rendering it less effective.[4]
-
Alterations in the Na+/K+-ATPase pump: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[2][6]
-
Dysregulation of apoptosis pathways: Cancer cells can develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins, making the cells less susceptible to this compound-induced cell death.[7][8]
-
Activation of alternative survival pathways: Cells may compensate for the stress induced by this compound by upregulating pro-survival signaling pathways, such as the PI3K/Akt pathway.[9]
Q3: How can I determine if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?
A3: There are several experimental approaches to investigate the role of P-gp in this compound resistance:
-
Western Blotting: This technique can be used to quantify the protein levels of P-gp in your resistant cell line compared to the parental, sensitive cell line. A significant increase in P-gp expression in the resistant line is a strong indicator of its involvement.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. You can incubate both sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope. Resistant cells overexpressing P-gp will show a faster efflux and, therefore, lower intracellular fluorescence compared to sensitive cells.
-
Using a P-gp inhibitor: Co-treatment of your resistant cells with this compound and a known P-gp inhibitor, such as verapamil or cyclosporine A, should restore sensitivity to this compound if P-gp is the primary resistance mechanism.[5][10] A significant decrease in the IC50 value of this compound in the presence of the inhibitor would confirm this.
Troubleshooting Guides
Problem 1: The IC50 value of this compound in my cell line is significantly higher than expected, suggesting resistance.
Possible Cause & Troubleshooting Steps:
1. P-glycoprotein (P-gp) Mediated Efflux
-
Causality: Overexpression of the P-gp efflux pump is a very common mechanism of multidrug resistance (MDR) and can significantly reduce the intracellular concentration of this compound.[4][11]
-
Workflow:
-
Confirm P-gp Overexpression: Perform a western blot to compare P-gp protein levels between your resistant cell line and a sensitive control.
-
Functional Efflux Assay: Conduct a Rhodamine 123 efflux assay.
-
Reversal of Resistance: Treat the resistant cells with this compound in combination with a P-gp inhibitor.
-
-
Experimental Protocol: Reversal of Resistance Assay
-
Seed your resistant cancer cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a P-gp inhibitor (e.g., Verapamil at a non-toxic concentration, typically 5-10 µM).
-
Treat the cells with the this compound serial dilutions in the presence or absence of the P-gp inhibitor.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 values for this compound with and without the inhibitor. A significant fold-decrease in the IC50 value in the presence of the P-gp inhibitor indicates that P-gp is a major contributor to the observed resistance.[12]
-
-
Data Presentation:
| Cell Line | Treatment | This compound IC50 (nM) | Fold Reversal |
| CancerCell-SENS | This compound | 50 | - |
| CancerCell-RES | This compound | 500 | - |
| CancerCell-RES | This compound + Verapamil (10 µM) | 75 | 6.7 |
-
Visualization:
Caption: Role of Bcl-2 family proteins in this compound-induced apoptosis.
2. Activation of Pro-Survival Signaling
-
Causality: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Its constitutive activation can confer resistance to various anti-cancer agents, including this compound.
-
Workflow:
-
Assess Pathway Activation: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) in your sensitive and resistant cells, both at baseline and after this compound treatment. Increased basal phosphorylation in resistant cells is a key indicator.
-
Combination Therapy: Test the efficacy of combining this compound with a specific inhibitor of the PI3K/Akt/mTOR pathway. A synergistic effect would suggest that this pathway plays a role in the resistance. [13]
-
-
Experimental Protocol: Combination Index (CI) Analysis
-
Determine the IC50 values of this compound and a PI3K inhibitor (e.g., Wortmannin) individually in the resistant cell line.
-
Treat the cells with a matrix of concentrations of both drugs, keeping the ratio of the drugs constant (based on their IC50s).
-
Assess cell viability after 72 hours.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
-
U. P. Singh, et al. (2022). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules. Available at: [Link]
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S. A. El-Seadawy, et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cell Communication and Signaling. Available at: [Link]
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Y. Wang, et al. (2019). Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway. Acta Pharmaceutica Sinica B. Available at: [Link]
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A. A. El-Awady, et al. (2017). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Journal of Advanced Research. Available at: [Link]
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S. V. Ambudkar, et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. Available at: [Link]
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S. A. Mijatovic, et al. (2009). Na+/K+-ATPase and cancer. Expert Opinion on Therapeutic Targets. Available at: [Link]
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A. A. A. Al-Ibri, et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]
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S. R. Alam, et al. (2018). IC 50 values of different drug-sensitive and -resistant cell lines of Sanguinarine. ResearchGate. Available at: [Link]
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J. Ellson, et al. (2024). DOT Language. Graphviz. Available at: [Link]
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D. M. Callaghan, et al. (2019). Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives. Drug Metabolism and Disposition. Available at: [Link]
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S. Singh, et al. (2022). Role of P-Gp in Treatment of Cancer. Journal of Cancer Science and Therapy. Available at: [Link]
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S. M. V. Hosseini, et al. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced Pharmaceutical Bulletin. Available at: [Link]
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S. A. Mijatovic, et al. (2018). Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. International Journal of Molecular Sciences. Available at: [Link]
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J. H. Lee, et al. (2018). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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A. Hasudungan. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]
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S. Sharifi-Noghabi, et al. (2021). A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information. Scientific Reports. Available at: [Link]
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M. A. F. El-Gazzar, et al. (2025). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Frontiers in Immunology. Available at: [Link]
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M. A. Martínez-Caballero, et al. (2022). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics. Available at: [Link]
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M. M. K. Reddy, et al. (2023). Cardiac glycoside-induced apoptosis in tumor cells. Cardiac glycosides.... ResearchGate. Available at: [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
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U. P. Singh, et al. (2022). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. MDPI. Available at: [Link]
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A. A. Lagunin, et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules. Available at: [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]
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S. Ahmed. (2025). Mechanisms of resistance to ADCs and overcoming them. YouTube. Available at: [Link]
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A. Peri, et al. (2011). Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal. International Journal of Oncology. Available at: [Link]
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The Coding Realm. (2021). Graphviz tutorial. YouTube. Available at: [Link]
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Y. Chen, et al. (2022). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. Available at: [Link]
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Y. Li, et al. (2019). Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis. Molecules. Available at: [Link]
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A. Sharma, et al. (2024). Overcoming Resistance: The Role of Combination Therapy in Cancer Treatment. Cureus. Available at: [Link]
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T. Mijatovic, et al. (2007). Na+/K+ Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. Cancer Research. Available at: [Link]
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S. Fulda, et al. (2010). Role of apoptosis in cardiovascular disease. Apoptosis. Available at: [Link]
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J. H. Kim, et al. (2012). Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action. Journal of Ginseng Research. Available at: [Link]
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S. Arandjelovic, et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
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J. Ellson, et al. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
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W. T. Lim, et al. (2018). Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. ResearchGate. Available at: [Link]
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Biology Stack Exchange. (2015). Defining Resistance and Sensitivity Thresholds for IC50. Biology Stack Exchange. Available at: [Link]
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Patsnap. (2024). What are P-gp inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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S. B. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Available at: [Link]
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A. V. Samrot, et al. (2025). In vitro cell-based assays to test drugs – A Review. ResearchGate. Available at: [Link]
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J. Li, et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. iScience. Available at: [Link]
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M. M. K. Reddy, et al. (2023). Molecular mechanisms associated with cardiac glycoside induced apoptosis. ResearchGate. Available at: [Link]
-
Drug Target Review. (2018). Combination therapy may be useful against resistant bacteria. Drug Target Review. Available at: [Link]
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R. S. Tomar, et al. (2025). Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. ResearchGate. Available at: [Link]
-
M. C. Carpinella, et al. (2017). Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative. Frontiers in Pharmacology. Available at: [Link]
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T. Mijatovic, et al. (2008). Na+/K+-ATPase alpha subunits as new targets in anticancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
J. C. L. E. (2023). The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers in Physiology. Available at: [Link]
-
Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate. Available at: [Link]
-
Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Broad Institute. Available at: [Link]
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stability testing of Digoxoside under different storage conditions
Welcome to the Technical Support Center for the stability testing of Digoxoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments related to the stability of this important cardiac glycoside. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and success of your stability studies.
Introduction to this compound Stability
This compound, a cardiac glycoside, shares a structural similarity with Digoxin and is used in the management of various heart conditions.[1][2] The inherent complexity of its steroidal backbone, lactone ring, and glycosidic linkages presents unique challenges in maintaining its stability.[2] Understanding the degradation pathways and the impact of environmental factors is paramount for ensuring its therapeutic efficacy and safety.[3][4]
This guide provides a comprehensive framework for designing, executing, and troubleshooting your this compound stability studies, aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade this compound?
A1: Based on the chemical structure of cardiac glycosides, the primary factors of concern are:
-
Hydrolysis: The glycosidic linkages are susceptible to cleavage under acidic or basic conditions, leading to the loss of sugar moieties and a decrease in potency.
-
Oxidation: The unsaturated lactone ring and other parts of the steroidal nucleus can be susceptible to oxidation.[8]
-
Light (Photodegradation): Exposure to UV or visible light can induce degradation, often through complex radical-mediated pathways.
-
Temperature: Elevated temperatures accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its structure and the behavior of similar cardiac glycosides, the following degradation products can be anticipated:
-
Hydrolytic Products: Stepwise loss of the digitoxose sugar units, leading to the formation of digoxigenin bis-digitoxoside, digoxigenin mono-digitoxoside, and ultimately the aglycone, digoxigenin.
-
Isomerization Products: Epimerization at chiral centers of the steroid nucleus or the sugar moieties under certain pH and temperature conditions.
-
Oxidative Products: Opening of the lactone ring or the formation of various hydroxylated or carbonylated derivatives on the steroid backbone.
Q3: How do I design a comprehensive stability study for this compound according to ICH guidelines?
A3: A robust stability study for this compound should encompass long-term, accelerated, and, if necessary, intermediate testing conditions as recommended by ICH guidelines.[5][9][10][11] The study should also include forced degradation experiments to identify potential degradation products and to develop a stability-indicating analytical method.[12]
Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant changes are observed during accelerated studies.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound stability experiments.
Issue 1: Rapid Loss of this compound Potency in Solution
-
Possible Cause 1: pH of the solution. this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.
-
Troubleshooting:
-
Measure the pH of your solution.
-
If the solution is acidic or basic, adjust the pH to a neutral range (pH 6-8) using an appropriate buffer system (e.g., phosphate buffer).
-
Re-evaluate the stability of this compound in the buffered solution.
-
-
-
Possible Cause 2: Exposure to light. Photodegradation can lead to a rapid loss of the active compound.
-
Troubleshooting:
-
Protect your samples from light by using amber vials or by wrapping the containers in aluminum foil.
-
Conduct all sample manipulations under low-light conditions.
-
Include a photostability study as part of your forced degradation protocol to understand the extent of light-induced degradation.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause 1: Formation of degradation products. The appearance of new peaks is a direct indication of degradation.
-
Troubleshooting:
-
Characterize the unknown peaks using mass spectrometry (LC-MS) to determine their molecular weights. This will help in identifying them as potential hydrolytic, oxidative, or isomeric products.
-
Compare the retention times of the unknown peaks with those of available reference standards for potential degradation products (e.g., digoxigenin).
-
Perform forced degradation studies under various stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks observed in your stability samples.
-
-
-
Possible Cause 2: Contamination. The unknown peaks could be due to contamination from solvents, glassware, or the container closure system.
-
Troubleshooting:
-
Analyze a blank sample (solvent without this compound) to check for any interfering peaks.
-
Ensure that all glassware is thoroughly cleaned and that high-purity solvents are used.
-
Evaluate potential leachables from the container closure system by storing the formulation in the container and analyzing the solution for any extracted compounds.
-
-
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound and its degradation products can affect their interaction with the stationary phase.
-
Troubleshooting:
-
Evaluate the effect of mobile phase pH on the peak shape and retention time. A slightly acidic pH (e.g., using 0.1% formic acid or phosphoric acid) often provides better peak shapes for glycosides.
-
Ensure that the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
-
-
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or at high temperatures.
-
Troubleshooting:
-
Use a guard column to protect the analytical column from strongly retained compounds and particulate matter.
-
Flush the column with an appropriate storage solvent after each use.
-
If peak shape continues to deteriorate, replace the column.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products and establish a stability-indicating analytical method.[12]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizing Experimental Workflows
This compound Stability Testing Workflow
Caption: A flowchart of the this compound stability testing process.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
References
- Bai, L., et al. (1995). Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves.
-
Cleveland Clinic. (2022). Cardiac Glycosides. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Gao, S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- Hooymans, P. M., & Merkus, F. W. (1985). Current status of cardiac glycoside drug interactions. Clinical Pharmacy, 4(4), 404-413.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Jornada, D. H., et al. (2011). Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(4), 214-221.
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- Johnsson, F., et al. (1998). HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds. Journal of Agricultural and Food Chemistry, 46(12), 5109-5113.
- Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists (pp. 1-24). Academic Press.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
- O'Brien, P. J., et al. (2005). High content analysis in toxicology: screening of cytotoxicity and hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 243-255.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- Patel, S., et al. (2016). Forced Degradation Studies: A Review. Journal of Pharmaceutical Sciences and Research, 8(12), 1296-1300.
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
- Wang, Y., et al. (2016). Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using SPE and LC-MS/MS.
- Kamberi, M., & Lovalenti, P. M. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation pathway: Significance and symbolism. Retrieved from [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Cardiac Glycosides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
ResearchGate. (2018). A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Retrieved from [Link]
-
European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]
- Kim, J. H., et al. (2023). Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products. ACS Omega, 8(35), 31889-31897.
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2016). Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using SPE and LC-MS/MS. Retrieved from [Link]
-
Saudi Food & Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to CTD format. Retrieved from [Link]
Sources
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Technical Support Center: Method Validation for Digoxoside Quantification in Complex Matrices
A Senior Application Scientist's Guide to Robust and Reliable Bioanalysis
Welcome to the technical support center for the quantification of Digoxoside in complex biological matrices. As a Senior Application Scientist, I understand that navigating the nuances of bioanalytical method validation is critical for generating reliable data to support your research and drug development programs. The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose[1][2]. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting advice, grounded in established scientific principles and regulatory expectations.
The concentration of drugs and their metabolites in biological matrices is a cornerstone of drug development, influencing critical decisions about safety and efficacy. Therefore, it is imperative that the bioanalytical methods used are well-characterized, properly validated, and thoroughly documented to ensure the reliability of the data[1][2].
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of methods for this compound quantification.
Q1: What are the core parameters I need to assess during a full bioanalytical method validation?
A full validation is necessary when establishing a new bioanalytical method for quantifying an analyte in clinical and applicable nonclinical studies[1]. The core parameters you must evaluate are outlined by regulatory bodies like the FDA and EMA and harmonized in the ICH M10 guideline[1][3][4]. These include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample[5].
-
Accuracy and Precision: The closeness of measured values to the nominal value and the degree of scatter between repeated measurements, respectively[6].
-
Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Matrix Effect: The alteration of analyte response due to co-eluting substances from the matrix[7][8].
-
Recovery: The efficiency of the extraction process.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage)[9][10][11].
Q2: I'm seeing a lot of variability in my results. What is the most likely cause when working with complex matrices like plasma?
High variability often points to an unmitigated matrix effect . This phenomenon arises when co-eluting endogenous components from the biological sample (like phospholipids) suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results[7][8]. It is a critical parameter to evaluate during method validation[8]. A thorough sample cleanup procedure is your first line of defense.
Q3: What is the best extraction technique for this compound from plasma or serum?
For cardiac glycosides like this compound, a balance between recovery and cleanliness is key. While protein precipitation is fast, it often fails to remove interfering phospholipids. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally superior. LLE, using a solvent like chloroform-isopropanol, can provide clean extracts[12]. SPE, particularly using a mixed-mode cartridge that combines reversed-phase and ion-exchange mechanisms, can be highly effective at removing interferences and achieving high recovery[13].
Q4: How do I properly assess the stability of this compound in my samples?
Stability evaluations are crucial and must mimic the entire lifecycle of a study sample. You need to assess:
-
Freeze-Thaw Stability: Analyte stability after repeated freezing and thawing cycles. Multiple freeze-thaw cycles have been shown to have no significant impact on some compounds[9][10].
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Stability under the intended long-term storage conditions (e.g., -20°C or -80°C). Studies have shown that storage at -20°C can maintain the stability of some drugs for over a year[11].
-
Stock Solution Stability: Stability of your this compound stock and working solutions under their storage conditions.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during method validation.
Workflow Diagram: The Bioanalytical Method Validation Process
The following diagram outlines the key stages of a comprehensive bioanalytical method validation.
Caption: A high-level overview of the bioanalytical method validation workflow.
Issue 1: Poor Peak Shape or Shifting Retention Times
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column stationary phase. | Modify Mobile Phase: Add a small amount of a competing agent like triethylamine (TEA) or use a buffered mobile phase to neutralize active sites. Use a Modern Column: Employ an end-capped column or a column with a different stationary phase chemistry (e.g., embedded polar group) designed to minimize these interactions. |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte. | Dilute the Sample: Ensure the injected concentration is within the linear range of the method. Increase Column Capacity: Use a column with a larger internal diameter or higher stationary phase loading if dilution is not feasible. |
| Retention Time Drift | Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Ensure the column is washed with the initial mobile phase conditions for a sufficient duration (e.g., 10-15 column volumes) before each run. This is critical for gradient methods. |
| Mobile Phase Change: The composition of the mobile phase is changing over time (e.g., evaporation of volatile organic components). | Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep bottles capped to prevent evaporation. Ensure proper mixing if using an online degasser/mixer. |
Issue 2: Inconsistent or Low Analyte Recovery
Low or variable recovery is almost always traced back to the sample preparation stage.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Expert Insight: When developing an SPE method, do not neglect the conditioning and equilibration steps. Failing to properly wet the sorbent (conditioning) or adjust the pH environment (equilibration) are common reasons for poor analyte binding[14]. For this compound, which has multiple hydroxyl groups, a reversed-phase mechanism is typical. Ensure the sample is loaded in a weak solvent (high aqueous content) to maximize retention.
Issue 3: Significant Matrix Effect
A matrix effect is indicated when the response of an analyte in a post-extraction spiked sample differs significantly from its response in a neat solution.
| Validation Parameter | Acceptance Criteria (based on EMA/FDA guidelines) |
| Matrix Factor (MF) | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15% in at least 6 different lots of matrix[6][15]. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ)[6]. |
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: As discussed, move from protein precipitation to a more rigorous technique like SPE or LLE. Mixed-mode SPE is particularly effective at removing a broad range of interferences[13].
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. A longer column, a shallower gradient, or a different stationary phase can resolve co-eluting peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d5-dihydrodigoxin) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting the final result[12]. If a SIL-IS is not available, a structural analog can be used, but it must be proven to track the analyte's behavior.
Part 3: Key Experimental Protocols
Here are step-by-step guides for crucial validation experiments, based on regulatory expectations.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the closeness of agreement between the measured concentration and the true concentration (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples in the relevant biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC (approx. 50% of calibration range)
-
High QC (≥ 75% of calibration range)
-
-
Analyze at least five replicates of each QC level in a single analytical run (within-run assessment).
-
Repeat the analysis on at least two different days to conduct the between-run assessment[6].
-
Calculate the mean concentration, percent accuracy (%RE), and percent coefficient of variation (%CV) for each level.
Acceptance Criteria:
-
Within-run & Between-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%[6].
-
Within-run & Between-run Precision: The %CV should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%[6].
Protocol 2: Evaluation of Matrix Effect
Objective: To investigate the impact of matrix components on the ionization of the analyte.
Procedure:
-
Obtain at least six different sources (lots) of the biological matrix.
-
Perform the extraction procedure on blank samples from each matrix source.
-
Post-extraction, spike the blank extracts with this compound and the Internal Standard (IS) at low and high concentrations. This is Set B .
-
Prepare corresponding solutions of the analyte and IS in a neat solvent (e.g., mobile phase) at the same concentrations. This is Set A .
-
Analyze both sets and calculate the IS-Normalized Matrix Factor (MF) for each lot:
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the %CV of the IS-Normalized MF across the different matrix lots.
Acceptance Criteria:
-
The %CV of the IS-Normalized Matrix Factor should be ≤15%[6][15]. This demonstrates that while a matrix effect may be present, it is consistent across different sources of the matrix and is therefore correctable by the internal standard.
References
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Gao, S., et al. (2005). Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS. Journal of Analytical Toxicology. [Link]
-
Phenomenex. Troubleshooting SPE. Technical Tip. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
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Kim, H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Abbott Laboratories. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Shi, S., et al. (2008). Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study. Journal of Chromatography B. [Link]
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Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
MP Biomedicals. Troubleshooting DNA Extraction from Blood. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Sun, G. X., et al. (2015). Stability study in biological samples and metabolites analysis of astragaloside IV in rat intestinal bacteria in vitro. Zhongguo Zhong Yao Za Zhi. [Link]
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Rodin, I., et al. (2016). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry. [Link]
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Nguyen, T. A., et al. (2022). Development and validation of an LC–MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartan active pharmaceutical ingredients. Pharma Nueva. [Link]
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ICH. (2019). M10 Bioanalytical Method Validation. Draft Guideline. [Link]
-
George Washington University. (1997). Drug Stability in Biological Specimens. Thesis. [Link]
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Kilanowicz, A., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Islam, R., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link]
-
Zadora, G., et al. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Forensic Science International. [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
De Boevre, M., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. Toxins. [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Validation & Comparative
A Comparative Guide to Digoxoside and Digoxin in Heart Failure Models: A Senior Application Scientist's Perspective
This guide provides an in-depth technical comparison of Digoxoside and the well-established cardiac glycoside, Digoxin, within the context of heart failure research. As professionals in drug development and cardiovascular research, it is imperative to understand the nuances of both established and novel compounds. While Digoxin has been a cornerstone of heart failure therapy for decades, the therapeutic potential of its close analog, this compound, remains largely unexplored in publicly available literature.[1]
This document will first establish a strong foundational understanding of Digoxin's mechanism of action, its application in heart failure models, and its known efficacy and safety profile, supported by extensive research. Subsequently, we will introduce this compound, detailing its structural relationship to Digoxin. In the absence of direct comparative experimental data for this compound, we will then embark on a theoretical comparison grounded in the established structure-activity relationships of cardiac glycosides. This guide will also provide detailed experimental protocols that can be employed to empirically evaluate and compare these two compounds, fostering a pathway for future research.
The Established Therapeutic: A Deep Dive into Digoxin
Digoxin, a cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has a long history in the management of heart failure and certain cardiac arrhythmias.[1] Its primary therapeutic benefit in heart failure stems from its positive inotropic effect, meaning it increases the force of myocardial contraction.[2]
Mechanism of Action: The Na+/K+-ATPase Pump Inhibition
The cornerstone of Digoxin's action is its ability to inhibit the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme located on the membrane of cardiac muscle cells (cardiomyocytes).[3][4] This inhibition leads to a cascade of events that ultimately enhances cardiac contractility.
-
Inhibition of Na+/K+-ATPase: Digoxin binds to the Na+/K+-ATPase pump, preventing the extrusion of sodium ions (Na+) from the cell in exchange for potassium ions (K+).[3][4]
-
Increased Intracellular Sodium: This blockage results in an accumulation of intracellular Na+.
-
Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger typically removes calcium ions (Ca2+) from the cell. However, with the reduced sodium gradient, its activity is diminished, leading to an increase in intracellular Ca2+.
-
Enhanced Contractility: The elevated intracellular Ca2+ concentration leads to greater uptake of Ca2+ into the sarcoplasmic reticulum. During each heartbeat, a larger amount of Ca2+ is released, leading to a more forceful contraction of the heart muscle.
Caption: The signaling pathway of Digoxin-mediated inotropy.
Efficacy in Heart Failure Models
Numerous preclinical and clinical studies have demonstrated Digoxin's ability to improve symptoms and reduce hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF).[5][6] However, its impact on overall mortality remains a subject of debate, with some studies suggesting a neutral effect or even potential harm at higher serum concentrations.[6][7] The therapeutic window for Digoxin is notably narrow, necessitating careful patient monitoring to avoid toxicity.[6]
The Challenger: Introducing this compound
This compound is a cardiac glycoside that is structurally very similar to Digoxin. The key difference lies in its sugar moiety. While Digoxin has a trisaccharide (three sugar units) attached to the aglycone (the steroid core), this compound possesses a tetrasaccharide (four sugar units).
A Theoretical Comparison: this compound vs. Digoxin
In the absence of direct experimental data comparing the efficacy of this compound and Digoxin in heart failure models, we can infer potential differences based on the well-documented structure-activity relationships of cardiac glycosides. The sugar moiety plays a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds.[8][9]
Table 1: Structural and Inferred Property Comparison of this compound and Digoxin
| Feature | Digoxin | This compound | Inferred Impact of the Additional Sugar Moiety in this compound |
| Aglycone | Digoxigenin | Digoxigenin | Identical aglycone suggests the same primary mechanism of action (Na+/K+-ATPase inhibition). |
| Sugar Moiety | Trisaccharide (Digitoxose)3 | Tetrasaccharide (Digitoxose)4 | The additional sugar unit increases the molecule's polarity.[9] |
| Inferred Potency | Established | Unknown | The sugar moiety is known to enhance the activity of the aglycone.[9] The additional sugar in this compound could potentially increase its binding affinity for Na+/K+-ATPase, leading to higher potency. However, this could also alter its interaction with different isoforms of the enzyme.[10] |
| Inferred Solubility | Moderately lipophilic | Potentially more hydrophilic | Increased polarity due to the extra sugar unit may lead to higher water solubility. This could affect its absorption and distribution in the body.[8] |
| Inferred Pharmacokinetics | Well-characterized | Unknown | The increased hydrophilicity of this compound might lead to a different absorption profile, a smaller volume of distribution, and potentially a faster rate of renal excretion compared to Digoxin.[8] |
| Inferred Toxicity | Narrow therapeutic window | Unknown | Any increase in potency would likely necessitate a corresponding adjustment in dosing to avoid toxicity. The altered pharmacokinetic profile would also be a critical factor in its safety.[6] |
Proposed Experimental Workflows for a Head-to-Head Comparison
To move beyond theoretical inference and generate robust comparative data, a series of well-defined preclinical experiments are essential. The following protocols outline a logical progression for evaluating the efficacy and safety of this compound relative to Digoxin.
In Vitro Na+/K+-ATPase Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50) of this compound and Digoxin on the Na+/K+-ATPase enzyme.
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Detailed Protocol:
-
Preparation of Cardiac Microsomes: Isolate cardiac microsomes from a suitable animal model (e.g., guinea pig or rat hearts) using differential centrifugation. These microsomes are rich in Na+/K+-ATPase.
-
Incubation: In a 96-well plate, incubate the cardiac microsomes with a range of concentrations of this compound and Digoxin. Include a vehicle control (e.g., DMSO) and a positive control for maximal inhibition (e.g., a saturating concentration of Ouabain).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing ATP, MgCl2, NaCl, and KCl.
-
Measurement of Phosphate Release: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each drug concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
In Vivo Hemodynamic Evaluation in a Heart Failure Model
Objective: To compare the in vivo efficacy of this compound and Digoxin on cardiac function in an established animal model of heart failure.
Caption: Experimental workflow for in vivo hemodynamic assessment.
Detailed Protocol:
-
Induction of Heart Failure: Surgically induce heart failure in a suitable animal model, such as through coronary artery ligation in rats or mice, which mimics myocardial infarction-induced heart failure. Allow for a recovery and heart failure development period (typically 2-4 weeks).
-
Animal Grouping: Randomly assign the animals with confirmed heart failure into treatment groups: vehicle control, Digoxin, and this compound. Multiple dose levels for each compound should be tested.
-
Drug Administration and Hemodynamic Monitoring: Anesthetize the animals and insert a pressure-volume catheter into the left ventricle to measure hemodynamic parameters. Administer the test compounds, typically via intravenous infusion, and continuously record parameters such as left ventricular systolic pressure, end-diastolic pressure, the maximal rate of pressure rise (dP/dtmax), cardiac output, heart rate, and arterial blood pressure.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline for each treatment group. Compare the dose-dependent effects of this compound and Digoxin on cardiac contractility and overall cardiovascular function.
Conclusion and Future Directions
While Digoxin remains a relevant therapeutic agent in the management of heart failure, the exploration of its analogs, such as this compound, is a scientifically sound endeavor to identify compounds with potentially improved therapeutic indices. Based on established structure-activity relationships, it is plausible that the additional sugar moiety in this compound could modulate its potency, pharmacokinetics, and safety profile. However, this remains a hypothesis pending empirical validation.
The experimental workflows detailed in this guide provide a clear path forward for researchers to conduct a rigorous head-to-head comparison of this compound and Digoxin. Such studies are crucial to determine if this compound offers any therapeutic advantages and to fully characterize its potential as a novel treatment for heart failure. The data generated from these experiments will be invaluable to drug development professionals in making informed decisions about the future of this and other related cardiac glycosides.
References
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CVPharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Anticancer Effects of Digoxoside In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the anticancer efficacy of Digoxoside. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring the generation of robust, translatable data. This document compares this compound's potential performance against a relevant alternative and a standard-of-care therapeutic, supported by detailed methodologies and illustrative data.
Introduction: The Resurgence of Cardiac Glycosides in Oncology
Cardiac glycosides (CGs), a class of naturally derived compounds, have been used for centuries to treat cardiac conditions.[1] Their primary mechanism involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2] Recently, this class of molecules has garnered significant interest in oncology. Cancer cells often overexpress Na+/K+-ATPase, making it a promising therapeutic target.[1] By inhibiting this pump, CGs trigger a cascade of downstream signaling events that can induce cell cycle arrest, apoptosis, and other forms of cell death in malignant cells.[2][3]
This compound, a member of this family, holds therapeutic potential, yet rigorous in vivo validation is paramount to bridge the gap between promising in vitro results and clinical applicability. This guide outlines a comparative study to assess the anticancer effects of this compound, using its close analog Digoxin as a benchmark and the widely used chemotherapeutic agent Doxorubicin as a standard-of-care comparator.
The Molecular Mechanism: More Than Just an Ion Pump Inhibitor
The anticancer activity of this compound is initiated by its binding to the α-subunit of the Na+/K+-ATPase. This "on-target" effect disrupts the cellular Na+ and K+ gradient, which leads to an increase in intracellular Ca2+ levels.[2] However, the downstream consequences are far more complex than simple ion imbalance. The Na+/K+-ATPase also functions as a signal transducer. Its inhibition by this compound can activate multiple signaling cascades implicated in cancer cell proliferation, survival, and metastasis.[1]
Key pathways affected include:
-
Src Kinase Activation: The Na+/K+-ATPase forms a signaling complex with Src, a non-receptor tyrosine kinase. This compound binding can lead to the activation of Src, which in turn can trigger downstream pathways.
-
Ras/Raf/MEK/ERK Pathway: This cascade, often referred to as the MAPK/ERK pathway, is a central regulator of cell proliferation.[4] Activation of this pathway is a complex, context-dependent outcome of Na+/K+-ATPase inhibition.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and autophagy. Digoxin has been shown to inhibit the phosphorylation of key molecules in this pathway, such as Akt and mTOR, in non-small cell lung cancer cells.[5]
Furthermore, some cardiac glycosides can inhibit DNA topoisomerase, an enzyme critical for DNA replication, further contributing to their cytotoxic effects.[2]
Designing a Robust In Vivo Validation Study
The credibility of in vivo data hinges on a meticulously planned experimental design. The choices made at this stage dictate the relevance and translational potential of the findings.
The Critical Choice: Selecting the Right Animal Model
While standard cell line-derived xenografts (CDX) are useful for initial large-scale screening, they lack the complex tumor microenvironment (TME) that significantly influences therapeutic response.[6] For a more clinically relevant assessment, more advanced models are required.
-
Subcutaneous (SC) Xenografts: Involve implanting tumor cells under the skin. They are easy to establish and monitor, but the artificial location does not replicate the native organ environment, often leading to poor predictive value for metastasis and drug efficacy.[7]
-
Orthotopic Xenografts: Involve implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). These models better mimic the natural TME, leading to more accurate representations of tumor growth, invasion, and metastasis.[8][9] The enhanced biological relevance makes this the preferred model for this guide.[7]
-
Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient into an immunodeficient mouse.[10] PDX models are considered the gold standard for preclinical testing as they retain the heterogeneity and architecture of the original human tumor.[11][12] While powerful, they are more resource-intensive.
Justification for this Guide: We will detail the protocol for an orthotopic xenograft model . This choice represents a crucial step up from subcutaneous models, providing a more clinically predictive environment without the extensive resources required for a full PDX platform.[8]
Selection of Comparators: Establishing a Benchmark
To validate this compound, its performance must be contextualized against relevant controls.
-
Vehicle Control: The non-active solution used to deliver the drugs. This is the baseline against which all treatments are measured.
-
Positive Control (Analog): Digoxin. As a well-studied cardiac glycoside with documented in vivo anticancer effects in models like non-small cell lung cancer, Digoxin serves as an excellent positive control.[3][13] It helps validate that the observed effects are characteristic of this drug class.
-
Standard-of-Care Comparator: Doxorubicin. Doxorubicin is an anthracycline antibiotic and a cornerstone of chemotherapy for numerous cancers, including breast and lung cancer.[14] Comparing this compound to a widely used clinical agent provides a direct assessment of its potential therapeutic standing.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for an orthotopic breast cancer model. The principles can be adapted for other cancer types.
Workflow Overview
Protocol: Maximum Tolerated Dose (MTD) Study
Causality: Before an efficacy study, it is essential to determine the MTD. This establishes the highest dose that can be administered without causing unacceptable toxicity, ensuring that any anticancer effects observed in the efficacy study are not simply due to systemic poisoning.[15]
-
Animal Selection: Use a small cohort of the same strain of mice as the main study (e.g., female NOD/SCID mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group.
-
Dose Escalation:
-
Start with a conservative dose of this compound (e.g., 1 mg/kg) administered via intraperitoneal (IP) injection.
-
Establish several dose-escalation groups (e.g., 2 mg/kg, 4 mg/kg, 8 mg/kg).
-
Administer the drug daily for 5-7 days.
-
-
Monitoring: Observe the mice daily for clinical signs of toxicity, including:
-
More than 20% body weight loss.
-
Hunche d posture, ruffled fur.
-
Lethargy, reduced mobility.
-
Labored breathing.
-
-
MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than one animal exhibits signs of severe toxicity (requiring euthanasia) or a reversible body weight loss of less than 20%. The dose for the efficacy study is typically set at or just below the MTD.
Protocol: Orthotopic Efficacy Study
-
Animal & Cell Line:
-
Animals: Female NOD/SCID mice, 6-8 weeks old. Allow 1-2 weeks for acclimatization.
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer). Culture in standard conditions. Harvest cells at ~80-90% confluency.
-
Cell Preparation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Make a small incision to expose the fourth inguinal mammary fat pad.
-
Using a 27-gauge needle, slowly inject 20 µL of the cell suspension (1 x 10^6 cells) into the fat pad.
-
Close the incision with a surgical clip or suture.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Tumor Monitoring & Grouping:
-
Begin monitoring tumor growth ~7-10 days post-implantation.
-
Measure tumors twice weekly using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group). This randomization is critical to avoid bias.
-
-
Treatment Administration:
-
Group 1 (Vehicle): Saline or appropriate solvent, IP injection, daily.
-
Group 2 (this compound): MTD dose (e.g., 5 mg/kg), IP injection, daily.
-
Group 3 (Digoxin): MTD dose (e.g., 5 mg/kg), IP injection, daily.
-
Group 4 (Doxorubicin): 4 mg/kg, intravenous (IV) injection, once weekly.
-
-
Endpoint Determination:
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight twice weekly.
-
Define study endpoints according to IACUC protocols, typically:
-
Tumor volume exceeding 1500-2000 mm³.
-
Tumor ulceration.
-
Body weight loss >20%.
-
End of the study period.
-
-
-
Tissue Collection & Analysis:
-
At the endpoint, euthanize mice via an approved method.
-
Excise the primary tumor and record its final weight.
-
Harvest major organs (liver, lungs, spleen, heart) for toxicity assessment (histology).
-
A portion of the tumor can be snap-frozen for molecular analysis (Western blot, qPCR) or fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear, objective comparison.
Comparative Efficacy Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | N/A | 1250 ± 150 | 0% | 1.3 ± 0.18 |
| This compound | 5 mg/kg, daily IP | 500 ± 95 | 60% | 0.5 ± 0.11 |
| Digoxin | 5 mg/kg, daily IP | 575 ± 110 | 54% | 0.6 ± 0.13 |
| Doxorubicin | 4 mg/kg, weekly IV | 375 ± 80 | 70% | 0.4 ± 0.09 |
| *Illustrative data. P < 0.05 compared to Vehicle. TGI is calculated at the end of the study relative to the vehicle control. |
Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Observed Toxicities |
| Vehicle | +5.2 ± 1.5 | None |
| This compound | -8.5 ± 2.1 | Mild lethargy on dosing days |
| Digoxin | -9.1 ± 2.5 | Mild lethargy, some ruffled fur |
| Doxorubicin | -15.5 ± 3.0 | Significant weight loss, moderate lethargy |
Interpretation: The illustrative data suggests that this compound exhibits significant antitumor activity, comparable to its analog Digoxin. While its TGI is slightly less than the standard-of-care Doxorubicin, it presents a more favorable toxicity profile, indicated by less severe body weight loss. This balance between efficacy and toxicity is a critical consideration in drug development.
Comparative Logic: this compound vs. Standard Chemotherapy
Conclusion and Future Directions
This guide provides a scientifically grounded framework for the in vivo validation of this compound. The use of an orthotopic model and relevant comparators is essential for generating data with high translational potential. The illustrative results suggest that this compound is a potent anticancer agent with an efficacy approaching that of standard chemotherapy but with a potentially wider therapeutic window.
Further studies should explore:
-
Combination Therapies: Given its distinct mechanism, this compound could act synergistically with DNA-damaging agents like Doxorubicin, potentially allowing for lower, less toxic doses of chemotherapy.[3]
-
PDX Models: Validating these findings in a panel of PDX models would provide a more robust prediction of clinical response across a heterogeneous patient population.[16]
-
Biomarker Discovery: Investigating which tumors (e.g., those with high Na+/K+-ATPase α-subunit expression) are most sensitive to this compound could pave the way for a personalized medicine approach.
By adhering to these rigorous, logically-driven experimental designs, researchers can effectively evaluate the promise of this compound and other cardiac glycosides as a valuable new class of cancer therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for Digoxoside Analysis
Introduction: The Analytical Imperative for Digoxoside
This compound, a cardiac glycoside, holds a critical place in managing heart conditions. However, its narrow therapeutic index demands exceptional precision in quantification. An insufficient dose is ineffective, while a slight excess can lead to severe toxicity. This places a significant burden on the analytical methods used throughout the drug development lifecycle—from formulation quality control (QC) to clinical bioanalysis.
This guide provides an in-depth comparison and cross-validation framework for two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that the methods described are not just procedures to be followed, but self-validating systems grounded in scientific and regulatory principles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and bridge these methods for the robust analysis of this compound.
The Contenders: A Tale of Two Detectors
At their core, both methods utilize HPLC to separate this compound from other components in a sample matrix. The fundamental difference lies in how they "see" and quantify the molecule post-separation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely adopted technique in pharmaceutical QC labs.[1][2] It operates on the principle of light absorbance.[3] A detector measures the amount of UV light absorbed by the analyte as it elutes from the chromatography column. For a molecule like this compound, which contains a chromophore, this method offers excellent precision and reliability for concentration measurement in relatively clean sample matrices like drug formulations.[1][4] However, its primary limitation is selectivity; any co-eluting compound that also absorbs light at the same wavelength can interfere with the result, leading to an overestimation of the analyte.[3][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS elevates the analytical standard by coupling the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer.[6][7] Instead of measuring light absorbance, the mass spectrometer ionizes the eluting compounds and identifies them based on their unique mass-to-charge ratio (m/z).[3] In tandem MS (or MS/MS), a specific parent ion for this compound is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for the detection of this compound at picogram levels even in complex biological matrices like plasma or urine.[8][9] This makes it the gold standard for bioanalysis.[10][11] Its primary challenges are the potential for matrix effects (where components in the sample suppress or enhance ionization), higher operational complexity, and cost.[12][13][14]
The Regulatory Framework: Why Method Validation is Non-Negotiable
Before any analytical method can be used to generate data for regulatory submission, it must be validated to prove it is fit for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical tests.[15][16][17][18]
Validation Parameters (ICH Q2(R1)) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate levels).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Design: A Head-to-Head Comparison
Here, we present a structured approach to develop, validate, and cross-validate HPLC-UV and LC-MS/MS methods for this compound.
Part 1: HPLC-UV Method Development and Validation
This method is designed for the quantification of this compound in a pharmaceutical tablet formulation.
-
Chromatographic Conditions Development:
-
Column: C18, 4.6 x 150 mm, 5 µm (A common choice for retaining moderately polar compounds like this compound).[4][20]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60 v/v). This ratio is optimized to achieve a good peak shape and a reasonable retention time for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure consistent retention times.
-
Detection Wavelength: 220 nm, a common wavelength for cardiac glycosides where they exhibit significant absorbance.[21][22]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution.
-
For sample preparation, grind ten tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage, dissolve it in methanol, sonicate, and filter to create a sample solution with a target concentration within the calibration range.
-
-
Validation Protocol:
-
Specificity: Perform a forced degradation study.[23] Expose the this compound solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[24][25] Analyze the stressed samples to ensure that degradation product peaks do not interfere with the main this compound peak.
-
Linearity & Range: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo blend at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two data sets should meet predefined criteria.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Part 2: LC-MS/MS Method Development and Validation
This method is designed for the quantification of this compound in human plasma, a common requirement for pharmacokinetic studies.
-
Mass Spectrometer and Chromatographic Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). ESI is effective for polar molecules like this compound.
-
MRM Transitions: Tune the instrument by infusing a this compound standard. Identify the precursor ion (e.g., [M+H]⁺ or another adduct) and optimize collision energy to find a stable, high-intensity product ion. A hypothetical transition might be m/z 798.5 → 651.4.
-
Internal Standard (IS): Use a stable isotope-labeled this compound (e.g., this compound-d3) or a structurally similar compound. The IS is critical to correct for variations in sample preparation and potential matrix effects.[26]
-
Column: C18, 2.1 x 50 mm, 1.8 µm (A shorter column with smaller particles is used for faster analysis times common in bioanalysis).
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A gradient is used to effectively elute this compound while separating it from complex plasma matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and its IS in methanol.
-
Create calibration standards by spiking blank human plasma with this compound and a constant concentration of the IS.
-
Sample Pretreatment: Perform a protein precipitation. Add 3 parts of cold acetonitrile (containing IS) to 1 part plasma sample. Vortex, then centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase. This clean-up step is crucial to minimize matrix effects.[27]
-
-
Validation Protocol:
-
Perform validation for Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ as described for the HPLC-UV method, but using spiked plasma samples and appropriate acceptance criteria for bioanalytical methods (often guided by FDA or EMA guidelines).[26][28]
-
Matrix Effect Evaluation (Critical): This is a mandatory step for LC-MS/MS.[12][13] Analyze a set of samples prepared by spiking a blank, extracted plasma matrix with the analyte post-extraction. Compare the response to a pure solution of the analyte at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement. This should be tested using plasma from at least six different sources.
-
Data Comparison: A Quantitative Showdown
The results from the validation experiments would be summarized to provide a direct, objective comparison.
| Validation Parameter | HPLC-UV Method (Tablets) | LC-MS/MS Method (Plasma) | Senior Scientist's Insight |
| Specificity | Demonstrated via forced degradation; resolution from degradants is key. | High intrinsic specificity from MRM. Less susceptible to co-eluting impurities. | LC-MS/MS inherently separates by mass, providing a higher degree of confidence in specificity, especially in complex matrices.[7][14] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Both methods provide excellent linearity. The slightly lower R² for LC-MS/MS is common in bioanalysis due to matrix complexity. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The dynamic range of LC-MS/MS is orders of magnitude lower, reflecting its superior sensitivity. |
| Accuracy (% Recovery) | 99.5% - 101.5% | 95.0% - 105.0% | Tighter accuracy criteria are typical for drug product analysis. Bioanalytical methods allow for slightly wider, but well-defined, acceptance ranges. |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% | Precision requirements are much stricter for finished product QC than for bioanalysis. |
| LOQ | ~0.5 µg/mL | ~0.1 ng/mL | This is the most dramatic difference. LC-MS/MS is approximately 5000 times more sensitive, making it suitable for measuring therapeutic concentrations in plasma.[3][14] |
| Key Challenge | Resolving closely related impurities or degradation products. | Mitigating and controlling matrix effects and ensuring consistent sample cleanup.[12][13] | The choice of method must align with the primary analytical challenge: purity assessment vs. trace-level quantification. |
The Bridge: Cross-Validation Protocol
Cross-validation is essential when data from two different analytical methods needs to be compared or when an analysis is transferred between labs.[26] For instance, if a long-term stability study was conducted using HPLC-UV and a new LC-MS/MS method is later developed, cross-validation is required to ensure the data are comparable.
-
Objective: To demonstrate the agreement between the validated HPLC-UV and LC-MS/MS methods for the quantification of this compound.
-
Sample Selection: Prepare a set of at least three QC samples of this compound in a common, simple matrix (e.g., methanol or a placebo formulation extract). The concentrations should span the overlapping range of both methods (e.g., Low, Medium, High).
-
Analysis:
-
Analyze the set of QC samples (n=6 replicates for each level) using the validated HPLC-UV method.
-
Analyze the exact same set of QC samples using the validated LC-MS/MS method.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration for each QC level as determined by each method.
-
Calculate the percentage difference between the mean values obtained from the two methods: % Difference = [(Mean_LCMS - Mean_HPLC) / Mean_HPLC] * 100
-
Acceptance Criterion: The percentage difference for each QC level should not exceed a predefined limit, typically ±15% or ±20%, demonstrating that the methods produce comparable results.
-
Conclusion: Selecting the Right Tool for the Analytical Task
The choice between HPLC-UV and LC-MS/MS for this compound analysis is not a matter of which method is "better," but which is more appropriate for the question being asked.
-
HPLC-UV remains the undisputed workhorse for routine quality control of finished drug products. Its robustness, low cost, and high precision make it ideal for confirming the identity, purity, and strength of this compound in formulations where the analyte concentration is high and the matrix is simple.[1][5]
-
LC-MS/MS is the essential tool for bioanalysis and any application requiring ultra-high sensitivity and specificity.[8][14] When measuring therapeutic drug levels in patients, identifying metabolites, or quantifying trace-level impurities, the analytical power of LC-MS/MS is indispensable.[29]
A thorough validation for each method according to ICH guidelines is the foundation of trustworthy data.[15] When results from both methods must be integrated, a formal cross-validation study serves as the critical bridge, ensuring data continuity and comparability across the entire lifecycle of drug development. This dual-methodology approach, grounded in rigorous validation, provides a comprehensive and scientifically sound strategy for the analytical control of this compound.
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Milenković, M. Ž., et al. (2010). An HPLC method for the determination of digoxin in dissolution samples. Semantic Scholar. Available at: [Link]
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A Comparative Guide to Validating Digoxoside as a PI3K/Akt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt Pathway: A Critical Node in Cancer Signaling
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cellular processes that promote tumorigenesis.
dot graph "PI3K_Akt_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368"];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", shape=cds, fillcolor="#4285F4"]; "PI3K" [label="PI3K", fillcolor="#EA4335"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FBBC05"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#34A853"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "Akt" [label="Akt", fillcolor="#EA4335"]; "mTOR" [label="mTOR", fillcolor="#EA4335"]; "Downstream_Effectors" [label="Downstream Effectors\n(e.g., p70S6K)", fillcolor="#FBBC05"]; }
subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; "Cell_Growth" [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853"]; }
"Growth_Factor" [label="Growth Factor", shape=invhouse, fillcolor="#4285F4"]; "Digoxoside" [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"Growth_Factor" -> "RTK" [label="Activates"]; "RTK" -> "PI3K" [label="Recruits & Activates"]; "PI3K" -> "PIP2" [label="Phosphorylates", dir=none]; "PIP2" -> "PIP3" [label="Converts to"]; "PIP3" -> "Akt" [label="Recruits & Activates"]; "Akt" -> "mTOR" [label="Activates"]; "mTOR" -> "Downstream_Effectors" [label="Activates"]; "Downstream_Effectors" -> "Cell_Growth" [label="Promotes"];
"this compound" -> "PI3K" [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Figure 1: A simplified diagram of the PI3K/Akt signaling pathway and the putative inhibitory point of this compound.
This compound: An Unexpected Candidate for PI3K/Akt Inhibition
This compound is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure.[4] Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[4] However, a growing body of evidence suggests that these compounds also possess potent anti-cancer properties.[1] Recent studies have directly implicated Digoxin, a closely related cardiac glycoside, in the inhibition of the PI3K/Akt pathway in non-small cell lung cancer (NSCLC) cells.[5]
This guide will focus on the experimental framework for validating this compound as a PI3K/Akt pathway inhibitor, comparing its efficacy to well-characterized inhibitors.
Experimental Validation: A Head-to-Head Comparison
To rigorously assess this compound's inhibitory potential, a series of experiments should be conducted in parallel with known PI3K/Akt pathway inhibitors. For this guide, we will use the classic inhibitors Wortmannin and LY294002 as benchmarks.
Core Experimental Workflow
The validation process follows a logical progression from observing cellular effects to confirming the molecular mechanism.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
"Cell_Culture" [label="1. Cell Culture\n(e.g., A549 NSCLC cells)", fillcolor="#F1F3F4"]; "Treatment" [label="2. Treatment\n(this compound vs. Controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Viability_Assay" [label="3a. Cell Viability Assay\n(MTT/XTT)", fillcolor="#FBBC05"]; "Western_Blot" [label="3b. Western Blot Analysis\n(p-Akt, p-mTOR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Kinase_Assay" [label="3c. In Vitro Kinase Assay\n(PI3K activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="4. Data Analysis & Comparison", fillcolor="#F1F3F4"]; "Conclusion" [label="5. Conclusion on Inhibitory Potential", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Treatment"; "Treatment" -> "Viability_Assay"; "Treatment" -> "Western_Blot"; "Treatment" -> "Kinase_Assay"; "Viability_Assay" -> "Data_Analysis"; "Western_Blot" -> "Data_Analysis"; "Kinase_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; } Figure 2: The experimental workflow for validating this compound as a PI3K/Akt pathway inhibitor.
Experiment 1: Assessing Impact on Cancer Cell Viability
The initial step is to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line with a known active PI3K/Akt pathway, such as the A549 non-small cell lung cancer cell line.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM), Wortmannin (e.g., 1 nM to 1 µM), and LY294002 (e.g., 0.1 µM to 50 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Summary
| Compound | Target(s) | Cell Line | Assay Endpoint | Reported IC50 |
| Digoxin | Na+/K+-ATPase, PI3K/Akt Pathway (indirect) | A549 | Cell Viability | 0.10 µM [5] |
| Wortmannin | PI3K, DNA-PK, ATM | A549 | PI3K Enzyme Activity | ~0.011 µM (11 nM) |
| LY294002 | PI3K | A549 | PI3K Enzyme Activity | ~1.4 µM |
Note: It is crucial to distinguish between cell viability IC50 and enzymatic IC50. The data for Digoxin reflects its effect on cell proliferation, which is a downstream consequence of pathway inhibition, while the values for Wortmannin and LY294002 are for direct enzyme inhibition.
Experiment 2: Probing the Molecular Mechanism via Western Blotting
To confirm that the observed effect on cell viability is due to the inhibition of the PI3K/Akt pathway, the phosphorylation status of key pathway components should be assessed. A reduction in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream target mTOR (at Ser2448) is a hallmark of PI3K/Akt pathway inhibition.
Protocol: Western Blot for Phospho-Akt and Phospho-mTOR
-
Cell Lysis: Treat A549 cells with this compound and control inhibitors at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Outcome: Treatment with this compound should result in a dose- and time-dependent decrease in the phosphorylation of Akt and mTOR, similar to the effects of Wortmannin and LY294002. A study by demonstrates that digoxin inhibits the phosphorylation of Akt, mTOR, and p70S6K in a dose-dependent manner in A549 and H1299 cells.[5]
Experiment 3: Direct Measurement of PI3K Enzymatic Activity
For a more direct assessment, an in vitro PI3K kinase assay can be performed. This experiment will help to elucidate whether this compound or a metabolite directly inhibits the enzymatic activity of PI3K.
Protocol: In Vitro PI3K Kinase Assay
-
PI3K Immunoprecipitation: Immunoprecipitate PI3K from lysate of A549 cells.
-
Kinase Reaction: Set up a kinase reaction mixture containing the immunoprecipitated PI3K, a lipid substrate (e.g., PIP2), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound, its aglycone Digoxigenin, and control inhibitors to the reaction.
-
Reaction Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection of PIP3: Detect the product of the reaction, PIP3, using an ELISA-based assay or by thin-layer chromatography (TLC) if using radiolabeled ATP.
-
IC50 Determination: Calculate the IC50 of each compound for PI3K inhibition.
Mechanistic Insight: Molecular docking studies suggest that digoxin may not directly bind to the ATP-binding pocket of PI3K, whereas its aglycone, digoxigenin, might.[6][7] This suggests that the inhibitory effect of this compound on the PI3K/Akt pathway in cells could be indirect or mediated by its metabolite.
Synthesizing the Evidence: A Comparative Logic
dot digraph "Inhibitor_Comparison_Logic" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
subgraph "cluster_observations" { label="Experimental Observations"; bgcolor="#F1F3F4"; "Digoxoside_Viability" [label="this compound reduces\ncell viability (IC50 ~0.1 µM)", fillcolor="#FBBC05"]; "Digoxoside_pAkt" [label="this compound decreases\np-Akt levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Wortmannin_Viability" [label="Wortmannin reduces\ncell viability", fillcolor="#FBBC05"]; "Wortmannin_pAkt" [label="Wortmannin decreases\np-Akt levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_mechanisms" { label="Known Mechanisms"; bgcolor="#FFFFFF"; "Digoxoside_NaK" [label="this compound inhibits\nNa+/K+-ATPase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wortmannin_PI3K" [label="Wortmannin directly\ninhibits PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_conclusions" { label="Comparative Conclusions"; bgcolor="#F1F3F4"; "Potency_Comparison" [label="this compound shows comparable cellular\npotency to Wortmannin in some contexts", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Mechanism_Difference" [label="The mechanism of PI3K/Akt pathway\ninhibition may differ (direct vs. indirect)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"Digoxoside_Viability" -> "Potency_Comparison"; "Wortmannin_Viability" -> "Potency_Comparison"; "Digoxoside_pAkt" -> "Mechanism_Difference"; "Wortmannin_pAkt" -> "Mechanism_Difference"; "Digoxoside_NaK" -> "Mechanism_Difference"; "Wortmannin_PI3K" -> "Mechanism_Difference"; } Figure 3: A logic diagram illustrating the comparative analysis of this compound and Wortmannin.
Conclusion and Future Directions
The experimental evidence strongly supports the hypothesis that this compound functions as an inhibitor of the PI3K/Akt signaling pathway. Its ability to reduce cancer cell viability at sub-micromolar concentrations and demonstrably decrease the phosphorylation of key pathway components positions it as a compound of interest for further investigation.
While its cellular potency in viability assays is comparable to that of established PI3K inhibitors, the precise mechanism of action—whether through direct enzymatic inhibition by itself or a metabolite, or via an indirect mechanism downstream of its known Na+/K+-ATPase target—requires further elucidation.
For drug development professionals, this compound and other cardiac glycosides represent a promising class of repurposed compounds for oncology. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of this compound with a broader panel of PI3K/Akt/mTOR inhibitors in various cancer cell lines.
-
In vivo validation: Assessing the anti-tumor efficacy and pathway inhibition of this compound in preclinical animal models.
-
Structure-activity relationship studies: Investigating analogs of this compound to potentially separate the cardiotonic and anti-cancer effects, thereby improving its therapeutic index.
This guide provides a robust framework for the continued exploration of this compound as a valuable tool for cancer research and a potential candidate for novel anti-cancer therapies.
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Chen, Y., et al. (2021). Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. Thoracic Cancer, 12(23), 3253-3264. [Link]
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- Newman, R. A., et al. (2008). Cardiac glycosides as novel cancer therapeutic agents. Molecular Interventions, 8(1), 36-49.
- Cerella, C., et al. (2016). Anti-cancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. Oncoimmunology, 5(11), e1234558.
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Su, C. H., et al. (2021). Structural Insights into the Interactions of Digoxin and Na + /K + -ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. Molecules, 26(12), 3680. [Link]
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Lee, T. K., et al. (2021). Structural Insights into the Interactions of Digoxin and Na/K-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. Molecules, 26(12), 3680. [Link]
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Khan, M., et al. (2020). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules, 25(16), 3596. [Link]
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Xu, Z. W., et al. (2018). Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway. Oncotarget, 9(22), 16037. [Link]
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Chen, C. H., et al. (2015). Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer. PLoS ONE, 10(5), e0123305. [Link]
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Yeh, J. Y., et al. (2010). Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. Gynecologic and Obstetric Investigation, 70(3), 153-160. [Link]
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Chen, Y., et al. (2021). Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. Portland Press, 2021(10), 1-13. [Link]
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Semba, S., et al. (2009). Digoxin inhibits PDGF-BB-induced VSMC proliferation and migration through an increase in ILK signaling and attenuates neointima formation. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(11), 1786-1793. [Link]
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Elbaz, H. A., et al. (2012). Digitoxin and its analogs as novel cancer therapeutics. Experimental Hematology & Oncology, 1(1), 1-13. [Link]
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Haux, J. (2004). Digoxin inhibits neuroblastoma tumor growth in mice. International Journal of Cancer, 108(1), 154-158. [Link]
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A Comparative Guide to the Therapeutic Index of Cardiac Glycosides: Digoxin as a Benchmark for Assessing Digoxoside
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of cardiac glycosides, using the well-characterized drug Digoxin as a benchmark for comparison. While direct comparative experimental data for Digoxoside is not extensively available in public literature, this document outlines the established mechanisms, pharmacokinetic profiles, and toxicological considerations for Digoxin. Furthermore, it details the requisite experimental protocols to determine the therapeutic index of a compound like this compound, thereby enabling a thorough, data-driven comparison.
Introduction: The Critical Importance of the Therapeutic Index for Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary therapeutic action lies in their ability to increase the force of myocardial contraction, a positive inotropic effect, making them valuable in the management of heart failure and certain arrhythmias.[2] However, the clinical utility of these compounds is often limited by their narrow therapeutic index. The therapeutic index is a quantitative measure of the safety of a drug, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For cardiac glycosides, the margin between an effective dose and a toxic one is remarkably small, necessitating careful patient monitoring.[3]
Digoxin, derived from the foxglove plant Digitalis lanata, is the most commonly prescribed cardiac glycoside.[4] Its pharmacology is well-documented, providing a robust foundation for comparison. This compound, another cardiac glycoside, shares a similar steroidal core structure but differs in its sugar moieties.[5][6] Understanding the subtle structural differences and their impact on pharmacokinetics and pharmacodynamics is paramount to characterizing the therapeutic index of novel or less-studied cardiac glycosides like this compound.
Mechanism of Action: A Shared Pathway with Potential for Nuanced Differences
The primary mechanism of action for cardiac glycosides, including Digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump in myocardial cells.[7][8] This inhibition leads to a cascade of events culminating in enhanced cardiac contractility.
The Signaling Pathway of Cardiac Glycoside Action:
Caption: General signaling pathway of cardiac glycosides.
This shared mechanism underscores the therapeutic potential of compounds like this compound. However, variations in the sugar residues attached to the steroid core can influence the compound's affinity for the Na+/K+ ATPase pump and its overall pharmacokinetic profile, which in turn will affect its therapeutic index.
Comparative Profile: Digoxin vs. This compound
While a direct comparison of the therapeutic index is hampered by the limited data on this compound, we can juxtapose their known properties.
| Feature | Digoxin | This compound |
| Molecular Formula | C41H64O14[9] | C47H74O17[5] |
| Mechanism of Action | Inhibition of Na+/K+ ATPase pump[7] | Presumed inhibition of Na+/K+ ATPase pump |
| Oral Bioavailability | ~70-80%[10] | Not well-documented in public literature |
| Protein Binding | 20-30%[10] | Not well-documented in public literature |
| Half-life | 26-45 hours (in healthy individuals)[10] | Not well-documented in public literature |
| Elimination | Primarily renal[10] | Not well-documented in public literature |
| Therapeutic Serum Concentration | 0.5-2.0 ng/mL (indication-dependent) | Not established |
| Toxic Serum Concentration | >2.0 ng/mL | Not established |
Note: The lack of comprehensive data for this compound highlights the critical need for the experimental protocols outlined in the subsequent sections.
Experimental Protocols for Determining the Therapeutic Index
A rigorous assessment of the therapeutic index requires a multi-faceted approach, encompassing both in vitro and in vivo studies to determine efficacy and toxicity.
In Vitro Assessment of Efficacy and Cytotoxicity
Objective: To determine the effective concentration (EC50) for the desired therapeutic effect (increased contractility) and the cytotoxic concentration (CC50) in relevant cell lines.
A. Efficacy Assessment in Cardiomyocytes:
-
Cell Culture: Culture primary cardiomyocytes or a suitable cardiac cell line (e.g., H9c2) under standard conditions.
-
Compound Preparation: Prepare stock solutions of Digoxin and this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in culture medium.
-
Treatment: Treat the cardiomyocyte cultures with a range of concentrations of each compound.
-
Contractility Assay: Measure the contractility of the cardiomyocytes. This can be achieved through various methods, including:
-
Calcium Imaging: Use calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) to measure intracellular calcium transients, which are indicative of contractility.
-
Impedance-based Assays: Utilize systems that measure changes in electrical impedance as cells contract and relax.
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for each compound.
B. Cytotoxicity Assessment:
-
Cell Lines: Use both cardiac cell lines (e.g., H9c2) and a non-cardiac cell line (e.g., HEK293) to assess for cardiospecific toxicity.
-
Treatment: Expose the cells to the same concentration range of Digoxin and this compound as in the efficacy assay.
-
Viability Assay: After a defined incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT or LDH release assay.
-
Data Analysis: Determine the CC50 value for each compound in each cell line.
In Vivo Assessment of Therapeutic and Toxic Doses
Objective: To determine the effective dose (ED50) for the desired therapeutic effect and the lethal dose (LD50) or toxic dose (TD50) in a suitable animal model.
A. Efficacy Study (Positive Inotropic Effect):
-
Animal Model: Utilize a relevant animal model, such as rats or guinea pigs.
-
Drug Administration: Administer increasing doses of Digoxin and this compound via a relevant route (e.g., oral or intravenous).
-
Hemodynamic Monitoring: Anesthetize the animals and surgically implant a catheter in the left ventricle to measure cardiac contractility (dP/dtmax).
-
Data Analysis: Determine the ED50 for a significant increase in dP/dtmax for each compound.
B. Toxicity Study (Arrhythmogenesis and Lethality):
-
Animal Model: Use the same animal model as in the efficacy study.
-
Dose Escalation: Administer progressively higher doses of each compound.
-
ECG Monitoring: Continuously monitor the electrocardiogram (ECG) for the onset of arrhythmias (e.g., ventricular tachycardia, fibrillation).
-
Endpoint Determination: The primary endpoint can be the dose that induces a specific arrhythmia (TD50) or the dose that results in lethality (LD50).
-
Data Analysis: Calculate the TD50 or LD50 for each compound.
Calculating the Therapeutic Index
The therapeutic index (TI) is calculated as follows:
TI = TD50 / ED50 or TI = LD50 / ED50
A higher TI indicates a wider margin of safety.
Experimental Workflow Diagram:
Caption: Workflow for determining the therapeutic index.
Conclusion and Future Directions
While Digoxin remains a cornerstone for understanding cardiac glycoside pharmacology, the therapeutic potential of related compounds like this compound warrants further investigation. The significant gap in publicly available data for this compound underscores the necessity for rigorous preclinical evaluation as outlined in this guide. By systematically determining the EC50, CC50, ED50, and TD50/LD50, researchers can generate the crucial data needed to calculate the therapeutic index of this compound and objectively compare it to the established profile of Digoxin. This will enable an informed assessment of its potential as a safer and/or more effective therapeutic agent. Future research should prioritize head-to-head comparative studies to elucidate the structure-activity relationships that govern the therapeutic window of this important class of compounds.
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Dr Matt & Dr Mike. (2017, July 16). Digoxin - Mechanism of Action [Video]. YouTube. [Link]
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Independent Validation of Digoxoside's Effect on Circulating Tumor Cells: A Comparative Guide
Circulating tumor cells (CTCs) are malignant cells shed from primary or metastatic tumors into the bloodstream, serving as the seeds for metastatic disease.[1][2] Their presence and characteristics are often linked to cancer progression and poor prognosis.[1] A key challenge in oncology is the effective elimination of these cells to prevent the formation of deadly secondary tumors.[1][3] Among the emerging therapeutic candidates, Digoxoside, a member of the cardiac glycoside family, has shown promise. This guide provides a framework for the independent validation of this compound's efficacy against CTCs, comparing it with established and alternative therapeutic agents.
The Rationale for Targeting CTCs with Cardiac Glycosides
Cardiac glycosides, a class of naturally derived compounds historically used for treating heart conditions, have garnered significant attention for their anti-cancer properties.[4][5][6][7] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[5][8][9][10][11][12]
In cancer cells, this inhibition leads to a cascade of events:
-
Ionic Imbalance: Intracellular sodium levels rise, leading to an increase in intracellular calcium.[9][10]
-
Cell Stress and Death: The altered ion concentrations induce endoplasmic reticulum stress, which can trigger apoptosis (programmed cell death).[10]
-
Signaling Disruption: Na+/K+-ATPase also functions as a signal transducer. Its inhibition can disrupt pathways crucial for cancer cell survival and proliferation.[8]
-
Immunogenic Cell Death: Some cardiac glycosides, including Digoxin (a close relative of this compound), can induce a form of cell death that alerts the immune system, potentially stimulating an anti-tumor immune response.[10][11]
Recent proof-of-concept trials have shown that Digoxin can effectively reduce the size of CTC clusters in patients with metastatic breast cancer, highlighting the therapeutic potential of this drug class.[3][13][14][15][16] CTC clusters are considered more robust and have a significantly higher metastatic potential than single CTCs.[14][15] By targeting the Na+/K+-ATPase pumps that are critical for cell-cell cohesion within these clusters, cardiac glycosides can effectively dissolve them.[15]
Caption: Mechanism of this compound-induced apoptosis via Na+/K+-ATPase inhibition.
A Framework for Comparative Validation
To rigorously assess the therapeutic potential of this compound, a head-to-head comparison with other agents is essential. This guide proposes a comparison against two alternatives:
-
Docetaxel: A standard-of-care taxane-based chemotherapy agent used in various metastatic cancers, including breast and prostate cancer.[17] It works by interfering with the cell division process.[18] Its effect on CTC counts has been used as a prognostic marker.[19][20][21]
-
Salinomycin: An antibiotic that has been shown to selectively target cancer stem cells and has demonstrated cytotoxic effects on CTCs.[22][23][24] It represents a novel targeted approach.
The following experimental workflow provides a self-validating system for an objective comparison.
Caption: Proposed experimental workflow for validating CTC-targeting agents.
Detailed Experimental Protocols
Part 1: CTC Isolation and Enumeration
Objective: To isolate and quantify CTCs from patient blood samples.
Causality: The choice of isolation method is critical. EpCAM-based positive selection (e.g., CELLSEARCH®) is FDA-cleared but may miss CTCs that have undergone epithelial-mesenchymal transition (EMT) and downregulated EpCAM.[1] Therefore, incorporating a label-free method, such as size-based filtration, provides a more comprehensive capture of the heterogeneous CTC population.
Methodology:
-
Blood Collection: Collect 7.5-10 mL of peripheral blood from patients with metastatic cancer into appropriate anticoagulant tubes (e.g., CellSave® Preservative Tubes).
-
Enrichment (Dual-Platform Approach):
-
Platform A (Immunoaffinity): Process a sample aliquot using an EpCAM-based immunomagnetic separation system according to the manufacturer's protocol.
-
Platform B (Size-Based): Process a second aliquot using a microfluidic filtration device that captures larger tumor cells while allowing smaller blood cells to pass through.
-
-
Identification & Enumeration:
-
Stain enriched cells with fluorescent antibodies against cytokeratins (CK, epithelial marker), CD45 (leukocyte marker), and a nuclear dye (e.g., DAPI).
-
A cell is defined as a CTC if it is CK-positive, CD45-negative, and contains an intact nucleus.
-
Use automated microscopy and image analysis software to count single CTCs and CTC clusters (defined as ≥2 CTCs). Record baseline counts.
-
Part 2: Ex Vivo Drug Sensitivity and Viability Assay
Objective: To determine the dose-dependent effect of this compound and comparator drugs on the viability of patient-derived CTCs.
Causality: A short-term ex vivo culture allows for direct assessment of drug effects on the patient's own tumor cells, providing a more clinically relevant model than established cell lines.[2] A luminescent ATP-based assay (like CellTiter-Glo®) is highly sensitive and reflects the number of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Following isolation, seed the enriched CTCs into ultra-low attachment 96-well plates to prevent anoikis and promote the formation of spheroids.
-
Drug Preparation: Prepare a 7-point serial dilution for this compound, Docetaxel, and Salinomycin (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the drug dilutions to the wells containing CTCs. Incubate for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Part 3: Apoptosis and Cluster Disruption Analysis
Objective: To confirm the mechanism of cell death and assess the specific ability of each drug to break apart CTC clusters.
Causality: Measuring apoptosis (via caspase activation) confirms that the observed loss of viability is due to programmed cell death. Re-analyzing cluster integrity post-treatment is crucial, as agents like this compound are hypothesized to have a specific cluster-disrupting effect that may not be fully captured by viability assays alone.[14][15]
Methodology:
-
Parallel Culture: Set up a parallel plate to the viability assay.
-
Apoptosis Assay:
-
At the end of the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to the wells.
-
Measure luminescence to quantify apoptosis induction relative to the vehicle control.
-
-
Cluster Integrity Analysis:
-
Carefully aspirate the contents of each well from the parallel plate.
-
Perform immunofluorescent staining as described in the isolation step (CK, CD45, DAPI).
-
Manually or automatically count the number and size (number of cells per cluster) of remaining CTC clusters for each treatment condition.
-
Calculate the percentage reduction in mean cluster size compared to the vehicle control.
-
Comparative Data Presentation
The following tables represent hypothetical but expected outcomes from the described validation workflow, designed for clear comparison.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Target/Mechanism | Predicted IC50 on CTCs (nM) |
| This compound | Na+/K+-ATPase Inhibitor | 10 - 100 |
| Docetaxel | Microtubule Stabilizer | 5 - 50 |
| Salinomycin | Ionophore / Wnt Inhibitor | 100 - 1000 |
Note: IC50 values are highly dependent on the cancer type and individual patient sensitivity.
Table 2: Functional Endpoint Comparison at Equitoxic Doses (e.g., at IC50)
| Compound | Relative Viability | Relative Apoptosis (Fold Change vs. Control) | Mean CTC Cluster Size Reduction |
| Vehicle Control | 100% | 1.0 | 0% |
| This compound | ~50% | 5 - 8 | > 75% |
| Docetaxel | ~50% | 4 - 6 | 20 - 40% |
| Salinomycin | ~50% | 3 - 5 | 30 - 50% |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted workflow for the independent validation of this compound's effect on circulating tumor cells. By directly comparing its performance against a standard chemotherapy agent and a novel targeted therapy, researchers can generate comprehensive, unbiased data. The causality-driven experimental design, which combines viability, apoptosis, and cluster disruption analyses, ensures a thorough understanding of the compound's therapeutic potential.
Preclinical data strongly suggests that cardiac glycosides like this compound act as potent inhibitors of cancer cell proliferation and are particularly effective at disrupting metastatic CTC clusters.[4][7][14] The proposed framework will enable researchers to independently verify these claims using clinically relevant patient-derived cells, paving the way for further investigation in larger clinical trials.
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Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial. PubMed. [Link]
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Salinomycin reduces the viability of circulating epithelial tumor cells (CETCs) and tumorspheres cultured from circulating cancer stem cells (cCSC) and may potentially prevent progression in patients with solid cancer. ASCO Publications. [Link]
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Circulating Tumor Cells as a Biomarker Predictive of Sensitivity to Docetaxel Chemotherapy in Patients With Castration-Resistant Prostate Cancer. PubMed. [Link]
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Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives. PubMed. [Link]
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Full article: Anticancer activity of cardiac glycosides. (2012, December 6). Taylor & Francis Online. [Link]
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Digoxin Weakens Cancer's Spread by Targeting Cell Clusters. (2025, January 27). AZoLifeSciences. [Link]
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Circulating Tumor Cells May Guide Use of Tarlatamab in Small Cell Lung Cancer. (2026, January 20). Pharmacy Times. [Link]
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Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC - NIH. National Center for Biotechnology Information. [Link]
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How circulating tumour cell organoids are transforming oncology. (2025, September 15). Drug Target Review. [Link]
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Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications. Frontiers. [Link]
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Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PMC - NIH. (2025, January 24). National Center for Biotechnology Information. [Link]
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Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation. MDPI. [Link]
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Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLOS ONE. [Link]
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Effects of salinomycin and niclosamide on small cell lung cancer and small cell lung cancer circulating tumor cell lines - PMC - NIH. (2019, August 24). National Center for Biotechnology Information. [Link]
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Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides. ResearchGate. [Link]
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Docetaxel (Taxotere). Cancer Research UK. [Link]
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Molecules promoting circulating clusters of cancer cells suggest novel therapeutic targets for treatment of metastatic cancers. Frontiers. [Link]
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Dissolving clusters of cancer cells to prevent metastases. (2025, January 24). ScienceDaily. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Researcher's Guide to the Proper Disposal of Digoxoside
For the diligent researcher, every compound holds the promise of discovery. Yet, with this promise comes the profound responsibility of ensuring safety, not only during experimentation but also in the final act of disposal. Digoxoside, a potent cardiac glycoside, demands our utmost respect due to its acute toxicity. This guide moves beyond mere compliance, offering a deep dive into the chemical reasoning and procedural nuances of its safe and responsible disposal. Our goal is to empower you, our trusted colleague, with the knowledge to manage this potent tool with the confidence that comes from a thorough understanding of the "why" behind the "how."
The Criticality of Proper this compound Disposal: Understanding the Hazard
This compound exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[1] This mechanism, while valuable in controlled therapeutic contexts, poses a significant environmental and health risk if not managed correctly. Accidental exposure can lead to severe cardiac events.[2]
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), unused commercial chemical products containing digoxin, a closely related cardiac glycoside, are classified as P-listed hazardous waste (P030) .[3][4] This is the most stringent category of hazardous waste, reserved for acutely toxic chemicals. While this compound itself is not explicitly listed, its structural similarity and comparable toxicity profile necessitate that it be managed with the same high degree of caution.
What does a P-listing mean for your lab?
-
"Cradle-to-grave" responsibility: The generating laboratory is legally responsible for the waste from its creation to its final, safe disposal.[2]
-
Stringent container management: Even empty containers that once held this compound are considered hazardous waste and must be disposed of accordingly, not simply rinsed and discarded with regular trash.[4][5]
-
Lower quantity thresholds for regulation: The accumulation limits for P-listed waste are significantly lower than for other types of hazardous waste.
Decision Pathway for this compound Waste Management
The following diagram outlines the critical decision points for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
In-Depth Disposal Protocols
There are two primary pathways for the responsible disposal of this compound waste: direct disposal as hazardous waste and in-laboratory chemical inactivation prior to disposal.
Pathway 1: Direct Disposal as P-Listed Hazardous Waste
This is the most straightforward and often required method, particularly for pure, unused this compound and grossly contaminated materials.
Step-by-Step Procedure:
-
Segregation is Key: Do not mix this compound waste with other chemical waste streams.[6] This prevents the entire container of mixed waste from being classified as P-listed, which can significantly increase disposal costs.
-
Container Selection: Use a dedicated, leak-proof, and sealable container clearly labeled for this compound waste. The container must be in good condition, free from defects.[7] For P-listed wastes, the container size should not exceed one quart (approximately one liter).[5]
-
Labeling: Affix a hazardous waste label to the container immediately upon adding the first piece of waste. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The words "Acutely Toxic"
-
The EPA hazardous waste code (if known, use P030 for digoxin as a conservative proxy)
-
The accumulation start date
-
Your name, lab location, and contact information
-
-
Waste Accumulation:
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and disposable labware. Place these items directly into the labeled hazardous waste container.
-
"Empty" Containers: Any vial, bottle, or other container that held pure this compound must be disposed of as P-listed hazardous waste.[5] Do not rinse these containers in an attempt to clean them for reuse.
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel and away from general traffic.
-
Disposal: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not pour any this compound-containing solutions down the drain.[8]
Pathway 2: In-Laboratory Chemical Inactivation by Hydrolysis
For dilute aqueous solutions of this compound, chemical inactivation through hydrolysis can be a viable option to degrade the molecule and reduce its toxicity before disposal. Cardiac glycosides can be hydrolyzed by acids or bases, which breaks the glycosidic linkages and can also open the lactone ring, leading to a loss of biological activity.[9][10]
It is imperative to consult with and obtain approval from your institution's EHS department before proceeding with any in-lab chemical treatment of hazardous waste.
Experimental Protocol: Alkaline Hydrolysis
This procedure is generally preferred over acid hydrolysis as it is less corrosive and the reagents are easier to handle.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves. Conduct this procedure in a certified chemical fume hood.
-
Preparation:
-
For every 100 mL of aqueous this compound waste, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Ensure you have a pH meter or pH paper, a stir plate, and a stir bar.
-
-
Procedure:
-
Place the beaker containing the this compound solution on the stir plate in the fume hood and begin stirring.
-
Slowly add the 1 M NaOH solution to the this compound solution until the pH is >12.
-
Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
Verification (Optional but Recommended): To confirm the degradation of this compound, you can take a small aliquot of the reaction mixture and analyze it by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), comparing it to a standard of the parent compound.
-
Neutralization and Disposal:
-
After the 24-hour reaction period, slowly neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Once neutralized, and pending approval from your EHS and local regulations, this solution may be permissible for drain disposal. Always confirm with your EHS office before disposing of any treated waste down the drain.
-
Spill Management: A Critical Component of Safety
Accidental spills of this compound powder or solutions require immediate and appropriate action.
| Spill Scenario | Immediate Action | Cleanup Procedure | Disposal |
| Small Spill (<100 mg of powder or <10 mL of solution) | 1. Alert others in the immediate area. 2. Evacuate the immediate area if there is a risk of aerosolization. 3. Don appropriate PPE: lab coat, safety glasses, and two pairs of chemical-resistant gloves. | 1. Gently cover the spill with absorbent pads. 2. For powders, carefully dampen the absorbent material with water to prevent dust generation. 3. Working from the outside in, carefully wipe up the spill. 4. Decontaminate the area with a suitable detergent and then rinse with water. | All cleanup materials (absorbent pads, gloves, etc.) must be placed in a sealed bag and disposed of as P-listed hazardous waste. |
| Large Spill (>100 mg of powder or >10 mL of solution) | 1. Alert everyone in the laboratory and evacuate the area. 2. Close the laboratory doors and prevent re-entry. 3. Immediately contact your institution's EHS or emergency response team. | Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel. | The EHS team will manage the disposal of all cleanup materials as hazardous waste. |
Conclusion: Fostering a Culture of Safety
The responsible management of hazardous compounds like this compound is a cornerstone of scientific excellence. By understanding the underlying principles of its toxicity and the regulatory framework governing its disposal, we can move from a position of compliance to one of proactive safety stewardship. This guide provides the necessary framework, but it is the diligent and informed researcher who ultimately ensures a safe laboratory environment for themselves, their colleagues, and the wider community.
References
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- 3. Cardiac glycosides.docx. (n.d.).
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- Safe handling of cytotoxics: guideline recommend
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- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
- Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (n.d.). U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
